molecular formula C10H11BrO2 B1595446 Benzyl 3-bromopropanoate CAS No. 90841-55-7

Benzyl 3-bromopropanoate

Cat. No.: B1595446
CAS No.: 90841-55-7
M. Wt: 243.1 g/mol
InChI Key: QJKVDFRAKMVERC-UHFFFAOYSA-N
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Description

Benzyl 3-bromopropanoate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKVDFRAKMVERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291274
Record name benzyl 3-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90841-55-7
Record name NSC74640
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl 3-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl 3-bromopropanoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Benzyl 3-bromopropanoate

Introduction

This compound is a bifunctional organic compound of increasing importance in the fields of synthetic organic chemistry and drug development. Possessing both a reactive primary alkyl bromide and a benzyl ester, this molecule serves as a versatile C3 building block for the introduction of a propanoate linker into more complex molecular architectures. Its utility is primarily derived from the orthogonal reactivity of its two functional groups, allowing for sequential and controlled chemical transformations.

This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and applications of this compound. It is intended for researchers, process chemists, and drug development professionals who require a detailed understanding of this reagent's characteristics to effectively leverage it in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

The fundamental identity of a reagent is the cornerstone of its application. This compound is unambiguously defined by its structure and associated identifiers.

Figure 1: 2D Structure of this compound.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name This compound [1]
CAS Number 90841-55-7 [1][2]
Molecular Formula C₁₀H₁₁BrO₂ [1][2]
Molecular Weight 243.10 g/mol [1]
Appearance Colorless to pale yellow liquid (predicted) -
Boiling Point 280.7 °C at 760 mmHg (predicted)
Density 1.399 g/cm³ (predicted) -
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Toluene). Insoluble in water. -

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). |[2] |

Spectroscopic Profile (Predicted)

While experimental spectra are not widely published, the structure of this compound allows for a reliable prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals.

    • δ 7.30-7.45 ppm (5H, multiplet): This signal corresponds to the five protons of the monosubstituted benzene ring.

    • δ 5.15 ppm (2H, singlet): A sharp singlet for the two benzylic protons (-O-CH₂ -Ph). The singlet nature arises from the absence of adjacent protons.

    • δ 3.60 ppm (2H, triplet): A triplet corresponding to the methylene protons adjacent to the bromine atom (Br-CH₂ -CH₂-). The signal is split by the neighboring methylene group.

    • δ 2.95 ppm (2H, triplet): A triplet for the methylene protons alpha to the carbonyl group (-CH₂ -C(O)O-). This signal is shifted downfield by the electron-withdrawing effect of the ester and is split by the adjacent bromo-methylene group.

  • ¹³C NMR (Carbon NMR): The carbon spectrum should display 8 unique signals.

    • δ ~170 ppm: The carbonyl carbon of the ester group.

    • δ ~135 ppm: The quaternary aromatic carbon (C1) attached to the benzylic group.

    • δ ~128.0-128.6 ppm: Signals for the ortho, meta, and para carbons of the benzene ring.

    • δ ~67 ppm: The benzylic carbon (-O-C H₂-Ph).

    • δ ~39 ppm: The carbon alpha to the carbonyl group (-C H₂-C(O)O-).

    • δ ~26 ppm: The carbon bearing the bromine atom (Br-C H₂-).

  • Infrared (IR) Spectroscopy:

    • ~1735 cm⁻¹ (strong, sharp): A prominent C=O stretching vibration, characteristic of an aliphatic ester.

    • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

    • ~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretching.

    • ~1200-1100 cm⁻¹ (strong): C-O stretching of the ester linkage.

    • ~650-550 cm⁻¹ (medium-strong): C-Br stretching vibration.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A characteristic pair of peaks at m/z 242 and m/z 244 with a ~1:1 intensity ratio, which is the isotopic signature of a molecule containing one bromine atom.

    • Key Fragments: Expect major fragments corresponding to the loss of the benzyl group (m/z 91, tropylium ion), loss of a bromine radical (m/z 163), and cleavage of the ester bond.

Synthesis of this compound

The most direct and common method for preparing this compound is the Fischer esterification of 3-bromopropionic acid with benzyl alcohol.[3] This acid-catalyzed reaction is driven to completion by removing the water formed as a byproduct.[4] An alternative route involves the hydrobromination of benzyl acrylate.[3]

G cluster_0 Synthesis Workflow reagents Combine 3-Bromopropionic Acid, Benzyl Alcohol, and Toluene catalyst Add Acid Catalyst (e.g., p-TsOH) reagents->catalyst reflux Heat to Reflux with Dean-Stark Trap catalyst->reflux monitor Monitor Reaction by TLC (Disappearance of Acid) reflux->monitor workup Cool and Perform Aqueous Workup monitor->workup purify Purify by Column Chromatography or Vacuum Distillation workup->purify product This compound purify->product

Figure 2: General workflow for Fischer esterification synthesis.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis. Causality: The choice of toluene as the solvent allows for azeotropic removal of water using a Dean-Stark trap, driving the reversible equilibrium toward the product, a key principle of Le Châtelier.[4] The acid catalyst (p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

  • Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 3-bromopropionic acid (15.3 g, 100 mmol, 1.0 equiv) and benzyl alcohol (11.9 g, 110 mmol, 1.1 equiv).

  • Solvent Addition: Add toluene (100 mL) to the flask. The toluene serves both as a solvent and as the azeotroping agent to remove water.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 0.05 equiv) to the mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours or until no more water is collected and TLC analysis (e.g., 4:1 Hexanes:Ethyl Acetate) shows complete consumption of the 3-bromopropionic acid.

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the p-TsOH catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution. Then, wash with 50 mL of water and 50 mL of saturated aqueous sodium chloride (brine) to remove residual water-soluble impurities.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to yield pure this compound as a colorless oil.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

cluster_0 Reactions at Alkyl Bromide cluster_1 Reactions at Ester main This compound Alkyl Bromide (Electrophilic) Benzyl Ester (Protecting Group) nuc_sub Nucleophilic Substitution (Sₙ2) (e.g., with Amines, Azides, Thiolates) main:f1->nuc_sub Nu:⁻ deprotection Hydrogenolysis (H₂, Pd/C) main:f2->deprotection H₂, Pd/C saponification Saponification (Base Hydrolysis) main:f2->saponification NaOH, H₂O

Figure 3: Dual reactivity of this compound.

  • As an Alkylating Agent: The primary bromide is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles, including amines, azides, thiolates, and carbanions. This reactivity is central to its function as a linker, connecting a nucleophilic species to the propanoate moiety. This makes it a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[6] For instance, reaction with a primary amine would yield a secondary amino ester, a common scaffold in drug candidates.

  • Role of the Benzyl Ester: The benzyl ester primarily serves as a protecting group for the carboxylic acid. It is stable to a wide variety of reaction conditions, including mildly acidic and basic conditions, and many organometallic reagents. The key advantage of the benzyl group is its facile removal under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C). This "deprotection" step cleanly releases the free carboxylic acid without disturbing other sensitive functional groups in the molecule. Alternatively, the ester can be cleaved by standard saponification with a strong base (e.g., NaOH, LiOH).

This orthogonal reactivity allows for a synthetic strategy where a nucleophile is first coupled to the molecule via the bromide, and the carboxylic acid is unmasked in a subsequent step. This is a powerful tactic in multi-step synthesis for building complex active pharmaceutical ingredients (APIs).[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure suggests a hazard profile that warrants careful handling.[2] The molecule contains an alkylating bromide moiety and is related to benzyl bromide, a known lachrymator and irritant.

  • Hazard Assessment: Expected to be a skin, eye, and respiratory tract irritant. Alkylating agents are often treated as potential mutagens and should be handled with appropriate caution.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from strong bases and oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent hydrolysis and degradation.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its dual functionality, combining a stable yet readily cleavable benzyl ester with a reactive alkyl bromide, provides chemists with a robust tool for constructing complex molecules. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and fine chemical industries.

References

An In-Depth Technical Guide to Benzyl 3-bromopropanoate: Synthesis, Applications, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Benzyl 3-bromopropanoate, a key intermediate in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, and applications, with a strong emphasis on scientific integrity and practical insights.

Introduction and Core Compound Identification

This compound is a vital building block in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its bifunctional nature, possessing both a reactive bromo group and an ester, allows for a variety of chemical transformations.[1] The Chemical Abstracts Service (CAS) has assigned the number 90841-55-7 to this compound.[2][3][4]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application and safe handling. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 90841-55-7[2][3][4]
Molecular Formula C₁₀H₁₁BrO₂[1][2][3]
Molecular Weight 243.1 g/mol [1][3]
Boiling Point 133-135 °C at 6 Torr[5]
Density 1.413 ± 0.06 g/cm³ (Predicted)[5]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[3]
SMILES C1=CC=C(C=C1)COC(=O)CCBr[2]
InChIKey QJKVDFRAKMVERC-UHFFFAOYSA-N[2][3]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the esterification of 3-bromopropionic acid with benzyl alcohol. This reaction is a classic example of Fischer esterification, where an acid catalyst is employed to drive the equilibrium towards the product. An alternative approach involves the 1,4-addition of hydrogen bromide to benzyl acrylate.[6]

Experimental Protocol: Fischer Esterification

This protocol describes a reliable method for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and safety.

Materials:

  • 3-bromopropionic acid

  • Benzyl alcohol

  • Toluene

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-bromopropionic acid (1.0 equivalent) and benzyl alcohol (1.2 equivalents) in toluene (approximately 2 mL per gram of 3-bromopropionic acid). The use of a slight excess of benzyl alcohol helps to drive the reaction to completion. Toluene serves as an azeotropic solvent to remove the water generated during the reaction, which is crucial for shifting the equilibrium towards the ester product.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol%) to the reaction mixture. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol.

  • Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, providing a visual indication of the reaction's progress. Continue refluxing until no more water is collected.

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted 3-bromopropionic acid. The effervescence of carbon dioxide is a sign of successful neutralization.

  • Workup - Extraction: Wash the organic layer sequentially with water and then with brine. The brine wash helps to remove any residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant1 3-Bromopropionic Acid Heat Reflux with Dean-Stark Reactant1->Heat Reactant2 Benzyl Alcohol Reactant2->Heat Solvent Toluene Solvent->Heat Catalyst H₂SO₄ (cat.) Catalyst->Heat Neutralize Wash with NaHCO₃ Heat->Neutralize Cool Extract Wash with H₂O & Brine Neutralize->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Rotary Evaporation Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Product This compound Purify->Product

Caption: Fischer esterification workflow for this compound synthesis.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a wide array of organic compounds.[1] Its utility stems from the ability to selectively react at either the electrophilic carbon bearing the bromine atom or at the ester functionality.

In pharmaceutical research, this compound is a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs).[1] The bromo group can be readily displaced by various nucleophiles, such as amines, thiols, and carbanions, allowing for the introduction of diverse functional groups and the construction of complex molecular scaffolds. This reactivity is particularly useful in the development of novel therapeutic agents. For instance, it can be used in the synthesis of isatin-based conjugates, which have shown potential as anticancer agents.[7]

Furthermore, the benzyl ester group can serve as a protecting group for the carboxylic acid functionality. This protecting group is stable under a variety of reaction conditions but can be readily cleaved by hydrogenolysis, a mild and selective deprotection method. This orthogonality makes this compound a strategic choice in multi-step syntheses of complex target molecules.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. While specific safety data for this compound is limited, the safety profiles of structurally related compounds, such as benzyl bromide and ethyl 3-bromopropionate, provide valuable guidance.[8][9][10][11][12]

Hazard Summary:

  • Irritation: Likely to be an irritant to the skin, eyes, and respiratory system.[8][9][10]

  • Lachrymator: May cause tearing.[10]

  • Combustibility: It is a combustible liquid.[8]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[10][11]

  • Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3][12] It should be stored under an inert atmosphere (nitrogen or argon).[3] The container should be tightly sealed.[11]

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[12] Ensure the area is well-ventilated.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10][12]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10][12]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[12]

Conclusion

This compound, with its unique structural features, is a cornerstone intermediate for synthetic chemists. A comprehensive understanding of its properties, a well-defined synthetic protocol, and a diligent approach to safety are paramount for its successful and safe utilization in research and development. This guide provides the necessary technical foundation for professionals to leverage the full potential of this valuable chemical building block.

References

An In-Depth Technical Guide to Benzyl 3-bromopropanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 3-bromopropanoate is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical industries. Possessing both a reactive primary alkyl bromide and a benzyl ester, it serves as a versatile and valuable building block for the synthesis of more complex molecular architectures.[1] Its utility is particularly pronounced in the development of novel active pharmaceutical ingredients (APIs) and specialty polymers. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, comparative synthesis methodologies, robust characterization protocols, and key synthetic applications. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental procedures to enable its effective use in a laboratory setting.

Molecular Overview and Physicochemical Properties

This compound, systematically named this compound, is comprised of a benzyl alcohol moiety esterified with 3-bromopropanoic acid.[2][3] The strategic placement of the bromine atom at the β-position relative to the carbonyl group, and the presence of the readily cleavable benzyl protecting group, make it an ideal intermediate for introducing a three-carbon chain via nucleophilic substitution.

Below is a diagram illustrating the molecular structure.

G Figure 1. Molecular Structure of this compound cluster_propanoate cluster_benzyl C1 C O1 O C1->O1 O2 O C1->O2 C2 CH₂ C1->C2 C4 CH₂ O2->C4 C3 CH₂ C2->C3 Br Br C3->Br C5 C6 C7 C8 C9 C10

Caption: Molecular Structure of this compound.

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 90841-55-7[3][4]
Molecular Formula C₁₀H₁₁BrO₂[2][4]
Molecular Weight 243.10 g/mol [2][3]
Boiling Point 280.7 °C at 760 mmHg (Predicted)
Appearance Colorless to pale yellow liquidGeneral Observation
Solubility Soluble in common organic solvents (DCM, Ether, EtOAc)General Chemical Principles
Storage Store at 2-8°C under an inert atmosphere[4]

Synthesis Methodologies

The formation of the ester linkage in this compound is the central synthetic challenge. The choice of method depends critically on factors such as substrate sensitivity, desired scale, and available reagents. While numerous esterification protocols exist, this guide details three field-proven, reliable methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Fischer-Speier Esterification

This is the classical acid-catalyzed condensation of a carboxylic acid and an alcohol.[5][6] It is a reversible reaction, and to achieve high yields, the equilibrium must be driven towards the product.[5][7][8] This is typically accomplished by using an excess of one reactant (usually the less expensive one) or by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.

Causality: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[9] This activation allows the weakly nucleophilic benzyl alcohol to attack, initiating the esterification cascade.

Fischer_Esterification Figure 2. Fischer Esterification Workflow reagents 3-Bromopropanoic Acid + Benzyl Alcohol (excess) + Toluene catalyst Add H₂SO₄ (cat.) reagents->catalyst reflux Reflux with Dean-Stark Trap (Remove H₂O) catalyst->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup (NaHCO₃ wash) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product This compound purify->product

Caption: General workflow for Fischer-Speier Esterification.

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-bromopropanoic acid (1.0 eq), benzyl alcohol (1.5-2.0 eq), and toluene (to ~0.5 M).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions of the Fischer method, the Steglich esterification offers a remarkably mild and efficient alternative.[10][11] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[12] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).[10]

Causality: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] DMAP, a hyper-nucleophilic catalyst, intercepts this intermediate to form a reactive acyl-pyridinium species. This species is then readily attacked by the alcohol, yielding the ester. The driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct.[10]

Steglich_Esterification Figure 3. Steglich Esterification Catalytic Cycle cluster_main RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC->O_Acylisourea Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP Ester Ester Product Acyl_Pyridinium->Ester + Bn-OH ROH Bn-OH Ester->DMAP - DMAP (cat.)

Caption: Catalytic cycle of the DMAP-catalyzed Steglich Esterification.

Protocol:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromopropanoic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) (~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DCC (1.1 eq), either as a solid or dissolved in a small amount of DCM, to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (DCU) is indicative of reaction progress. Monitor by TLC.

  • Workup: Upon completion, filter the mixture to remove the insoluble DCU, washing the filter cake with DCM.

  • Isolation: Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful redox-condensation method that couples a nucleophile (the carboxylate anion of 3-bromopropanoic acid) with a primary or secondary alcohol.[3][13] The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

Causality: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[3] This potent base deprotonates the carboxylic acid. The resulting carboxylate anion then acts as the nucleophile in an Sₙ2 displacement of an activated alcohol species (an oxyphosphonium salt), which is formed by the reaction of benzyl alcohol with the PPh₃-DEAD adduct.[13][14] This reaction proceeds with a characteristic inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral benzyl alcohol.[14]

Protocol:

  • Setup: To a flame-dried, inert-atmosphere flask, add 3-bromopropanoic acid (1.2 eq), benzyl alcohol (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) (~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. The addition is often accompanied by a color change and mild exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC for the consumption of benzyl alcohol.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired ester along with triphenylphosphine oxide and the hydrazine byproduct.

  • Purification: Purification can be challenging due to the byproducts. Direct purification by column chromatography is the most common method. Alternatively, precipitating the triphenylphosphine oxide from a nonpolar solvent (e.g., ether/hexanes) can simplify the subsequent chromatography.

Synthesis MethodConditionsAdvantagesDisadvantages
Fischer Acidic, High Temp.Inexpensive reagents, scalable.Harsh conditions, reversible, requires water removal.[5][7]
Steglich Neutral, Room Temp.Very mild, high yielding, good for sensitive substrates.[10][11]Stoichiometric byproduct (urea) removal, cost of reagents.[10]
Mitsunobu Neutral, 0°C to RTMild, reliable for primary/secondary alcohols.[3][13]Stoichiometric byproducts (phosphine oxide, hydrazine) make purification difficult, expensive reagents.[14]

Purification and Characterization

Regardless of the synthetic route, purification by silica gel column chromatography is standard. A gradient elution using a mixture of hexanes and ethyl acetate is typically effective. The pure product is a colorless to pale yellow oil.

Spectroscopic Analysis

Confirmation of the molecular structure and assessment of purity are achieved through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides unambiguous confirmation of the structure. The expected chemical shifts (in CDCl₃) and multiplicities are detailed below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-H 7.30 - 7.40Multiplet5H-
Ph-CH₂ -O5.15Singlet2H-
Br-CH₂ -CH₂3.55Triplet2H~6.5
CH₂-CH₂ -C=O2.95Triplet2H~6.5

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum shows all 10 unique carbon atoms in the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
C =O (Ester)~170
C -Ar (ipso)~135
C H-Ar (ortho, meta, para)128.0 - 128.8
Ph-C H₂-O~67
CH₂-C H₂-C=O~39
Br-C H₂-CH₂~27

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the key functional groups.

Functional GroupAbsorption Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=O (Ester)1735 - 1745 Strong, Sharp
C=C (Aromatic)1600 - 1450Medium
C-O (Ester)1250 - 1150Strong

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will typically show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the benzyl group (m/z 91, tropylium ion) and bromine.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reactive sites. The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions, while the benzyl ester serves as a stable protecting group for the carboxylic acid that can be removed under mild hydrogenolysis conditions.

Reactivity Figure 4. Synthetic Utility of this compound Start This compound SN2 Sₙ2 Reaction (+ Nucleophile) Start->SN2 Site: C-Br bond Intermediate Substituted Benzyl Ester SN2->Intermediate Deprotection Hydrogenolysis (H₂, Pd/C) Intermediate->Deprotection Site: Benzyl Ester FinalProduct Substituted Propanoic Acid Deprotection->FinalProduct

Caption: Dual reactivity enables a two-stage synthetic modification.

This molecule is frequently used to introduce a propanoate or propanoic acid moiety onto a substrate. In pharmaceutical synthesis, this is a common strategy for linking a pharmacophore to a solubilizing group or another functional moiety. For example, it can be reacted with amines, thiols, or phenols to create precursors for a wide range of drug candidates, including enzyme inhibitors and receptor antagonists.[1] The introduction of a fluorinated benzyl group, a common tactic in medicinal chemistry to enhance metabolic stability, often relies on building blocks derived from similar halogenated intermediates.[15]

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its constituent functional groups.[4]

  • Alkyl Bromide: Alkylating agents are potentially harmful. They can be irritants, lachrymators, and should be handled with care to avoid inhalation, ingestion, and skin contact.

  • General Irritant: Similar brominated organic compounds are known to cause skin and eye irritation.[16]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Storage at 2-8°C under an inert gas is recommended for long-term stability.[4]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its bifunctional nature. The ability to perform selective nucleophilic substitution at the primary bromide, followed by deprotection of the benzyl ester, provides a reliable and flexible two-step strategy for molecular elaboration. Understanding the nuances of its synthesis via methods like Fischer, Steglich, or Mitsunobu esterification allows chemists to select the optimal route based on laboratory constraints and substrate requirements. With proper characterization and safe handling, this compound will continue to be a valuable tool for professionals in drug discovery and materials science.

References

An In-depth Technical Guide to the Core Precursors for Benzyl 3-bromopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 3-bromopropanoate is a pivotal intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its bifunctional nature, possessing both a reactive bromo group and an ester moiety, makes it a versatile building block for introducing specific structural motifs.[1] This guide provides an in-depth analysis of the primary precursors to this compound—benzyl alcohol and 3-bromopropanoic acid (or its activated acyl chloride form). It delineates the critical properties of these precursors, explores the primary synthetic routes for their condensation, and offers detailed experimental protocols. The narrative emphasizes the chemical rationale behind procedural choices, ensuring a robust and reproducible synthesis.

Introduction: The Strategic Importance of this compound

In the landscape of drug development and organic synthesis, intermediates that offer dual reactivity are invaluable. This compound (CAS 90841-55-7) serves this role effectively.[2] It is frequently employed in the development of active pharmaceutical ingredients (APIs) where the 3-bromopropanoyl unit can be used for alkylation or coupling reactions, while the benzyl ester acts as a protecting group or a precursor to a carboxylic acid.[1] Understanding the synthesis of this compound begins with a thorough examination of its constituent precursors.

The core structure is formed via an ester linkage between two fundamental molecules:

  • The Alcohol Moiety: Benzyl Alcohol

  • The Acyl Moiety: 3-Bromopropanoic Acid

This guide will dissect each precursor and then detail the principal methodologies for their combination.

The Alcohol Precursor: Benzyl Alcohol

Benzyl alcohol (C₆H₅CH₂OH) provides the "benzyl" portion of the final ester. It is a common and relatively inexpensive aromatic alcohol.

Core Properties and Role in Synthesis

Benzyl alcohol acts as the nucleophile in the esterification reaction. The lone pairs on its hydroxyl oxygen attack the electrophilic carbonyl carbon of the acyl precursor.

PropertyValueReference
CAS Number 100-51-6[3]
Molecular Formula C₇H₈O[4]
Molecular Weight 108.14 g/mol [4]
Appearance Colorless liquid[4]
Boiling Point 205 °C[4]
Density 1.044 g/mL[4]
Safety and Handling

While widely used, benzyl alcohol is not without hazards. Proper handling is crucial for laboratory safety.

  • Hazards: Harmful if swallowed or inhaled.[3][5] Causes serious eye irritation and may cause respiratory irritation.[5][6] Repeated or prolonged skin contact may lead to sensitization.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and impervious clothing.[3][5][6]

  • Handling: Use in a well-ventilated area or with local exhaust ventilation.[5][6] Avoid inhalation of vapor.[5] Keep away from strong oxidants, as it can react vigorously.[4] Store in a cool, dry, well-ventilated place in tightly closed containers.[6]

The Acyl Precursor: 3-Bromopropanoic Acid and its Activated Form

The 3-bromopropanoyl moiety can be sourced directly from 3-bromopropanoic acid or, more efficiently, from its highly reactive derivative, 3-bromopropanoyl chloride.

Precursor I: 3-Bromopropanoic Acid

This carboxylic acid is the foundational starting material for the acyl portion of the target molecule.

PropertyValueReference
CAS Number 590-92-1[7]
Molecular Formula C₃H₅BrO₂[8]
Molecular Weight 152.98 g/mol [8]
Appearance Off-white solid[8]
Melting Point 58-62 °C[9]

CRITICAL: 3-Bromopropanoic acid is a highly corrosive and hazardous substance that requires stringent safety protocols.

  • Hazards: Causes severe skin burns and eye damage.[7][8][9] Material is extremely destructive to the tissue of mucous membranes and the upper respiratory tract.[9]

  • PPE: Wear chemical-resistant gloves, protective clothing, and a face shield/goggles.[7][9]

  • Handling: Handle only in a chemical fume hood.[7] Do not breathe dust.[7] Ensure an eyewash station and safety shower are immediately accessible. Store locked up and away from incompatible materials such as bases and oxidizing agents.[7][9]

Precursor II: 3-Bromopropanoyl Chloride (The Activated Form)

For efficient esterification, the hydroxyl group of a carboxylic acid is a poor leaving group. It is standard practice to convert it into a better leaving group. The most common strategy is the synthesis of an acyl chloride, in this case, 3-bromopropanoyl chloride.[10] The electron-withdrawing chlorine atom makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

The conversion is reliably achieved using thionyl chloride (SOCl₂).[11][12][13]

Reaction: C₃H₅BrO₂ + SOCl₂ → C₃H₄BrClO + SO₂ + HCl

The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride, followed by the formation of a highly reactive acyl chlorosulfite intermediate.[12][14] This intermediate then collapses upon nucleophilic attack by a chloride ion, releasing sulfur dioxide and hydrochloric acid as gaseous byproducts.[11][13]

G cluster_0 Mechanism: Acid to Acyl Chloride Acid 3-Bromopropanoic Acid Intermediate Acyl Chlorosulfite Intermediate Acid->Intermediate + SOCl₂ SOCl2 Thionyl Chloride Product 3-Bromopropanoyl Chloride Intermediate->Product + Cl⁻ Byproducts SO₂ + HCl Intermediate->Byproducts Elimination

Caption: Conversion of 3-Bromopropanoic Acid to its Acyl Chloride.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl and SO₂).

  • Reagents: To the flask, add 3-bromopropanoic acid (1.0 eq). Slowly add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature.

  • Reaction: The reaction may begin spontaneously. Once the addition is complete, gently heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

  • Purification: The excess thionyl chloride (b.p. 76 °C) can be removed by distillation. The remaining crude 3-bromopropanoyl chloride (b.p. ~131 °C) is then purified by fractional distillation under reduced pressure.[15]

  • Hazards: Highly corrosive, moisture-sensitive, and a lachrymator. Reacts violently with water and alcohols.

  • Handling: Must be handled under anhydrous conditions in a fume hood. Use PPE appropriate for corrosive and reactive chemicals.

Core Synthetic Routes to this compound

The choice of synthetic route depends on factors such as substrate sensitivity, desired scale, and available reagents.

G BA Benzyl Alcohol BPA 3-Bromopropanoic Acid BPC 3-Bromopropanoyl Chloride BPA->BPC + SOCl₂ Target This compound BPA->Target + Benzyl Alcohol (Acid Catalyst / Fischer) BPA->Target + Benzyl Alcohol (DCC, DMAP / Steglich) BPA->Target + Benzyl Alcohol (PPh₃, DEAD / Mitsunobu) BPC->Target + Benzyl Alcohol (Base)

Caption: Primary synthetic pathways to this compound.

Route 1: Acylation with 3-Bromopropanoyl Chloride

This is often the most direct and high-yielding method. It involves a nucleophilic acyl substitution where the benzyl alcohol attacks the highly electrophilic carbonyl of the acyl chloride.[16]

Experimental Protocol:

  • Setup: In a fume hood, dissolve benzyl alcohol (1.0 eq) and a mild, non-nucleophilic base such as pyridine or triethylamine (~1.1 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the mixture in an ice bath (0 °C).

  • Addition: Slowly add a solution of 3-bromopropanoyl chloride (1.05 eq) in the same anhydrous solvent via the dropping funnel. The base is crucial to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.[17][18]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Route 2: Direct Esterification of 3-Bromopropanoic Acid

These methods avoid the isolation of the hazardous acyl chloride but have their own complexities.

This classic method involves heating the carboxylic acid and alcohol with a strong acid catalyst.[17]

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Benzyl alcohol then attacks this activated carbonyl. The reaction is an equilibrium, and water must be removed to drive it to completion.[17][19]

Experimental Protocol:

  • Setup: Combine 3-bromopropanoic acid (1.0 eq), benzyl alcohol (can be used as the limiting reagent or in excess), and a catalytic amount of concentrated sulfuric acid (~5 mol%) in a solvent like toluene.

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction by TLC.

  • Workup: After cooling, neutralize the catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify by column chromatography or distillation.

This method uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid under mild, neutral conditions.[20][21] 4-Dimethylaminopyridine (DMAP) is used as a catalyst.[20][22]

Mechanism: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile, reacts with this intermediate to form a reactive acyl-pyridinium species. This species is then readily attacked by benzyl alcohol. The DCC is consumed by abstracting water, forming the insoluble dicyclohexylurea (DCU) byproduct.[20][23]

G cluster_1 Steglich Esterification Mechanism Acid Carboxylic Acid Intermediate O-Acylisourea Acid->Intermediate + DCC DCC DCC ActiveEster Acyl-pyridinium Intermediate->ActiveEster + DMAP DCU DCU Byproduct Intermediate->DCU Reacts with H₂O DMAP DMAP Ester Product Ester ActiveEster->Ester + Alcohol Alcohol Benzyl Alcohol

Caption: Simplified mechanism of the Steglich Esterification.

Experimental Protocol:

  • Setup: Dissolve 3-bromopropanoic acid (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (5-10 mol%) in an anhydrous aprotic solvent (e.g., dichloromethane) at room temperature.

  • Reaction: Add a solution of DCC (1.1 eq) in the same solvent dropwise. A white precipitate of DCU will begin to form. Stir the reaction at room temperature for 12-24 hours.

  • Workup: Filter off the precipitated DCU. Wash the filtrate with dilute HCl and then saturated sodium bicarbonate solution. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

This reaction allows for the conversion of primary and secondary alcohols to esters under exceptionally mild conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[24][25][26]

Mechanism: PPh₃ and DEAD react to form a phosphonium salt. This species activates the alcohol, converting the hydroxyl into a good leaving group. The carboxylate anion of 3-bromopropanoic acid then displaces this group via an Sₙ2 reaction.[24][26]

Experimental Protocol:

  • Setup: In an inert atmosphere, dissolve 3-bromopropanoic acid (1.2 eq), benzyl alcohol (1.0 eq), and PPh₃ (1.5 eq) in an anhydrous solvent like THF.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 eq) dropwise. A color change and/or precipitate (triphenylphosphine oxide) may be observed.[27] Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Workup: Concentrate the reaction mixture. The main challenge is removing the triphenylphosphine oxide and hydrazine byproducts, which often requires careful column chromatography.

Comparison of Synthetic Routes
RouteKey ReagentsConditionsAdvantagesDisadvantages
Acyl Chloride 3-Bromopropanoyl chloride, Benzyl alcohol, BaseAnhydrous, 0 °C to RTHigh reactivity, generally good yields, fast.Requires preparation of a hazardous intermediate; byproduct (HCl) is corrosive.
Fischer 3-Bromopropanoic acid, Benzyl alcohol, H₂SO₄High temperature, refluxUses precursors directly, inexpensive catalyst.Reversible reaction, harsh conditions, water removal is necessary.
Steglich 3-Bromopropanoic acid, Benzyl alcohol, DCC, DMAPAnhydrous, RTVery mild conditions, good for sensitive substrates.[20][23]Stoichiometric coupling agent needed, DCU byproduct can be difficult to remove completely.
Mitsunobu 3-Bromopropanoic acid, Benzyl alcohol, PPh₃, DEADAnhydrous, 0 °C to RTExtremely mild conditions, highly reliable.Stoichiometric byproducts are difficult to remove; reagents are toxic and potentially explosive.[27]

Conclusion

The synthesis of this compound is fundamentally an esterification process for which several robust methods exist. The choice of precursors—either utilizing 3-bromopropanoic acid directly or activating it to 3-bromopropanoyl chloride—dictates the subsequent reaction pathway. For large-scale, cost-effective synthesis, the acyl chloride route is often preferred for its high conversion and speed. For delicate substrates or smaller-scale laboratory preparations where mild conditions are paramount, the Steglich esterification offers a superior alternative. A thorough understanding of the properties, reactivity, and safety requirements of each precursor is the cornerstone of a successful and safe synthesis of this valuable chemical intermediate.

References

Benzyl 3-bromopropanoate reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of Benzyl 3-bromopropanoate

Abstract

This compound is a bifunctional reagent of significant interest in modern organic synthesis, particularly within pharmaceutical and materials science. Its value stems from the orthogonal reactivity of its two primary functional groups: a reactive primary alkyl bromide susceptible to nucleophilic attack and a benzyl ester that serves as a stable, yet readily cleavable, protecting group for a carboxylic acid. This guide provides an in-depth analysis of the molecule's reactivity, exploring its synthesis, core reaction pathways, and strategic applications in the development of complex molecular architectures. We will dissect the causality behind experimental choices for its various transformations, present validated protocols, and offer insights into its role as a versatile building block for drug development professionals.

Core Molecular Structure and Properties

This compound (C₁₀H₁₁BrO₂) is characterized by a propanoate backbone with a bromine atom at the β-position (C3) and a benzyl ester at the carbonyl carbon.[1][2] This arrangement creates two distinct reactive centers, allowing for sequential and selective chemical modifications.

The primary alkyl bromide provides a potent electrophilic site for a wide range of nucleophiles, while the benzyl ester group offers a robust protecting strategy for the carboxylic acid functionality, which can be unveiled under mild reductive conditions. This dual-reactivity profile makes it a valuable intermediate in multi-step synthetic sequences.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 90841-55-7[3][4]
Molecular Formula C₁₀H₁₁BrO₂[2]
Molecular Weight 243.10 g/mol [2]
Appearance Liquid
Boiling Point 280.7°C at 760 mmHg[5]
Storage Temperature 2-8°C under inert gas[3][6]
InChIKey QJKVDFRAKMVERC-UHFFFAOYSA-N[2]

Synthesis of this compound

The preparation of this compound is typically achieved through straightforward and high-yielding methods. The choice of synthetic route often depends on the availability of starting materials and the scale of the reaction.

Fischer Esterification

The most common laboratory-scale synthesis involves the direct Fischer esterification of 3-bromopropanoic acid with benzyl alcohol.[7] This reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is typically driven to completion by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.

Causality of Experimental Design: The use of an acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the weakly nucleophilic benzyl alcohol. The removal of water is critical as it shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield.

In Situ HBr Addition to Benzyl Acrylate

An alternative "one-pot" approach involves the 1,4-addition (conjugate addition) of hydrogen bromide to benzyl acrylate.[8][9] HBr can be generated in situ from the reaction of acetyl bromide with benzyl alcohol, which also serves as the ester source. This method avoids the handling of corrosive 3-bromopropanoic acid.[8]

Diagram: Synthetic Workflow

Synthesis Workflow cluster_0 Method 1: Fischer Esterification cluster_1 Method 2: In Situ HBr Addition 3-Bromopropanoic Acid 3-Bromopropanoic Acid Esterification Esterification 3-Bromopropanoic Acid->Esterification Benzyl Alcohol_1 Benzyl Alcohol Benzyl Alcohol_1->Esterification Acid Catalyst H2SO4 or TsOH Acid Catalyst->Esterification Product_1 This compound Esterification->Product_1 Benzyl Acrylate Benzyl Acrylate Conjugate Addition Conjugate Addition Benzyl Acrylate->Conjugate Addition Acetyl Bromide Acetyl Bromide HBr Generation HBr Generation Acetyl Bromide->HBr Generation Benzyl Alcohol_2 Benzyl Alcohol Benzyl Alcohol_2->HBr Generation HBr Generation->Conjugate Addition HBr (in situ) Product_2 This compound Conjugate Addition->Product_2

Caption: Common synthetic routes to this compound.

Experimental Protocol: Fischer Esterification
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromopropanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Solvent: Add toluene as the solvent, sufficient to fill the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the trap. The reaction is typically complete when no more water is collected (usually 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Core Reactivity Profile

The synthetic utility of this compound arises from its predictable and selective reactivity at its two key functional sites.

Reactions at the Electrophilic C-Br Bond

The primary alkyl bromide is an excellent electrophile for SN2 reactions. The rate and outcome of these reactions are highly dependent on the nucleophile and reaction conditions. Elimination (E2) pathways are also possible but are generally less favored.

As a primary halide, this compound reacts readily with a variety of nucleophiles via a bimolecular (SN2) mechanism.[10] This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., DMF, acetonitrile) that solvate the cation but not the nucleophile, thus enhancing its reactivity.

Diagram: General SN2 Mechanism

SN2 Mechanism Nu Nu:⁻ TransitionState [Nu---CH₂(R)---Br]ᵟ⁻ Nu->TransitionState Backside Attack Substrate R-CH₂-Br Substrate->TransitionState Product Nu-CH₂-R TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup Leaving Group Departs

Caption: Concerted backside attack in an SN2 reaction.

  • Reaction with Amines (N-Alkylation): This is one of the most valuable reactions, forming β-amino acid esters, which are precursors to peptides, peptidomimetics, and various pharmaceuticals.[11][12] Primary and secondary amines are excellent nucleophiles for this transformation.

  • Reaction with Thiols (S-Alkylation): Thiols and thiolates are superb nucleophiles and react efficiently to produce benzyl 3-(alkylthio)propanoates.[7] These thioethers are important in medicinal chemistry and materials science.[13][14]

  • Reaction with Oxygen Nucleophiles: Alkoxides and hydroxides can displace the bromide to form ethers and alcohols, respectively.[7] Reaction with carboxylates (e.g., in a Williamson-type synthesis) can form anhydride-like structures.

In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination can occur to yield benzyl acrylate.[15] The bulky base preferentially abstracts a proton from the α-carbon rather than attacking the electrophilic β-carbon.

Diagram: SN2 vs. E2 Competition

SN2_vs_E2 cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Start This compound SN2_Product Substitution Product (e.g., with R₂NH) Start->SN2_Product Favored E2_Product Elimination Product (Benzyl Acrylate) Start->E2_Product Possible SN2_Reagent Strong, Non-bulky Nucleophile (e.g., R₂NH, RS⁻) SN2_Reagent->SN2_Product E2_Reagent Strong, Bulky Base (e.g., t-BuOK) E2_Reagent->E2_Product

Caption: Competing SN2 and E2 pathways for this compound.

Reactions of the Benzyl Ester Group

The benzyl ester is relatively stable to a range of conditions but can be cleaved selectively, making it an excellent protecting group for the carboxylic acid.[16][17]

  • Catalytic Hydrogenolysis (Debenzylation): The most common and mildest method for deprotection is catalytic hydrogenolysis.[18][19] Using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas, the benzyl group is cleaved to release the free carboxylic acid and toluene as a byproduct. This method is highly effective and chemoselective, leaving most other functional groups intact.[20]

  • Hydrolysis: The ester can be hydrolyzed under strong acidic or basic conditions to yield 3-bromopropanoic acid and benzyl alcohol. This method is less common due to its harshness compared to hydrogenolysis.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to a primary alcohol, yielding 3-bromo-1-propanol.[7]

Table 2: Summary of this compound Reactivity
Reaction TypeReagent(s)Functional Group TargetedProduct Type
SN2 Substitution Amines, Thiols, Alkoxides, CN⁻C-Brβ-amino esters, thioethers, ethers, nitriles
E2 Elimination Strong, bulky base (t-BuOK)C-Br, α-C-Hα,β-Unsaturated ester (Benzyl acrylate)
Hydrogenolysis H₂, Pd/CBenzyl EsterCarboxylic Acid
Ester Hydrolysis H₃O⁺ or OH⁻Benzyl EsterCarboxylic Acid
Ester Reduction LiAlH₄Benzyl EsterPrimary Alcohol

Applications in Drug Development

The unique reactivity profile of this compound makes it a strategic tool for medicinal chemists.

  • Scaffold for β-Amino Acids: As described, it is a key precursor for non-natural β-amino acids, which are incorporated into peptidomimetics to enhance metabolic stability and confer specific secondary structures.

  • Linker/Spacer Unit: The three-carbon propanoate chain can act as a flexible linker to connect two different molecular fragments, a common strategy in designing bifunctional molecules or PROTACs.

  • Intermediate for Heterocycles: The products of its substitution reactions can be further cyclized to form various heterocyclic systems, which are privileged structures in drug discovery. For example, reaction with a hydrazine derivative could lead to pyrazolidinone scaffolds.

  • Oncology Drug Intermediates: The molecule serves as a building block in the synthesis of various enzyme inhibitors and active pharmaceutical ingredients (APIs) for oncology.[1]

Detailed Experimental Protocol: N-Alkylation

This protocol describes a representative SN2 reaction with a primary amine.

  • Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (MeCN) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq) as a mild base.

  • Reagent Addition: Add the primary amine (e.g., benzylamine, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-12 hours). The potassium carbonate acts as a scavenger for the HBr generated during the reaction.

  • Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated β-amino acid benzyl ester.

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its value lies in the predictable and orthogonal reactivity of its alkyl bromide and benzyl ester functionalities. A thorough understanding of its reactivity profile—dominated by SN2 reactions at the C-Br bond and hydrogenolytic cleavage of the ester—enables researchers and drug development professionals to strategically incorporate this building block into complex synthetic routes. The ability to introduce nitrogen, sulfur, and other functionalities, while masking a carboxylic acid for later deprotection, secures its place as a staple reagent in the modern synthetic chemist's toolbox.

References

An In-Depth Technical Guide to the Safe Handling and Application of Benzyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Duality of Benzyl 3-bromopropanoate in Drug Discovery

This compound is a bifunctional molecule of significant interest to the drug discovery and development professional. Its structure, incorporating a reactive alkyl bromide and a benzyl-protected carboxylic acid, renders it a versatile building block for the synthesis of complex molecular architectures.[1] Primarily, it serves as a key intermediate in the elaboration of novel pharmaceutical agents, including oncology and enzyme inhibitor drug candidates.[2] The inherent reactivity of the C-Br bond makes it an effective electrophile for alkylation reactions, a cornerstone of medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.[3] However, the very chemical properties that make this compound a valuable synthetic tool also necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safe handling, application, and disposal of this compound, grounded in established safety data and proven laboratory practices, to empower researchers to harness its synthetic potential while ensuring a safe and compliant laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is the foundation of its safe and effective use.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂[4]
Molecular Weight 243.10 g/mol [4]
Appearance Liquid[4]
Boiling Point 133-135 °C (at 6 Torr)
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[5]

Hazard Identification and GHS Classification

While some sources indicate that a full GHS classification for this compound is not available, the known hazards of structurally related alkyl bromides and benzyl compounds strongly suggest that it should be handled as a hazardous substance.[5] The primary hazards are associated with its irritant properties. Based on data for similar compounds, the following GHS classifications are anticipated and should be adopted as a precautionary measure.

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation

(Note: These classifications are based on data for structurally similar compounds and should be considered provisional in the absence of a definitive GHS classification for this compound itself.)

Safe Handling and Personal Protective Equipment (PPE)

The safe use of this compound hinges on a multi-layered approach to risk mitigation, combining engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[6]

  • Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[6]

Personal Protective Equipment (PPE): The Essential Barrier
  • Eye Protection: Chemical splash goggles are required at all times when handling this compound.[7]

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or perforation before use.[8]

  • Skin and Body Protection: A full-length, buttoned laboratory coat should be worn to protect against skin contact.[7]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Prep Review SDS and Conduct Risk Assessment PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Prep->PPE FumeHood Verify Fume Hood Functionality PPE->FumeHood Weighing Weigh/Measure in Fume Hood FumeHood->Weighing Proceed to Handling Reaction Set up Reaction in Fume Hood Weighing->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Reaction Complete Workup Perform Aqueous Workup Quench->Workup Disposal Segregate and Dispose of Waste Workup->Disposal Decon Decontaminate Glassware and Surfaces Disposal->Decon

Caption: Safe handling workflow for this compound.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][9] Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and moisture.[6]

Emergency Procedures: A Step-by-Step Response

In the event of an exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11] If irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

  • Spill Response: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[7] Collect the absorbed material into a sealed container for proper disposal.[8]

Application in Synthesis: N-Alkylation for Antiproliferative Agents

This compound is a valuable precursor for the synthesis of bioactive molecules. Its utility as an alkylating agent is demonstrated in the synthesis of N-substituted propanamides, which can be further elaborated into compounds with potential antiproliferative activity. The following is a representative protocol for the N-alkylation of an amine, a common transformation in drug discovery.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol is adapted from established procedures for the N-alkylation of amines with alkyl halides.[13][14][15]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 1.5-2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Addition of this compound: Slowly add a solution of this compound (1.1 eq) in the reaction solvent to the stirring mixture.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[16]

  • Work-up and Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Alkylation_Protocol cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Primary Amine (1.0 eq) in Anhydrous Solvent Base Add Base (e.g., K₂CO₃, 1.5-2.0 eq) Amine->Base AlkylHalide Add this compound (1.1 eq) Base->AlkylHalide Heat Heat to 60-80 °C AlkylHalide->Heat Start Reaction Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench with H₂O or aq. NH₄Cl Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Representative workflow for an N-alkylation reaction.

Disposal of Brominated Waste

Waste containing this compound and other brominated organic compounds must be treated as hazardous waste.

  • Segregation: Collect all brominated organic waste in a dedicated, properly labeled, and sealed container.[17]

  • Incompatible Waste: Do not mix brominated waste with incompatible materials, such as strong oxidizing agents or bases.[8]

  • Disposal: Dispose of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[4] For small residual amounts, neutralization with a reducing agent like sodium thiosulfate may be a viable option under controlled laboratory conditions, but this should only be performed by trained personnel with a thorough understanding of the reaction stoichiometry and potential hazards.[18]

Conclusion: A Commitment to Safety and Scientific Advancement

This compound is a powerful tool in the arsenal of the medicinal chemist, enabling the construction of novel molecular entities with therapeutic potential. Its effective and responsible use is predicated on a comprehensive understanding of its hazard profile and the diligent application of safety protocols. By adhering to the principles of risk assessment, utilizing appropriate engineering and administrative controls, and consistently employing personal protective equipment, researchers can confidently and safely leverage the synthetic utility of this valuable reagent. This commitment to safety not only protects the individual researcher and the laboratory environment but also upholds the integrity and progress of scientific discovery.

References

Introduction: The Critical Role of Solubility in the Application of Benzyl 3-Bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Benzyl 3-Bromopropanoate for Researchers and Drug Development Professionals

This compound is a reactive ester molecule utilized as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive bromine atom susceptible to nucleophilic substitution and an ester group, makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals.[1] In drug development and process chemistry, understanding the solubility of such an intermediate is paramount. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization and chromatography), and the formulation of final products. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates downstream processing, and can be a significant hurdle in the development of liquid formulations.

This guide provides a comprehensive overview of the known physicochemical properties of this compound and offers a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to make informed, data-driven decisions in their work.

Part 1: Physicochemical and Theoretical Solubility Profile

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂[2][3]
Molecular Weight 243.10 g/mol [2][3][4]
Boiling Point 133-135 °C (at 6 Torr)[4]
Predicted Density 1.413 ± 0.06 g/cm³[4]
XLogP3 2.7[2]
Appearance Liquid (predicted)
Storage Temperature 2-8°C under inert gas[3]
Theoretical Solubility Insights

The structure of this compound—containing a nonpolar benzyl group and a more polar ester and alkyl bromide moiety—suggests it is a lipophilic or "fat-loving" compound. The XLogP3 value of 2.7 is a key indicator of this.[2] LogP (the logarithm of the partition coefficient between octanol and water) is a widely accepted measure of a compound's hydrophobicity. A positive LogP value, particularly one greater than 1, indicates a preference for lipid-like environments over aqueous ones.

  • Aqueous Solubility Prediction: Based on the XLogP3 value, the aqueous solubility of this compound is expected to be low. Compounds with similar LogP values are often classified as "slightly soluble" or "insoluble" in water. For context, a structurally related compound, benzyl 3-bromopropyl ether, is described as "slightly soluble in water".[5][6]

  • Organic Solvent Solubility Prediction: The presence of the benzyl ring and the overall lipophilic character suggest that this compound will be readily soluble in a range of common organic solvents. These are likely to include:

    • Nonpolar solvents: Toluene, hexanes

    • Polar aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate

    • Polar protic solvents: Ethanol, Methanol

While these predictions offer valuable guidance, they are not a substitute for empirical data. The following sections provide the methodology to generate precise, quantitative solubility data.

Part 2: Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the Shake-Flask Method , as described in OECD Guideline 105.[7][8] This method is reliable, widely used, and directly measures the saturation point of a compound in a given solvent at a specific temperature.[9]

Causality Behind the Shake-Flask Method

The core principle of this method is to create a saturated solution by agitating an excess of the solute (this compound) in the solvent of interest for a sufficient period to reach thermodynamic equilibrium.[9] By ensuring an excess of solid/liquid solute remains undissolved, we can be confident that the liquid phase is fully saturated. Subsequent separation of the saturated solution from the excess solute, followed by quantitative analysis of the solute's concentration, yields the solubility value. The choice of agitation time and temperature control are critical variables that ensure the system reaches a true equilibrium state.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Sampling & Analysis A Add excess Benzyl 3-bromopropanoate to vial B Add precise volume of solvent A->B C Seal vial tightly B->C D Agitate at constant temperature (e.g., 25°C) C->D Transfer to shaker E Allow system to reach equilibrium (e.g., 24-48h) D->E F Let vials stand for phase separation (e.g., 24h) E->F G Withdraw aliquot from clear supernatant F->G Prepare for sampling H Filter sample (e.g., 0.22 µm PTFE syringe filter) G->H I Dilute sample if necessary H->I J Quantify concentration (e.g., HPLC-UV, GC-MS) I->J K K J->K Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, incorporating checks to ensure equilibrium has been reached.

1. Materials and Equipment:

  • This compound (test substance)

  • Solvents of interest (e.g., deionized water, ethanol, ethyl acetate, toluene)

  • Analytical balance

  • 4 mL glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge (optional, for enhancing phase separation)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)

  • Volumetric flasks and pipettes for dilutions

  • Quantitative analysis instrumentation (e.g., HPLC-UV or GC-MS with a validated method for this compound)

2. Preliminary Test (Optional but Recommended):

  • Rationale: To estimate the approximate solubility and determine the amount of substance needed for the definitive test.[7]

  • Procedure:

    • Add a small, known amount of this compound (e.g., 10 mg) to a vial.

    • Add the solvent in stepwise aliquots (e.g., 0.1 mL, then 0.5 mL, then 1 mL), vortexing for 1-2 minutes after each addition.

    • Observe the volume at which the substance fully dissolves. This provides a rough order-of-magnitude for the solubility.

3. Definitive Solubility Determination:

  • Step 1: Sample Preparation

    • Into at least three separate vials for each solvent, add an excess amount of this compound. "Excess" means significantly more than is expected to dissolve based on the preliminary test (e.g., 5-10 times the estimated amount).[10] This ensures that a solid/liquid phase of the pure substance remains at equilibrium.

    • Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into each vial.

    • Seal the vials tightly.

  • Step 2: Equilibration

    • Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 20°C or 25°C).[10][11]

    • Agitate the samples at a moderate speed (e.g., 150 rpm) for an initial period of 24 hours. The agitation ensures intimate contact between the solute and solvent.

    • After 24 hours, stop agitation and allow the vials to rest at the same constant temperature for at least 24 hours to allow for phase separation. If an emulsion forms or separation is slow, centrifugation can be used.

  • Step 3: Sampling and Analysis

    • Carefully withdraw an aliquot of the clear supernatant using a syringe, taking extreme care not to disturb the undissolved excess material at the bottom.

    • Immediately attach a syringe filter and dispense the solution into a clean analysis vial. The filtration step is critical to remove any microscopic undissolved particles.

    • Prepare one or more accurate dilutions of the saturated solution using calibrated volumetric glassware to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a pre-validated quantitative method (e.g., HPLC-UV) to determine the concentration.

  • Step 4: Confirmation of Equilibrium

    • Return the original sample vials to the shaker and continue agitation for another 24 hours.

    • Repeat the sampling and analysis procedure (Step 3).

    • Trustworthiness Check: Compare the concentration results from the first and second time points. If the values are statistically identical (e.g., within ±5%), equilibrium has been reached. If the concentration has increased, it indicates that more time is needed for equilibration, and the process should be repeated until a stable concentration is achieved.

4. Data Calculation and Reporting:

  • Calculate the mean concentration from the triplicate samples after equilibrium has been confirmed.

  • Report the solubility in standard units (e.g., mg/mL or g/L) at the specified temperature.

Conclusion

While published quantitative data on the solubility of this compound is scarce, its physicochemical profile strongly suggests low aqueous solubility and high solubility in common organic solvents. This guide provides the authoritative framework and a detailed, trustworthy protocol for researchers to empirically determine these values. By employing the standardized shake-flask method, scientists in process chemistry and drug development can generate the precise data needed to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.

References

A Theoretical and Computational Guide to Benzyl 3-bromopropanoate: Exploring Molecular Behavior and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for understanding the molecular properties and reactivity of Benzyl 3-bromopropanoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Addressed to researchers, scientists, and professionals in drug development, this document outlines a robust computational approach to characterizing this molecule, thereby enabling a more rational design of synthetic pathways and a deeper understanding of its role in medicinal chemistry. In the absence of extensive published theoretical studies on this specific molecule, this guide establishes a detailed protocol for such an investigation, grounded in established computational chemistry methodologies.

Introduction: The Significance of this compound in Synthesis

This compound (C₁₀H₁₁BrO₂) is a bifunctional molecule featuring a reactive terminal bromine atom and a benzyl ester.[1] This unique combination makes it a versatile building block, particularly in the development of active pharmaceutical ingredients (APIs).[1] The presence of the bromine atom, a good leaving group, renders the α-carbon susceptible to nucleophilic attack, making it an excellent substrate for S(_N)2 reactions. This reactivity is fundamental to its application in constructing more complex molecular architectures. The benzyl ester group, on the other hand, can serve as a protecting group for the carboxylic acid, which can be deprotected under specific conditions.

Given its utility, a thorough understanding of its conformational preferences, electronic structure, and reaction dynamics is paramount for optimizing its use in synthetic chemistry. This guide proposes a theoretical investigation using computational chemistry to elucidate these properties.

Molecular Properties of this compound

A foundational aspect of any theoretical study is the accurate representation of the molecule's fundamental properties. These computed properties serve as a baseline for more complex analyses of reactivity and interactions.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂[2]
Molecular Weight 243.10 g/mol [2]
CAS Number 90841-55-7[2][3]
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCBr[2]
InChIKey QJKVDFRAKMVERC-UHFFFAOYSA-N[2]

Proposed Theoretical Investigation Workflow

To gain a comprehensive understanding of this compound, a multi-faceted computational approach is proposed. This workflow is designed to be a self-validating system, where different levels of theory can be used for cross-verification and experimental data can be used for validation.

G cluster_0 Computational Workflow A Geometry Optimization & Conformational Analysis B Electronic Structure Analysis A->B Optimized Geometries C Vibrational Frequency Analysis A->C Minimum Energy Structures E Reaction Mechanism Study (SN2) B->E Reactivity Indices G Validation & Interpretation C->G Calculated IR Spectra D NMR Chemical Shift Calculation D->G Calculated NMR Shifts E->G Activation Barriers & Reaction Paths F Experimental Data F->G Spectroscopic & Kinetic Data

Caption: Proposed computational workflow for the theoretical study of this compound.

Step-by-Step Computational Protocol

This protocol outlines the proposed computational investigation into the properties and reactivity of this compound.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

I. Conformational Analysis:

  • Initial Structure Generation: Construct the 3D structure of this compound.

  • Conformational Search: Due to the flexibility of the ethyl and benzyl groups, a thorough conformational search is necessary.[4][5][6] A molecular mechanics approach (e.g., using the MMFF94 force field) is suitable for an initial scan of the potential energy surface to identify low-energy conformers.

  • Geometry Optimization: The lowest energy conformers from the molecular mechanics search should then be subjected to geometry optimization using Density Functional Theory (DFT). A suitable level of theory would be the B3LYP functional with a 6-31G(d) basis set.[7][8][9][10]

  • Final Energy Refinement: For the most stable conformers, single-point energy calculations should be performed with a larger basis set, such as 6-311+G(d,p), to obtain more accurate relative energies.

II. Electronic Structure and Reactivity Analysis:

  • Molecular Orbitals: For the global minimum energy conformer, calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity.[9]

  • Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron density distribution and identify electrophilic and nucleophilic sites. This is crucial for understanding intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to study charge distribution, hybridization, and donor-acceptor interactions within the molecule.

III. Spectroscopic Analysis (for Validation):

  • Vibrational Frequencies: Perform a vibrational frequency calculation on the optimized geometry at the B3LYP/6-31G(d) level of theory. The calculated frequencies can be compared with experimental Infrared (IR) spectra.[11] It is standard practice to use a scaling factor for the calculated frequencies to account for anharmonicity and basis set deficiencies.

  • NMR Chemical Shifts: Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory.[12] The calculated shifts should be referenced against a standard, such as tetramethylsilane (TMS), and compared with experimental data.

IV. Reaction Mechanism Study: A Case Study of S(_N)2 Reaction

The reaction of this compound with a nucleophile is a key step in its synthetic applications. A theoretical study of this reaction can provide valuable insights into its mechanism and kinetics.

  • Model Reaction: A representative S(_N)2 reaction, for instance, with an azide or cyanide nucleophile, should be modeled.

  • Reactant and Product Optimization: Optimize the geometries of the reactants (this compound and the nucleophile) and the products.

  • Transition State Search: Locate the transition state for the S(_N)2 reaction using a method like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.[7][8]

  • Frequency Calculation: Perform a frequency calculation on the transition state structure to confirm that it is a true first-order saddle point (i.e., has exactly one imaginary frequency). This imaginary frequency corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to connect the transition state to the reactants and products, confirming the reaction pathway.

  • Activation Energy Calculation: Calculate the activation energy (the energy difference between the transition state and the reactants) to predict the reaction rate. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining realistic activation energies in solution.[7][8]

Anticipated Theoretical Insights and Their Practical Implications

The proposed theoretical study is expected to yield several key insights that are directly relevant to the practical application of this compound in drug development.

Conformational Landscape and its Influence on Reactivity

The conformational flexibility of this compound can influence its reactivity. A detailed understanding of the low-energy conformers and the energy barriers between them can help in predicting the most likely reactive conformation and how it might interact with other molecules or a catalytic surface.

Electronic Properties and Site of Reactivity

The electronic structure analysis will provide a quantitative measure of the molecule's reactivity.

G cluster_1 Electronic Reactivity Descriptors HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Predicted Reactivity HOMO->Reactivity Electron Donating Ability LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Electron Accepting Ability (Site of Nucleophilic Attack) ESP Electrostatic Potential Map ESP->Reactivity Charge Distribution (Intermolecular Interactions)

Caption: Relationship between calculated electronic properties and predicted chemical reactivity.

The LUMO is expected to be localized on the antibonding σ* orbital of the C-Br bond, confirming this as the primary site for nucleophilic attack. The ESP map will likely show a positive potential around the carbon atom bonded to the bromine, further indicating its electrophilic nature.

Mechanistic Insights into Key Synthetic Transformations

A detailed theoretical study of the S(_N)2 reaction mechanism will provide valuable information on the reaction's feasibility and kinetics. The calculated activation energy can be used to estimate the reaction rate under different conditions (e.g., different solvents). This information can guide the choice of reaction conditions to optimize the yield and selectivity of desired products, such as precursors for β-lactams or GABA analogs.[13][14][15][16]

Validation of Theoretical Results with Experimental Data

The credibility of any theoretical study hinges on its ability to reproduce experimental observations. The following table outlines the proposed validation of the computational results.

Theoretical CalculationExperimental Data for ValidationRationale
Calculated Vibrational Frequencies Experimental IR SpectrumComparison of the positions and relative intensities of key vibrational modes (e.g., C=O stretch, C-Br stretch) validates the accuracy of the optimized geometry.
Calculated ¹H and ¹³C NMR Shifts Experimental ¹H and ¹³C NMR SpectraAgreement between calculated and experimental chemical shifts provides confidence in the electronic structure description.
Calculated Activation Energy Experimental Reaction KineticsIf available, experimental reaction rates can be used to derive an experimental activation energy, which can be directly compared with the calculated value.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational methodology for the in-depth study of this compound. By systematically investigating its conformational landscape, electronic structure, and reaction mechanisms, researchers can gain a deeper, more predictive understanding of its chemical behavior. These theoretical insights are not merely academic; they provide a rational basis for optimizing synthetic protocols and designing novel molecules in the field of drug discovery and development. The proposed workflow serves as a robust template for future computational studies on this and other important synthetic intermediates.

References

Methodological & Application

Application Notes and Protocols for the Use of Benzyl 3-bromopropanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Benzyl 3-bromopropanoate as a versatile C3 building block in the synthesis of key pharmaceutical intermediates. We delve into the fundamental reactivity of this reagent, focusing on its utility in the N-alkylation of amines to generate valuable β-amino acid esters. These esters are crucial precursors for the synthesis of various active pharmaceutical ingredients (APIs), including Angiotensin-Converting Enzyme (ACE) inhibitors and γ-aminobutyric acid (GABA) analogs. This document furnishes detailed, field-proven protocols, mechanistic insights, and data presentation to empower researchers in leveraging this compound for their drug discovery and development endeavors.

Introduction: Unveiling the Synthetic Potential of this compound

This compound is a bifunctional organic compound featuring a reactive primary bromide and a benzyl-protected carboxylic acid.[1] This unique structural combination renders it an invaluable electrophilic reagent for the introduction of a propanoate moiety onto nucleophilic substrates. The benzyl ester serves as a convenient protecting group that can be readily removed under mild hydrogenolysis conditions, revealing the free carboxylic acid for further functionalization, such as amide bond formation in peptide synthesis.

The primary utility of this compound in pharmaceutical synthesis lies in its role as an alkylating agent, particularly for the synthesis of β-amino acids and their derivatives.[1] These non-proteinogenic amino acids are integral components of numerous biologically active molecules, bestowing unique conformational constraints and metabolic stability to peptide-based drugs.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 135-138 °C at 2 mmHg
Density 1.357 g/mL at 25 °C
CAS Number 5465-00-9

Core Application: Synthesis of β-Amino Acid Esters via N-Alkylation

The reaction of this compound with primary or secondary amines is a classical example of a nucleophilic substitution reaction (SN2), yielding N-substituted-β-amino acid benzyl esters. This transformation is a cornerstone for the construction of precursors for a variety of pharmaceuticals.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the bromine atom. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group. The presence of a non-nucleophilic base is often required to neutralize the hydrobromic acid generated during the reaction, thus preventing the protonation of the starting amine and driving the reaction to completion.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Amine R-NH₂ B3B Br-CH₂-CH₂-COOBn TS [R-NH₂---CH₂(Br)---CH₂-COOBn]‡ B3B->TS Product R-NH-CH₂-CH₂-COOBn TS->Product HBr HBr TS->HBr Leaving Group Departure

Caption: SN2 mechanism for the N-alkylation of a primary amine with this compound.

General Protocol for N-Alkylation of Primary Amines

This protocol provides a generalized procedure for the synthesis of N-substituted-β-amino acid benzyl esters. Optimization of reaction conditions, such as temperature, solvent, and base, may be necessary for specific substrates.

Materials:

  • This compound

  • Primary amine or its hydrochloride salt

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq). If using the hydrochloride salt, add the amine hydrochloride (1.0 eq) and the base (e.g., Et₃N, 2.2 eq or K₂CO₃, 2.5 eq).

  • Dissolve the amine in the chosen anhydrous solvent (DMF or CH₃CN, approximately 0.5 M concentration).

  • Slowly add this compound (1.1 eq) to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating (e.g., 50-80 °C) to proceed at a reasonable rate, depending on the nucleophilicity of the amine.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-β-amino acid benzyl ester.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting amine and this compound should be confirmed by TLC or LC-MS analysis of the crude reaction mixture.

Application in the Synthesis of ACE Inhibitor Intermediates

ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure. Many of these drugs, such as Benazepril and Ramipril, contain a core structure derived from a substituted β-amino acid. This compound can be a key starting material for the synthesis of these crucial intermediates.

Retrosynthetic Analysis of a Benazepril Precursor

A key intermediate in the synthesis of Benazepril is ethyl (2S)-2-[(3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetate. While direct synthesis routes may vary, a plausible approach involves the alkylation of a suitable amine with an appropriate electrophile. This compound can be utilized to introduce the propanoate side chain, which after further transformations, can form part of the final drug structure.

Retrosynthesis Benazepril Benazepril Intermediate_A Key β-Amino Acid Intermediate Benazepril->Intermediate_A Amide Coupling Amine_Nucleophile Amine Nucleophile Intermediate_A->Amine_Nucleophile N-Alkylation B3B This compound Intermediate_A->B3B N-Alkylation

Caption: Retrosynthetic approach for a Benazepril precursor highlighting the role of this compound.

Protocol: Synthesis of a Protected β-Amino Acid Precursor for ACE Inhibitors

This protocol outlines a representative synthesis of a protected β-amino acid that can serve as a building block for ACE inhibitors. The example uses (S)-2-amino-4-phenylbutanoic acid ethyl ester (a homophenylalanine derivative) as the amine nucleophile.

Materials:

  • This compound

  • (S)-2-amino-4-phenylbutanoic acid ethyl ester hydrochloride

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-2-amino-4-phenylbutanoic acid ethyl ester hydrochloride (1.0 eq) in anhydrous DMF, add triethylamine (2.5 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C, then add this compound (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired N-(2-(benzyloxycarbonyl)ethyl)homophenylalanine ethyl ester.

Expected Outcome and Data Interpretation:

ParameterExpected Result
Yield 60-75%
¹H NMR Appearance of signals corresponding to the benzyl ester protons (around 7.3 ppm) and the methylene protons of the propanoate chain.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product.

Application in the Synthesis of GABA Analog Intermediates

GABA is the primary inhibitory neurotransmitter in the central nervous system. GABA analogs are a class of drugs that mimic the action of GABA and are used to treat epilepsy, neuropathic pain, and anxiety disorders. The synthesis of conformationally restricted or substituted GABA analogs often involves the use of β-amino acid precursors.

Strategy for GABA Analog Synthesis

This compound can be used to introduce a protected γ-amino acid backbone. For instance, reaction with a suitable nitrogen nucleophile, followed by deprotection and further chemical manipulation, can lead to a variety of GABA analogs.

GABA_Synthesis GABA_Analog GABA Analog Intermediate_B Protected γ-Amino Acid GABA_Analog->Intermediate_B Deprotection & Functionalization B3B This compound Intermediate_B->B3B Alkylation Nucleophile Nitrogen Nucleophile Intermediate_B->Nucleophile Alkylation

Caption: Synthetic strategy for GABA analogs utilizing this compound.

Protocol: Synthesis of a Benzyl N-Substituted-γ-aminobutanoate Intermediate

This protocol describes the synthesis of a generic intermediate that can be further elaborated into various GABA analogs.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, dissolve the primary amine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (50 mL).

  • Add this compound (1.1 eq) to the suspension and stir the mixture at 50 °C for 6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify by column chromatography if necessary.

Conclusion and Future Perspectives

This compound is a highly effective and versatile reagent for the synthesis of β-amino acid esters, which are pivotal intermediates in the pharmaceutical industry. The protocols detailed in this guide provide a robust starting point for researchers to incorporate this building block into their synthetic strategies for developing novel ACE inhibitors, GABA analogs, and other biologically active molecules. The straightforward nature of the N-alkylation reaction, coupled with the ease of deprotection of the benzyl ester, makes this compound an attractive choice for both small-scale discovery and larger-scale process development. Future work may focus on the development of stereoselective alkylation methods using this reagent to access enantiomerically pure pharmaceutical intermediates directly.

References

Application Notes & Protocols: Benzyl 3-bromopropanoate as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Tool for Modern Synthesis

Benzyl 3-bromopropanoate is a valuable bifunctional reagent in organic synthesis, primarily utilized as an alkylating agent for the introduction of a 3-(benzyloxycarbonyl)propyl moiety.[1] Its structure is uniquely suited for strategic molecular construction, particularly in pharmaceutical and fine chemical synthesis.[1] The molecule incorporates two key features:

  • A Reactive Alkyl Halide: The primary bromide serves as an excellent leaving group in nucleophilic substitution reactions (SN2), allowing for the efficient formation of new carbon-heteroatom or carbon-carbon bonds.

  • A Benzyl Ester Protecting Group: The benzyl ester is a robust protecting group for the carboxylic acid functionality. It remains stable under a wide variety of reaction conditions but can be selectively removed under mild hydrogenolysis conditions, unmasking the carboxylic acid for further transformation.

This combination makes this compound a strategic building block for creating complex molecules, including active pharmaceutical ingredients (APIs) and their intermediates.[1] This guide provides an in-depth look at its mechanism of action, core applications, and detailed protocols for its use in research and development settings.

Physicochemical Properties & Safety Guidelines

A clear understanding of the reagent's properties and handling requirements is paramount for its safe and effective use.

PropertyValueReference
CAS Number 90841-55-7
Molecular Formula C₁₀H₁₁BrO₂[2]
Molecular Weight 243.10 g/mol [2]
Appearance Typically a liquid
Storage Store at room temperature or under inert gas at 2-8°C for long-term stability.[1]

Safety & Handling:

This compound is an alkylating agent and should be handled with care. While specific toxicity data is limited, related compounds like benzyl bromide are known irritants to the skin, eyes, and respiratory system.[3]

  • Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Disposal: Dispose of the reagent and any resulting waste in accordance with local, state, and federal regulations.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Note: Always consult the material safety data sheet (MSDS) provided by the supplier before use.

Mechanism of Alkylation: The SN2 Pathway

The primary mode of action for this compound as an alkylating agent is the bimolecular nucleophilic substitution (SN2) reaction. This pathway is favored due to the sterically unhindered primary carbon atom attached to the bromine.

Causality of the SN2 Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu:⁻), such as an amine, thiolate, or phenoxide, attacks the electrophilic carbon atom bearing the bromine atom. The attack occurs from the backside, opposite to the carbon-bromine bond.

  • Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group (bromide) are both partially bonded to the carbon atom.

  • Inversion of Stereochemistry: As the new C-Nu bond forms, the C-Br bond breaks, and the bromide ion is expelled. This concerted process results in an inversion of stereochemistry at the reaction center (though this is not observable for this achiral substrate).

The efficiency of the SN2 reaction is influenced by the strength of the nucleophile, the solvent (polar aprotic solvents like DMF or acetonitrile are ideal), and the absence of significant steric hindrance.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ Substrate Br-CH₂-CH₂-COOBn TS [Nu---CH₂(δ⁺)---Br(δ⁻)]-CH₂-COOBn Substrate->TS Product Nu-CH₂-CH₂-COOBn TS->Product Bond Formation Br Br⁻ TS->Br Leaving Group Departs

Caption: SN2 mechanism for the alkylation of a nucleophile.

Key Applications in Organic Synthesis

The reagent's utility spans the alkylation of a wide range of common nucleophiles.

O-Alkylation: Synthesis of Ethers and Esters
  • Phenols: The alkylation of phenols provides aryl ethers. This reaction is typically performed in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or DMF. The base deprotonates the phenol to generate the more nucleophilic phenoxide ion.

  • Carboxylic Acids: this compound reacts with carboxylate anions to form esters. This is a standard method for introducing the benzyl propanoate moiety. A non-nucleophilic base like sodium bicarbonate (NaHCO₃) is sufficient to deprotonate the carboxylic acid.[4]

N-Alkylation: Synthesis of Amines and Amides
  • Amines: Primary and secondary amines are excellent nucleophiles for reaction with this compound, leading to the corresponding secondary and tertiary amines, respectively.[5] A base is often required to neutralize the HBr generated during the reaction. The use of two equivalents of the starting amine or a non-nucleophilic base like diisopropylethylamine (DIPEA) is common.

  • Amides: While less nucleophilic than amines, amide anions can also be alkylated. This typically requires a stronger base, such as sodium hydride (NaH), or phase-transfer catalysis conditions to achieve good yields.[6][7]

S-Alkylation: Synthesis of Thioethers
  • Thiols: Thiols are exceptionally potent nucleophiles and react readily with this compound to form thioethers.[8] The reaction often proceeds rapidly at room temperature in the presence of a mild base (e.g., K₂CO₃ or Et₃N) to generate the thiolate anion.[9] The high nucleophilicity of sulfur often allows for high chemoselectivity in molecules containing other nucleophilic groups.[10]

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and laboratory equipment.

Experimental_Workflow Start 1. Reagent Setup (Substrate, Alkylating Agent, Base, Solvent) Reaction 2. Reaction (Stirring at specified Temp/Time, Monitor by TLC) Start->Reaction Workup 3. Aqueous Work-up (Quench, Extract with Organic Solvent) Reaction->Workup Dry 4. Drying & Concentration (Dry organic layer, e.g., Na₂SO₄, Remove solvent in vacuo) Workup->Dry Purify 5. Purification (Column Chromatography or Recrystallization) Dry->Purify Analyze 6. Characterization (NMR, MS, IR) => Pure Product Purify->Analyze

Caption: General experimental workflow for alkylation reactions.

Protocol 1: O-Alkylation of 4-tert-Butylphenol

This protocol describes a typical procedure for the synthesis of a benzyl propanoate-derived aryl ether.

Materials:

  • 4-tert-Butylphenol

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylphenol (5.0 g, 33.3 mmol, 1.0 eq.).

  • Addition of Reagents: Add anhydrous acetone (100 mL) followed by anhydrous potassium carbonate (9.2 g, 66.6 mmol, 2.0 eq.).

  • Addition of Alkylating Agent: Add this compound (8.9 g, 36.6 mmol, 1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetone.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Alkylation of Dibenzylamine

This protocol details the synthesis of a tertiary amine using this compound.

Materials:

  • Dibenzylamine

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve dibenzylamine (3.0 g, 15.2 mmol, 1.0 eq.) in anhydrous acetonitrile (40 mL).

  • Base Addition: Add DIPEA (3.9 g, 5.3 mL, 30.4 mmol, 2.0 eq.) to the solution.

  • Alkylating Agent Addition: Add this compound (4.0 g, 16.7 mmol, 1.1 eq.) to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at 50°C for 8-12 hours. Monitor the disappearance of the starting materials by TLC.

  • Work-up: After cooling to room temperature, remove the acetonitrile under reduced pressure.

  • Extraction: Dilute the residue with dichloromethane (100 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 40 mL) to remove any remaining HBr salts and excess DIPEA.

  • Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain the desired tertiary amine.

  • Characterization: Analyze the purified product by NMR and mass spectrometry to confirm its identity and purity.

Field Insights & Troubleshooting

  • Choice of Base is Critical: For sensitive substrates, a weaker base like K₂CO₃ or NaHCO₃ is preferred over strong bases like NaH, which can promote side reactions such as elimination or ester hydrolysis.

  • Solvent Matters: Polar aprotic solvents (DMF, Acetonitrile, Acetone) are generally superior for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Monitoring the Reaction: TLC is an indispensable tool. An ideal mobile phase should give a clear separation between the starting material (e.g., phenol, amine) and the less polar product.

  • Potential for Di-alkylation: When using primary amines, di-alkylation can be a significant side reaction. This can be minimized by using a large excess of the primary amine or by protecting one N-H bond before alkylation.

  • Purification Strategy: The products of these reactions are often non-polar and are well-suited for purification by silica gel chromatography. The benzyl group provides a strong UV chromophore, making TLC visualization straightforward.

  • Deprotection: The final product, containing the benzyl ester, can be readily deprotected to the corresponding carboxylic acid via catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethanol or ethyl acetate. This final step highlights the strategic value of using this specific alkylating agent.

Conclusion

This compound stands out as a highly effective and strategic alkylating agent. Its predictable reactivity via the SN2 mechanism allows for the reliable formation of C-O, C-N, and C-S bonds. The integrated benzyl ester protecting group adds a layer of synthetic utility, enabling chemists to introduce a latent carboxylic acid functionality that can be revealed at a later stage. By understanding the principles outlined in these notes and applying the detailed protocols, researchers can confidently leverage this versatile reagent to advance their synthetic campaigns in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of β-Amino Acids Using Benzyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of β-Amino Acids

β-Amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This seemingly subtle structural modification imparts unique conformational properties, leading to their emergence as critical components in medicinal chemistry and drug development.[1] They are integral to the synthesis of β-peptides, which can form stable secondary structures and exhibit enhanced resistance to enzymatic degradation compared to their α-peptide counterparts.[1] Consequently, β-amino acids are found in a variety of biologically active natural products and are key pharmacophores in numerous therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for a robust two-step synthesis of β-amino acids, utilizing Benzyl 3-bromopropanoate as a versatile starting material. This method involves an initial nucleophilic substitution reaction with a primary or secondary amine, followed by the deprotection of the resulting benzyl ester to yield the final β-amino acid.

Synthetic Strategy Overview

The synthesis is conceptually straightforward, proceeding in two distinct stages. The first stage is the formation of the carbon-nitrogen bond via a bimolecular nucleophilic substitution (SN2) reaction. The second stage involves the removal of the benzyl protecting group from the carboxylic acid to liberate the final product.

G cluster_0 Stage 1: N-Alkylation (SN2 Reaction) cluster_1 Stage 2: Deprotection Start This compound + Amine (R-NH2) Intermediate Benzyl 3-(alkylamino)propanoate Start->Intermediate Nucleophilic Attack Deprotection Catalytic Hydrogenolysis Intermediate->Deprotection Final_Product β-Amino Acid Deprotection->Final_Product

Caption: Overall workflow for the two-step synthesis of β-amino acids.

Part 1: Synthesis of Benzyl 3-(Alkylamino)propanoate via Nucleophilic Substitution

Mechanistic Insights

The core of this initial step is the N-alkylation of an amine with an alkyl halide.[2] this compound serves as an excellent electrophile due to the electron-withdrawing nature of the adjacent ester group and the good leaving group ability of the bromide ion. The reaction with a primary or secondary amine proceeds via a classic SN2 mechanism.[3]

Caption: The SN2 mechanism for the N-alkylation step.

A critical consideration in this reaction is the potential for over-alkylation, particularly when using primary amines. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.[4] To mitigate this, it is advisable to use an excess of the starting amine.

Experimental Protocol: General Procedure for N-Alkylation

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (2.0-3.0 eq)

  • Anhydrous acetonitrile or DMF

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (2.0-3.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile).

  • Add the base (K₂CO₃ or Et₃N, 1.5-2.0 eq) to the solution.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirring amine solution at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary for N-Alkylation:

ParameterTypical Value/ConditionRationale
Amine Stoichiometry 2.0 - 3.0 equivalentsMinimizes over-alkylation of the product.[5]
Base K₂CO₃ or Et₃NNeutralizes the HBr formed during the reaction.
Solvent Acetonitrile, DMFPolar aprotic solvents that facilitate SN2 reactions.
Temperature 50 - 70 °CProvides sufficient energy to overcome the activation barrier.
Reaction Time 4 - 24 hoursDependent on the nucleophilicity of the amine.
Purification Flash ChromatographyEffective for separating the desired product from excess amine and byproducts.

Part 2: Deprotection of the Benzyl Ester

Mechanistic Insights

The benzyl ester is a widely used protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to cleavage by catalytic hydrogenolysis.[6] This deprotection method is highly efficient and clean, with the only byproducts being toluene and the desired carboxylic acid.[7]

The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas is adsorbed onto the catalyst surface, where it is activated. The benzyl ester also adsorbs to the surface, allowing for the reductive cleavage of the carbon-oxygen bond of the benzyl group.[7]

Caption: Schematic of benzyl ester deprotection via catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis

Materials:

  • Benzyl 3-(alkylamino)propanoate (1.0 eq)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the Benzyl 3-(alkylamino)propanoate in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.

  • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a Parr apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad may contain adsorbed hydrogen and should not be allowed to dry completely in the air.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude β-amino acid.

  • The product can be further purified by recrystallization or precipitation if necessary.

Data Summary for Deprotection:

ParameterTypical Value/ConditionRationale
Catalyst 5-10% Pd/CHighly effective and reusable heterogeneous catalyst.[6]
Hydrogen Source H₂ gas (1 atm or higher)The reducing agent for the hydrogenolysis reaction.[7]
Solvent Methanol, EthanolSolubilizes the substrate and is compatible with hydrogenation.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 2 - 12 hoursDependent on catalyst activity and substrate.
Work-up Filtration through CeliteSafely and effectively removes the heterogeneous catalyst.

Safety and Handling

  • This compound: This is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Amines: Many amines are corrosive and have strong odors. Handle in a fume hood with appropriate PPE.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care, and do not allow the catalyst to dry on the filter paper in the air.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity when working with hydrogen.

Conclusion

The synthesis of β-amino acids via the nucleophilic substitution of this compound with amines, followed by catalytic hydrogenolysis, represents a reliable and versatile methodology for researchers in organic synthesis and drug discovery. The protocols outlined in this guide are robust and can be adapted for a wide range of amine substrates. By understanding the underlying mechanisms and adhering to the experimental procedures, scientists can efficiently access a diverse library of valuable β-amino acid building blocks.

References

Application Note & Protocols: Synthesis of β-Amino Esters via Reaction of Benzyl 3-Bromopropanoate with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of β-Amino Esters

β-Amino esters are pivotal structural motifs in organic synthesis and medicinal chemistry. They serve as versatile building blocks for a wide array of biologically active molecules, including β-lactam antibiotics, peptides, and various heterocyclic compounds.[1] The synthesis of poly(β-amino esters) (PBAEs) through the reaction of amines with diacrylates has garnered significant attention for applications in drug delivery, gene therapy, and tissue engineering due to their biodegradability and pH-responsive nature.[2][3][4]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of benzyl 3-bromopropanoate with primary and secondary amines. We will delve into the underlying reaction mechanisms, provide field-proven insights into experimental design, and present detailed, step-by-step protocols for the synthesis of target β-amino esters.

Reaction Principles and Mechanistic Considerations

The reaction of an amine with this compound to form a benzyl N-substituted-3-aminopropanoate can proceed through two primary competitive pathways. The prevailing mechanism is highly dependent on the reaction conditions, particularly the nature of the base employed.

Pathway A: Direct Nucleophilic Substitution (Sₙ2)

In this pathway, the amine acts as a nucleophile and directly attacks the electrophilic carbon atom bearing the bromine atom. This is a classical Sₙ2-type N-alkylation, resulting in the displacement of the bromide ion and the formation of the C-N bond.[5][6] This pathway is generally favored under neutral or mildly basic conditions where the amine itself is the only base present to neutralize the HBr byproduct.

Pathway B: Elimination-Addition (Aza-Michael Reaction)

Under more strongly basic conditions, a competing E2 elimination reaction can occur. A base removes the acidic proton on the carbon alpha to the carbonyl group, leading to the in situ formation of benzyl acrylate, an α,β-unsaturated ester. The amine then rapidly undergoes a conjugate 1,4-addition, known as an aza-Michael reaction, to the electron-deficient alkene to yield the same β-amino ester product.[7][8] The aza-Michael addition is a powerful and widely used method for C-N bond formation.[9]

G cluster_sn2 Pathway A: Direct Sₙ2 Substitution cluster_michael Pathway B: Elimination-Addition (Aza-Michael) start_sn2 This compound + Amine (R¹R²NH) ts_sn2 Sₙ2 Transition State start_sn2->ts_sn2 Nucleophilic Attack start_michael This compound + Base prod_sn2 Benzyl 3-(R¹R²-amino)propanoate + HBr ts_sn2->prod_sn2 prod_michael Benzyl 3-(R¹R²-amino)propanoate intermediate Benzyl Acrylate (in situ) start_michael->intermediate E2 Elimination intermediate->prod_michael Aza-Michael Addition + R¹R²NH

Caption: Competing reaction pathways for β-amino ester synthesis.

Key Experimental Considerations: A Scientist's Perspective

The success of this synthesis hinges on the careful selection of experimental parameters. The choices made directly influence reaction efficiency, selectivity, and the purity of the final product.

Reaction with Primary Amines: The Challenge of Over-Alkylation

A primary amine (R-NH₂) reacts with this compound to form a secondary amine. This product is often more nucleophilic than the starting primary amine, creating a significant potential for a second alkylation event to yield a tertiary amine as a byproduct.[10]

Strategies for Promoting Mono-alkylation:

  • Stoichiometry: Utilizing a large excess of the primary amine (typically 3-5 equivalents) shifts the reaction equilibrium to favor the reaction of the alkylating agent with the more abundant primary amine, statistically minimizing di-alkylation.

  • Controlled Addition: Slow, dropwise addition of the this compound to the solution of the primary amine maintains a low concentration of the alkylating agent, further disfavoring the second addition.

  • Protecting Groups: For more complex syntheses where a high-purity product is essential, employing a nitrogen protecting group on the primary amine, followed by alkylation and deprotection, can be an effective, albeit longer, strategy.

Reaction with Secondary Amines: A More Direct Route

The reaction with a secondary amine (R¹R²NH) is generally more straightforward. The product is a tertiary amine, which cannot undergo further N-alkylation under these conditions. Quaternization to an ammonium salt is possible but typically requires more forcing conditions (e.g., higher temperatures, no base to neutralize acid).[10] This inherent endpoint simplifies the reaction profile and subsequent purification.

Selection of Base and Solvent

The choice of base and solvent is critical and interdependent.

  • Base: A non-nucleophilic base is required to neutralize the HBr formed during the reaction without competing with the amine nucleophile.

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are inexpensive, easily removed by filtration, and their heterogeneous nature can sometimes simplify work-up.[11]

    • Organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also commonly used, especially when a homogeneous reaction mixture is desired.[12]

  • Solvent: The solvent must dissolve the reactants and be inert to the reaction conditions.

    • Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often preferred as they can accelerate Sₙ2 reactions.[12][13]

    • Tetrahydrofuran (THF) and dichloromethane (DCM) are also viable options depending on the solubility of the specific amine.

Data Summary: Typical Reaction Parameters

The following table provides a comparative overview of typical conditions for reactions with primary and secondary amines.

ParameterReaction with Primary AmineReaction with Secondary AmineRationale & Causality
Amine Stoichiometry 3.0 - 5.0 equivalents1.0 - 1.2 equivalentsA large excess of primary amine is used to statistically minimize the formation of the di-alkylation byproduct.[10]
Base K₂CO₃, Et₃N, DIPEAK₂CO₃, Et₃N, DIPEAA non-nucleophilic base is essential to neutralize the HBr byproduct without competing in the reaction.[11]
Solvent Acetonitrile, DMF, THFAcetonitrile, DMF, THFPolar aprotic solvents are chosen to effectively solvate the transition state of the Sₙ2 reaction, increasing the rate.[13]
Temperature Room Temp. to 60 °CRoom Temp. to 80 °CLower temperatures help control selectivity with primary amines. Higher temperatures may be needed for less reactive secondary amines.
Key Challenge Di-alkylationSlower reaction rates (for sterically hindered amines)The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second reaction.[10]
Primary Product Benzyl 3-(R-amino)propanoateBenzyl 3-(R¹R²-amino)propanoateThe reaction yields a secondary amine from a primary amine, and a tertiary amine from a secondary amine.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. This compound is a lachrymator and should be handled with care.

Protocol 1: Synthesis of Benzyl 3-(benzylamino)propanoate (from a Primary Amine)

This protocol details the reaction of this compound with benzylamine.

Materials and Reagents:

  • Benzylamine (3.0 eq.)

  • This compound (1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq.)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask with stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Standard glassware for work-up and purification

  • Ethyl acetate, hexanes, deionized water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (2.5 eq.) and anhydrous acetonitrile to create a slurry.

  • Amine Addition: Add benzylamine (3.0 eq.) to the stirring slurry.

  • Substrate Addition: Add this compound (1.0 eq.) dropwise to the mixture at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic solids (K₂CO₃ and KBr), washing the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol 2: Synthesis of Benzyl 3-morpholinopropanoate (from a Secondary Amine)

This protocol details the reaction of this compound with morpholine.

Materials and Reagents:

  • Morpholine (1.1 eq.)

  • This compound (1.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Nitrogen/argon inlet

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DMF.

  • Reagent Addition: Add morpholine (1.1 eq.) followed by DIPEA (1.5 eq.) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at 60 °C for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic mixture thoroughly with water (3 x 30 mL) to remove DMF and salts, followed by a final wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purify 4. Purification & Analysis setup1 Combine Amine, Base, and Solvent in Flask setup2 Establish Inert Atmosphere (N₂ or Ar) setup1->setup2 reaction1 Add this compound (dropwise for primary amines) setup2->reaction1 reaction2 Heat to Desired Temperature (e.g., 50-60 °C) reaction1->reaction2 reaction3 Stir for 8-18 hours reaction2->reaction3 reaction4 Monitor by TLC reaction3->reaction4 workup1 Cool to Room Temperature reaction4->workup1 workup2 Filter (if needed) & Concentrate workup1->workup2 workup3 Liquid-Liquid Extraction workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purify1 Flash Column Chromatography workup4->purify1 purify2 Characterize Pure Product (NMR, MS) purify1->purify2

Caption: General experimental workflow for β-amino ester synthesis.

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Inactive reagents (e.g., moisture). 3. Poor choice of solvent.1. Increase reaction temperature in 10 °C increments. 2. Use freshly distilled amines and anhydrous solvents. 3. Switch to a more polar aprotic solvent like DMF or DMSO.
Significant Di-alkylation (Primary Amine Rxn) 1. Stoichiometry of amine is too low. 2. This compound added too quickly.1. Increase the excess of primary amine to 5 equivalents or more. 2. Add the alkylating agent via syringe pump over a longer period.
Complex Mixture of Products 1. Reaction temperature too high, causing decomposition or side reactions. 2. Base is too strong, favoring elimination and subsequent polymerization of benzyl acrylate.1. Reduce the reaction temperature. 2. Switch from an organic base like DIPEA to a milder inorganic base like K₂CO₃.

References

Navigating the Synthetic Landscape: Advanced Protecting Group Strategies for Reactions Involving Benzyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 3-bromopropanoate is a versatile bifunctional reagent, prized in organic synthesis for its capacity to introduce a three-carbon chain with reactive handles at both ends. The presence of a benzyl ester and a primary alkyl bromide within the same molecule, however, presents a significant challenge in multistep syntheses. The judicious selection and implementation of protecting groups are paramount to prevent unwanted side reactions and to orchestrate a desired reaction sequence. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of protecting group strategies tailored for reactions involving this compound. We will explore orthogonal protection schemes, detailing the causality behind experimental choices and providing field-proven protocols to ensure scientific integrity and reproducibility.

The Synthetic Challenge: Chemoselectivity in this compound Reactions

This compound possesses two key reactive sites: the electrophilic carbon of the alkyl bromide and the carboxyl group of the benzyl ester. The primary alkyl bromide is susceptible to nucleophilic substitution, while the benzyl ester can be cleaved under reductive (hydrogenolysis) or strongly acidic conditions.[1][2] This inherent reactivity necessitates the protection of other functional groups that may be present in a more complex molecule or are to be introduced during the synthesis. The core principle guiding our strategies is orthogonality , which allows for the selective removal of one protecting group without affecting others, including the benzyl ester of our core molecule.[3][4]

A poorly designed protecting group strategy can lead to a cascade of unintended reactions, resulting in low yields, complex purification procedures, and ultimately, the failure of the synthetic route. This guide will focus on robust and orthogonal protecting groups for common functionalities that a researcher might encounter when utilizing this compound as a building block.

Orthogonal Protecting Group Strategies

The benzyl ester of this compound is most commonly deprotected via catalytic hydrogenolysis.[5] Therefore, ideal orthogonal protecting groups should be stable under these reductive conditions. We will explore protecting groups that are cleaved under acidic, basic, or fluoride-mediated conditions, providing a versatile toolkit for the synthetic chemist.

G cluster_0 Core Molecule: this compound cluster_1 Orthogonal Protecting Groups for Other Functionalities A Benzyl Ester (Deprotection: H₂, Pd/C) C Silyl Ethers (e.g., TBS, TIPS) (Deprotection: F⁻) A->C Orthogonal To D Boc Carbamate (Deprotection: Strong Acid, e.g., TFA) A->D Orthogonal To E THP Ethers (Deprotection: Mild Acid) A->E Orthogonal To F Acetyl Esters/Amides (Deprotection: Base) A->F Orthogonal To B Alkyl Bromide (Reactive Site)

Protection of Hydroxyl Groups

When a molecule contains a hydroxyl group, it must be protected to prevent its reaction with the alkyl bromide of this compound (via Williamson ether synthesis) or other electrophilic reagents used in subsequent steps.

Silyl ethers are a cornerstone of alcohol protection due to their ease of introduction, stability across a wide range of reaction conditions, and selective removal.[6] They are completely stable to the catalytic hydrogenation conditions used to cleave benzyl esters, making them an excellent orthogonal choice.[7]

  • Rationale: The bulky tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups provide steric hindrance, protecting the oxygen atom from nucleophilic attack. Their removal is achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), which selectively cleaves the strong Si-F bond.[6]

Protocol 1: TBS Protection of a Primary Alcohol

  • Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.5 M).

  • Add imidazole (2.5 equiv) or 2,6-lutidine (1.5 equiv).

  • Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: TBS Deprotection

  • Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Add a 1 M solution of TBAF in THF (1.5 equiv) at room temperature.

  • Stir for 1-4 hours, monitoring by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

THP ethers are another valuable option for alcohol protection, offering stability to basic, organometallic, and reductive conditions.[8] Their removal under mild acidic conditions provides orthogonality to the hydrogenolysis of benzyl esters.[9]

  • Rationale: THP ethers are acetals, which are stable to base but readily hydrolyzed in the presence of acid.[8] This differential stability is the foundation of their utility in orthogonal protection schemes.

Protocol 3: THP Protection of an Alcohol

  • Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.5 M).

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid (PPTS) (0.05 equiv).

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Quench with saturated aqueous NaHCO₃ solution and extract with DCM.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: THP Deprotection

  • Dissolve the THP-protected alcohol (1.0 equiv) in methanol (0.2 M).

  • Add a catalytic amount of PPTS (0.1 equiv).

  • Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Neutralize with solid NaHCO₃, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protection of Amino Groups

Primary and secondary amines are nucleophilic and will readily react with the alkyl bromide of this compound. Therefore, their protection is essential.

The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal with strong acid.[10][11] It is stable to the hydrogenolysis conditions used to remove benzyl esters, making the Boc/Bn combination a classic orthogonal pair in peptide synthesis.[12]

  • Rationale: The Boc group is a carbamate that deactivates the nucleophilicity of the amine nitrogen. Its cleavage is typically achieved with trifluoroacetic acid (TFA), which proceeds via a stable tert-butyl cation.[11]

Protocol 5: Boc Protection of a Primary Amine

  • Dissolve the amine (1.0 equiv) in a 1:1 mixture of THF and water (0.5 M).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv).

  • Add sodium bicarbonate (NaHCO₃) (2.0 equiv).

  • Stir vigorously at room temperature for 4-16 hours, monitoring by TLC.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by recrystallization or column chromatography.

Protocol 6: Boc Deprotection

  • Dissolve the Boc-protected amine (1.0 equiv) in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA) (10-20 equiv) at 0 °C.

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting amine trifluoroacetate salt can often be used directly or neutralized with a mild base.

Protection of Thiol Groups

Thiols are highly nucleophilic and readily undergo S-alkylation with the alkyl bromide of this compound. They are also susceptible to oxidation.

While it may seem counterintuitive to use a benzyl group to protect a thiol in a molecule that already contains a benzyl ester, the deprotection conditions can be modulated for selectivity. More importantly, other thiol protecting groups that are orthogonal to benzyl ester deprotection are available. However, for completeness, the benzyl thioether is a common and robust protecting group.[13]

  • Rationale: Benzyl thioethers are stable to a wide range of acidic and basic conditions. Their removal is typically achieved by dissolving metal reduction (e.g., Na/NH₃), which is orthogonal to the hydrogenolysis of a benzyl ester.

Protocol 7: Benzyl Thioether Protection

  • Dissolve the thiol (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add potassium carbonate (K₂CO₃) (1.5 equiv).

  • Add benzyl bromide (1.1 equiv) and stir at room temperature for 2-6 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Data Summary and Comparison

Protecting GroupProtected FunctionalityIntroduction ReagentsDeprotection ConditionsOrthogonal to Benzyl Ester Deprotection (H₂/Pd/C)?
TBS AlcoholTBSCl, ImidazoleTBAF in THFYes
TIPS AlcoholTIPSCl, ImidazoleTBAF in THFYes
THP AlcoholDHP, PPTSMild acid (e.g., PPTS in MeOH)Yes
Boc AmineBoc₂O, BaseStrong acid (e.g., TFA in DCM)Yes
Benzyl Thioether ThiolBnBr, BaseNa/NH₃Yes

Experimental Workflow Visualization

The following diagram illustrates a typical synthetic workflow utilizing this compound where an orthogonal protecting group strategy is employed.

G

Conclusion

The successful application of this compound in complex organic synthesis is critically dependent on the strategic implementation of protecting groups. By understanding the principles of orthogonality and the specific reaction conditions for the introduction and removal of various protecting groups, researchers can navigate the synthetic challenges posed by this versatile building block. The protocols and strategies outlined in this guide provide a robust framework for the chemoselective functionalization of molecules containing the this compound moiety, enabling the efficient synthesis of diverse and complex target structures.

References

Application Notes and Protocols for Benzyl 3-bromopropanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Versatility of Benzyl 3-bromopropanoate in Advanced Peptide Design

In the landscape of peptide chemistry, the strategic modification and conformational constraint of peptides are paramount to enhancing their therapeutic potential. This compound emerges as a valuable bifunctional reagent, offering a versatile platform for achieving these goals. Its structure, featuring a reactive bromo group and a benzyl ester, allows for the targeted alkylation of nucleophilic amino acid residues, most notably cysteine, to form stable thioether linkages. This capability opens avenues for the synthesis of structurally diverse and functionally enhanced peptides, including thioether-bridged cyclic peptides and sophisticated peptide-drug conjugates (PDCs).

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound in peptide synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its use, and explore its application in the generation of constrained peptides and bioconjugates.

Core Principle: The Chemoselective Alkylation of Cysteine

The primary application of this compound in peptide synthesis hinges on the nucleophilic nature of the cysteine thiol group. The thiol side chain of cysteine is the most nucleophilic among all proteinogenic amino acids, making it a prime target for selective modification[1]. The reaction proceeds via a classical SN2 mechanism, where the sulfur atom of the cysteine residue attacks the electrophilic carbon bearing the bromine atom in this compound. This results in the formation of a stable and irreversible thioether bond[2][3].

The benzyl ester moiety of the reagent can serve as a protecting group for the carboxylic acid, which can be deprotected in a subsequent step if required, or it can act as a point of attachment for other molecules in the synthesis of more complex constructs like peptide-drug conjugates. The choice of reaction conditions, such as pH and solvent, is crucial to ensure the chemoselectivity of the alkylation towards cysteine, minimizing side reactions with other nucleophilic residues like lysine or histidine.

Application 1: Synthesis of Thioether-Bridged Peptides

Thioether bridges are instrumental in peptide chemistry for inducing conformational stability and enhancing biological activity. These linkages are more stable to chemical and enzymatic degradation compared to disulfide bonds. This compound can be employed to create a thioether linkage between two cysteine residues within a peptide sequence, leading to the formation of a cyclic peptide. This cyclization can be performed either on-resin during solid-phase peptide synthesis (SPPS) or in solution after the linear peptide has been cleaved from the resin.

Experimental Workflow: On-Resin Thioether Cyclization

The following diagram illustrates a generalized workflow for the on-resin synthesis of a thioether-bridged cyclic peptide using this compound. This strategy leverages the pseudo-dilution effect of the solid support to favor intramolecular cyclization over intermolecular reactions.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Thioether Bridge Formation cluster_2 Final Steps A 1. Assemble linear peptide with two Cys residues on resin B 2. Selective deprotection of Cys side chains (if necessary) A->B C 3. Add this compound in a suitable solvent (e.g., DMF) B->C D 4. Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction C->D E 5. Allow reaction to proceed at room temperature D->E F 6. Wash the resin to remove excess reagents E->F G 7. Cleave the cyclic peptide from the resin F->G H 8. Purify the cyclic peptide by RP-HPLC G->H

Caption: On-resin thioether peptide cyclization workflow.

Detailed Protocol: On-Resin Thioether Cyclization of a Model Peptide

This protocol describes a generalized method for the on-resin cyclization of a peptide containing two cysteine residues using this compound. Note: This is a representative protocol and may require optimization based on the specific peptide sequence.

Materials:

  • Peptide-resin (fully protected, with two free cysteine thiol groups)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Peptide Synthesis: The linear peptide containing two cysteine residues is synthesized on a suitable solid support (e.g., Wang resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The cysteine side chains should be protected with a group that can be selectively removed on-resin (e.g., Mmt or Trt).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Cysteine Deprotection: If the cysteine side chains are protected, perform selective deprotection. For example, for Mmt protection, treat the resin with a solution of 1% TFA in DCM.

  • Neutralization: Wash the resin thoroughly with DCM and DMF, followed by treatment with a 10% solution of DIPEA in DMF to neutralize the resin.

  • Cyclization Reaction:

    • Prepare a solution of this compound (5-10 equivalents relative to the peptide loading on the resin) in DMF.

    • Add the this compound solution to the resin, followed by the addition of DIPEA (10-20 equivalents).

    • Allow the reaction to proceed at room temperature for 4-24 hours with gentle agitation. Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the cyclic peptide from the solid support and remove any remaining side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent. Purify the cyclic peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Parameter Condition Rationale
Solvent DMFGood solvating properties for both the peptide-resin and the reagents.
Base DIPEAA non-nucleophilic base to deprotonate the cysteine thiol without competing in the alkylation reaction.
Temperature Room TemperatureSufficient for the SN2 reaction to proceed at a reasonable rate without promoting side reactions.
Equivalents of Reagent 5-10 eq.To drive the reaction to completion.

Application 2: Peptide Stapling for Helical Stabilization

"Stapled peptides" are synthetic peptides in which the secondary structure, typically an α-helix, is constrained by a covalent cross-link between two amino acid side chains. This stapling enhances proteolytic stability and cell permeability. While hydrocarbon stapling is common, thioether linkages offer an alternative approach. This compound can be used as a linker to staple a peptide by reacting with two cysteine residues positioned at appropriate intervals (e.g., i and i+4 or i and i+7) to reinforce an α-helical conformation.

Conceptual Workflow for Thioether Peptide Stapling

The following diagram outlines the concept of using a bifunctional reagent like this compound for peptide stapling.

G A Linear Peptide with two strategically placed Cysteine residues C Reaction of Cysteine thiols with the bromoalkyl group A->C B This compound (Bifunctional Linker) B->C D Formation of a Thioether Staple C->D E Stabilized α-Helical Conformation D->E

Caption: Conceptual workflow of thioether peptide stapling.

The protocol for peptide stapling would be similar to the on-resin cyclization protocol, with careful consideration of the positions of the cysteine residues in the peptide sequence to promote the desired secondary structure.

Application 3: Synthesis of Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates (PDCs) are a promising class of therapeutics that utilize a peptide to selectively deliver a cytotoxic drug to target cells[4]. This compound can function as a linker in the synthesis of PDCs. The bromo group can react with a cysteine residue on the peptide, while the benzyl ester can be deprotected to reveal a carboxylic acid, which can then be coupled to a drug molecule containing a suitable functional group (e.g., an amine).

Strategy for PDC Synthesis using this compound as a Linker
  • Peptide Modification: React the cysteine-containing peptide with this compound to form a stable thioether linkage.

  • Deprotection: Remove the benzyl protecting group from the ester, typically by catalytic hydrogenolysis, to expose a free carboxylic acid.

  • Drug Conjugation: Couple the drug molecule to the free carboxylic acid on the peptide-linker construct using standard amide bond formation chemistry (e.g., using coupling reagents like HBTU or EDC).

This approach allows for the site-specific conjugation of a drug to a peptide, which is crucial for the efficacy and safety of the resulting PDC.

Conclusion and Future Perspectives

This compound is a versatile and valuable tool in the peptide chemist's arsenal. Its ability to facilitate the formation of stable thioether linkages through chemoselective cysteine alkylation enables the synthesis of conformationally constrained cyclic and stapled peptides with enhanced biological properties. Furthermore, its bifunctional nature makes it a suitable linker for the construction of targeted peptide-drug conjugates. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in the design and development of next-generation peptide therapeutics.

References

Scale-Up Synthesis of Benzyl 3-bromopropanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Benzyl 3-bromopropanoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its production on a laboratory scale is well-established; however, transitioning to a larger, industrial scale presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, safety, and process economics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound, focusing on the robust and economically viable Fischer-Speier esterification of 3-bromopropanoic acid and benzyl alcohol.

Introduction: The Significance of this compound

This compound serves as a versatile building block in organic synthesis. The presence of both a reactive bromo group and an ester functionality allows for a variety of subsequent chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.[1] Its applications span the development of active pharmaceutical ingredients (APIs), agrochemicals, and other specialty chemicals. As the demand for these end-products grows, the need for efficient and scalable methods for producing high-purity this compound becomes increasingly critical.

Synthetic Strategy: Fischer-Speier Esterification at Scale

The most common and industrially feasible method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid (3-bromopropanoic acid) and an alcohol (benzyl alcohol) is a reversible process that forms an ester and water.

Reaction Mechanism and Thermodynamic Considerations

The mechanism of Fischer esterification involves the initial protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the alcohol. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product.

Fischer_Esterification cluster_overall Overall Reaction RCOOH 3-Bromopropanoic Acid Protonated_RCOOH Protonated 3-Bromopropanoic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Benzyl Alcohol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Benzyl Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Water Water RCOOH_overall 3-Bromopropanoic Acid Ester_overall This compound RCOOH_overall->Ester_overall + Benzyl Alcohol, H⁺ ROH_overall Benzyl Alcohol Water_overall Water

Figure 1: Simplified workflow of the Fischer-Speier esterification.

Being a reversible reaction, the equilibrium can be shifted towards the product side by employing Le Châtelier's principle. In a scale-up scenario, two primary strategies are employed:

  • Use of Excess Reactant: Utilizing a significant excess of one of the reactants, typically the less expensive one (in this case, often benzyl alcohol), drives the equilibrium towards the formation of the ester.

  • Removal of Water: Continuously removing water as it is formed is a highly effective method to push the reaction to completion. On an industrial scale, this is often achieved through azeotropic distillation using a Dean-Stark apparatus or by operating the reactor under vacuum.

Scale-Up Protocol: From Laboratory to Pilot Plant

This section outlines a detailed protocol for the scale-up synthesis of this compound, designed for a pilot-scale reactor (e.g., 50-100 L).

Materials and Equipment
Material/EquipmentSpecification
Reactants
3-Bromopropanoic Acid≥98% purity
Benzyl Alcohol≥99% purity
Catalyst
p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)Catalyst grade
Solvent (for azeotropic distillation)
Toluene or HeptaneAnhydrous
Neutralizing Agent
Sodium Bicarbonate (NaHCO₃) Solution5-10% (w/v) aqueous solution
Drying Agent
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment
Glass-lined or Stainless Steel Reactor (50-100 L)Equipped with mechanical stirrer, temperature probe, reflux condenser, and Dean-Stark trap
Heating/Cooling Mantle
Vacuum Pump
Filtration Unit
Rotary Evaporator (large scale) or Short-Path Distillation Unit

Experimental Procedure

Scale_Up_Workflow Charge_Reactants 1. Charge Reactor Add_Catalyst 2. Add Catalyst Charge_Reactants->Add_Catalyst Heat_to_Reflux 3. Heat to Reflux & Water Removal Add_Catalyst->Heat_to_Reflux Monitor_Reaction 4. Monitor Reaction Progress (TLC/GC) Heat_to_Reflux->Monitor_Reaction Cool_Down 5. Cool Reaction Mixture Monitor_Reaction->Cool_Down Reaction Complete Quench_Neutralize 6. Quench & Neutralize Cool_Down->Quench_Neutralize Separate_Layers 7. Separate Aqueous & Organic Layers Quench_Neutralize->Separate_Layers Wash_Organic 8. Wash Organic Layer Separate_Layers->Wash_Organic Dry_Organic 9. Dry Organic Layer Wash_Organic->Dry_Organic Filter 10. Filter Dry_Organic->Filter Solvent_Removal 11. Solvent Removal Filter->Solvent_Removal Purification 12. Purification (Vacuum Distillation) Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Figure 2: Step-by-step experimental workflow for the scale-up synthesis.

Step 1: Reactor Charging

  • Charge the reactor with 3-bromopropanoic acid (1.0 eq), benzyl alcohol (1.2-1.5 eq), and the azeotropic solvent (e.g., toluene, approximately 2-3 L per kg of 3-bromopropanoic acid).

Step 2: Catalyst Addition

  • Slowly add the acid catalyst (p-TsOH or H₂SO₄, 0.02-0.05 eq) to the stirred reaction mixture. An exothermic reaction may be observed, so the addition should be controlled to maintain a safe temperature.

Step 3: Esterification and Water Removal

  • Heat the reaction mixture to reflux (typically 110-120°C for toluene).

  • Collect the water by-product in the Dean-Stark trap. The reaction is driven forward as water is removed.

Step 4: Reaction Monitoring

  • Monitor the progress of the reaction by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (3-bromopropanoic acid) is consumed.

Step 5: Cooldown

  • Once the reaction is complete, cool the mixture to room temperature (20-25°C).

Step 6: Quenching and Neutralization

  • Slowly and carefully add a 5-10% aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any remaining 3-bromopropanoic acid. Caution: CO₂ evolution will occur. Ensure adequate venting.

Step 7: Phase Separation

  • Allow the layers to separate. The lower aqueous layer is drained and discarded.

Step 8: Washing

  • Wash the organic layer with water and then with a saturated brine solution to remove any residual water-soluble impurities.

Step 9: Drying

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Step 10: Filtration

  • Filter the drying agent from the organic solution.

Step 11: Solvent Removal

  • Remove the solvent (toluene) under reduced pressure using a rotary evaporator or a similar solvent-stripping system.

Step 12: Purification

  • The crude this compound is then purified by vacuum distillation to obtain the final product with high purity.

Safety Considerations: A Paramount Concern

Scaling up chemical reactions introduces significant safety challenges that must be addressed proactively.

  • Thermal Runaway: Esterification reactions are exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a thermal runaway, a dangerous and uncontrolled increase in temperature and pressure. It is crucial to have a robust cooling system and to monitor the internal temperature of the reactor continuously.

  • Corrosion: The use of strong acid catalysts like sulfuric acid can cause corrosion of metallic reactors. Glass-lined reactors are often preferred.

  • Handling of Hazardous Materials:

    • 3-Bromopropanoic Acid: This is a corrosive solid that can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

    • Benzyl Alcohol: While less hazardous, it can be harmful if swallowed or inhaled and can cause skin irritation.

    • Acid Catalysts: Concentrated sulfuric acid and p-toluenesulfonic acid are highly corrosive and must be handled with extreme care.

Quality Control and Analytical Methods

To ensure the final product meets the required specifications, a robust quality control program is essential.

ParameterAnalytical MethodTypical Specification
Appearance Visual InspectionColorless to pale yellow liquid
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to the structure of this compound
Purity HPLC or GC≥ 98%
Residual Solvents Headspace GCWithin acceptable limits (ICH guidelines)
Water Content Karl Fischer Titration≤ 0.1%

High-Performance Liquid Chromatography (HPLC): A typical HPLC method for purity analysis would involve a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water.

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a powerful tool for assessing purity and identifying volatile impurities.

Conclusion

The scale-up synthesis of this compound via Fischer-Speier esterification is a well-established and efficient process. Success at an industrial scale hinges on a thorough understanding of the reaction mechanism, careful control of reaction parameters to maximize yield and minimize by-products, and a steadfast commitment to safety. The protocol and considerations outlined in this application note provide a solid foundation for the successful and safe production of this important chemical intermediate.

References

The Versatility of Benzyl 3-Bromopropanoate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Benzyl 3-bromopropanoate has emerged as a highly versatile and valuable building block, particularly in the synthesis of a diverse array of heterocyclic compounds that form the core of many pharmaceutical agents and bioactive molecules.[1] Its utility stems from the presence of two key reactive functional groups: a reactive carbon-bromine bond at the 3-position, which is susceptible to nucleophilic substitution, and a benzyl ester, which can be readily cleaved under mild hydrogenolysis conditions. This dual functionality allows for a range of synthetic transformations, including intramolecular cyclizations and multicomponent reactions, to afford valuable heterocyclic scaffolds.[1] This guide provides in-depth technical insights and field-proven protocols for the application of this compound in the synthesis of β-lactams, piperidin-2-ones, and dihydropyridinones, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is crucial for its safe and effective use.

PropertyValueReference
Molecular Formula C₁₀H₁₁BrO₂[2][3]
Molecular Weight 243.10 g/mol [2]
Appearance Colorless to light yellow liquid[4]
Boiling Point 133-135 °C (at 6 Torr)[4]
Density 1.413 g/cm³ (predicted)[4]
Storage Store under inert gas (nitrogen or argon) at 2-8°C[3][4]

Safety Precautions: this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It may cause skin and eye irritation.[5][6] In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS).[5][6]

Application 1: Synthesis of β-Lactams (Azetidin-2-ones)

The β-lactam ring is a cornerstone of many life-saving antibiotics.[7][8] The synthesis of this strained four-membered ring can be efficiently achieved through the intramolecular cyclization of N-substituted-3-bromopropanamides, which are readily prepared from this compound.

Mechanistic Rationale

The synthesis proceeds via a two-step sequence. The first step is the amidation of this compound with a primary amine to form the corresponding N-substituted-3-bromopropanamide. The core of the synthesis lies in the subsequent intramolecular nucleophilic substitution. A base is used to deprotonate the amide nitrogen, generating an amidate anion. This anion then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom in a 4-exo-dig cyclization to form the β-lactam ring. The choice of a strong, non-nucleophilic base is critical to favor the intramolecular cyclization over intermolecular side reactions.

Diagram: Synthesis of β-Lactams

G cluster_0 Step 1: Amidation cluster_1 Step 2: Intramolecular Cyclization Start This compound + R-NH₂ Intermediate N-substituted-3-bromopropanamide Start->Intermediate Amine Product β-Lactam Intermediate->Product Base (e.g., NaH, KOtBu) G Start_Materials Primary Amine + α,β-Unsaturated Ester + this compound Michael_Adduct Michael Adduct Intermediate Start_Materials->Michael_Adduct Michael Addition Amide_Intermediate N-substituted propanoate Michael_Adduct->Amide_Intermediate Amidation Cyclization Intramolecular Cyclization Amide_Intermediate->Cyclization Base Product_Piperidinone Piperidin-2-one Cyclization->Product_Piperidinone G Reactants Aldehyde + Amine + this compound + β-Ketoester Intermediates Knoevenagel & Michael Adducts Reactants->Intermediates Condensation Cyclization_Dehydration Cyclization & Dehydration Intermediates->Cyclization_Dehydration Product_DHP Dihydropyridinone Cyclization_Dehydration->Product_DHP

References

The Strategic Application of Benzyl 3-bromopropanoate in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Reagent in Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Benzyl 3-bromopropanoate, a bifunctional reagent featuring a reactive bromine atom and a benzyl-protected carboxylic acid, has emerged as a valuable building block in the synthesis of pharmacologically active compounds.[1] Its utility lies in the ability to introduce a three-carbon propanoate chain via nucleophilic substitution, a common motif in numerous drug classes. The benzyl ester provides a robust protecting group that can be selectively removed under mild hydrogenolysis conditions, revealing the carboxylic acid for further functionalization or to fulfill a critical binding role in the final active pharmaceutical ingredient (API). This application note will provide a detailed exploration of the use of this compound in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the management of hypertension and congestive heart failure.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂[2]
Molecular Weight 243.10 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 133-135 °C at 6 Torr[3]
Density ~1.413 g/cm³[3]
Key Functional Groups Benzyl ester, Primary alkyl bromide

The reactivity of this compound is dominated by the primary alkyl bromide, which is an excellent electrophile for SN2 reactions with a variety of nucleophiles, including amines, thiols, and carbanions. The benzyl ester is relatively stable to a range of reaction conditions but can be readily deprotected, typically through catalytic hydrogenation, to unveil the carboxylic acid. This orthogonal reactivity makes it an ideal reagent for multi-step synthetic sequences.

Core Application: Synthesis of the ACE Inhibitor Benazepril

A prominent example showcasing the strategic utility of a propanoate scaffold, similar to that provided by this compound, is in the synthesis of the ACE inhibitor Benazepril.[2] Benazeprilat, the active metabolite of Benazepril, potently inhibits ACE by mimicking the transition state of angiotensin I hydrolysis. The propanoic acid moiety is a critical component of the pharmacophore, engaging in key interactions within the enzyme's active site.

The synthesis of Benazepril involves the crucial step of N-alkylation of a key benzazepine intermediate with a propanoate derivative. While various synthetic routes exist, the fundamental transformation involves the formation of a carbon-nitrogen bond between the secondary amine of the benzazepine core and the electrophilic carbon of the propanoate chain.

Conceptual Synthetic Workflow

The following diagram illustrates the key disconnection in the synthesis of Benazepril, highlighting the role of the propanoate building block.

G Benazepril Benazepril Disconnection Key Disconnection (N-Alkylation) Benazepril->Disconnection Benzazepine Benzazepine Intermediate (Nucleophile) Propanoate This compound (Electrophile) Disconnection->Benzazepine Disconnection->Propanoate

Caption: Key disconnection in Benazepril synthesis.

Detailed Experimental Protocol: N-Alkylation for the Synthesis of a Benazepril Precursor

This protocol provides a representative, step-by-step methodology for the N-alkylation of a benzazepine intermediate with this compound. This reaction is a critical step in the synthesis of Benazepril.

Objective: To synthesize benzyl 3-((3S)-1-(ethoxycarbonyl)-3-phenylpropylamino)propanoate, a key precursor to Benazepril, via N-alkylation.

Materials:

  • (3S)-3-Amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Reaction Scheme:

G cluster_0 N-Alkylation Reaction Benzazepine Benzazepine Intermediate Product Benazepril Precursor Benzazepine->Product Bromoester Benzyl 3-bromopropanoate Bromoester->Product Base K₂CO₃ Base->Product Solvent CH₃CN, Δ Solvent->Product

Caption: N-alkylation of the benzazepine intermediate.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the (3S)-3-Amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzazepine intermediate is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetonitrile.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure benzyl 3-((3S)-1-(ethoxycarbonyl)-3-phenylpropylamino)propanoate.

Rationale Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong, non-nucleophilic base that is sufficient to deprotonate the secondary amine of the benzazepine intermediate, facilitating the nucleophilic attack on the this compound. Its insolubility in acetonitrile allows for easy removal by filtration.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Its boiling point allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.

  • Protecting Group: The benzyl ester serves as a robust protecting group for the carboxylic acid, which is stable to the basic conditions of the N-alkylation. It can be selectively removed in a subsequent step by catalytic hydrogenation to yield the final active di-acid, Benazeprilat.

Conclusion: A Key Building Block for Complex Drug Synthesis

This compound is a highly effective and versatile reagent in drug discovery, particularly in the synthesis of ACE inhibitors like Benazepril. Its bifunctional nature allows for the strategic introduction of a propanoic acid moiety, a critical pharmacophoric element in this class of drugs. The straightforward and robust protocols for its use in N-alkylation reactions, coupled with the ease of deprotection of the benzyl ester, make it an invaluable tool for medicinal chemists. The principles and protocols outlined in this application note can be adapted for the synthesis of a wide range of other drug candidates where a propanoic acid side chain is a key structural feature.

References

Troubleshooting & Optimization

Technical Support Center: Benzyl 3-bromopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 3-bromopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this important intermediate.[1] Here, we will address common challenges, provide in-depth troubleshooting, and offer optimized protocols to enhance the yield and purity of your synthesis.

Core Synthesis Methodology: Fischer-Speier Esterification

The most common and direct route to this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 3-bromopropanoic acid with benzyl alcohol.[2]

The overall reaction is an equilibrium process:

HOOC-CH₂-CH₂-Br + C₆H₅CH₂OH ⇌ C₆H₅CH₂OOC-CH₂-CH₂-Br + H₂O

Because the reaction is reversible, achieving a high yield necessitates shifting the equilibrium to the right.[2][3][4] This is typically accomplished by using an excess of one reactant or, more effectively, by the continuous removal of water as it is formed.[3][4] The most robust method for water removal is the use of a Dean-Stark apparatus.[5][6][7]

General Experimental Workflow

The synthesis can be visualized as a multi-stage process, from reaction setup to final product purification.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge flask with: - 3-Bromopropanoic Acid - Benzyl Alcohol - Toluene B Add Acid Catalyst (e.g., p-TsOH) A->B C Assemble Dean-Stark Apparatus & Condenser B->C D Heat to Reflux C->D E Azeotropically Remove Water (Monitor Collection) D->E F Monitor by TLC until Starting Material is Consumed E->F G Cool & Dilute with Organic Solvent F->G H Wash with NaHCO₃ (aq) to Neutralize Catalyst G->H I Wash with Brine H->I J Dry (Na₂SO₄ or MgSO₄), Filter, & Concentrate I->J K Purify by Vacuum Distillation or Chromatography J->K

Caption: General workflow for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis.

Problem Area: Low or Inconsistent Yield

Q1: My overall yield is consistently below 60%. What are the primary factors I should investigate?

A1: Low yield is the most common complaint and typically stems from three main areas: an incomplete reaction, competing side reactions, or loss of product during work-up and purification.

  • Incomplete Reaction (Equilibrium Issues): The Fischer esterification is an equilibrium-limited reaction.[3][4] If the water produced is not efficiently removed, it will hydrolyze the ester product back into the starting materials, leading to poor conversion.[3]

    • Solution: The most effective solution is using a Dean-Stark trap with a suitable azeotropic solvent like toluene to continuously remove water.[5][6] Ensure your glassware is perfectly dry before starting. Using an excess of benzyl alcohol can also help shift the equilibrium but complicates purification.[8][9]

  • Side Reactions: Under harsh acidic conditions and elevated temperatures, several side reactions can occur that consume starting materials and generate impurities.

    • Self-etherification of Benzyl Alcohol: Strong acids can catalyze the dehydration of two molecules of benzyl alcohol to form dibenzyl ether.[3]

    • Polymerization/Decomposition: 3-Bromopropanoic acid can be unstable. Strong, non-catalytic amounts of acid (especially sulfuric acid) combined with high heat can lead to charring and the formation of dark, tarry substances.[3][10]

  • Purification Losses: Significant product can be lost during the work-up phase, particularly during aqueous washes if emulsions form or if the product is not completely extracted.

Q2: My reaction mixture turns dark brown or black upon heating. What is causing this and how can I prevent it?

A2: This is a classic sign of decomposition, often referred to as charring. The primary cause is an overly aggressive acid catalyst, typically concentrated sulfuric acid (H₂SO₄), combined with high temperatures.[3][10] Benzyl alcohol is particularly susceptible to polymerization under these conditions.[10]

  • Immediate Solution: Reduce the reaction temperature to a gentle reflux.

  • Best Practice: Switch to a milder, non-dehydrating acid catalyst. p-Toluenesulfonic acid (p-TsOH) is an excellent alternative that provides the necessary protons without causing extensive charring.[3][5] Solid acid catalysts like Amberlyst-15 or zeolites can also be used and are easily filtered off, simplifying the work-up.[11][12]

CatalystTypical Loading (mol%)AdvantagesDisadvantages
H₂SO₄ 1-5%Inexpensive, strong acidHigh risk of charring, difficult to remove
p-TsOH 1-5%Crystalline solid, effective, less charringMore expensive than H₂SO₄
Zeolites/Resins Varies (wt%)Easily removed by filtration, reusableCan be slower, may require higher temps

Q3: TLC analysis shows both starting materials are still present after hours of reflux. Why has the reaction stalled?

A3: A stalled reaction points to two likely culprits: inefficient water removal or an inactive catalyst.

  • Inefficient Water Removal: If you are using a Dean-Stark trap, ensure the solvent is refluxing at a rate sufficient to carry water vapor into the condenser. The collection of an aqueous layer in the trap's sidearm is the key indicator of progress.[7] If no water is collecting, check for leaks in your system or insufficient heating.

  • Catalyst Inactivity: The acid catalyst may be old, hydrated, or poisoned by impurities. Use a fresh bottle of p-TsOH monohydrate or anhydrous p-TsOH. Ensure you are using a sufficient catalytic amount (typically 1-5 mol% relative to the limiting reagent).[3]

G cluster_main Desired Reaction: Esterification cluster_side Competing Side Reactions Acid 3-Bromopropanoic Acid Ester This compound Acid->Ester + Benzyl Alcohol (H⁺ cat.) Alcohol Benzyl Alcohol Alcohol->Ester + 3-Bromopropanoic Acid (H⁺ cat.) Ether Dibenzyl Ether Alcohol->Ether + Benzyl Alcohol (-H₂O, High Temp) Tars Decomposition Products (Tars) Alcohol->Tars Excess H⁺ High Temp Ester->Acid Hydrolysis (+H₂O)

Caption: Desired esterification pathway versus common side reactions.

Problem Area: Work-up and Purification

Q4: I am getting a persistent emulsion during the sodium bicarbonate wash. How can I break it?

A4: Emulsions are common in ester work-ups, especially if there are slightly soluble byproducts. Here are several effective techniques to break them:

  • Add Brine: Transfer the entire mixture to a larger separatory funnel and add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often forces the separation of the layers.

  • Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.

  • Centrifugation: If the emulsion is particularly stubborn and the volume is manageable, centrifuging the mixture is a highly effective method.

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break up the fine droplets.

Q5: My final product is contaminated with a high-boiling impurity that I suspect is dibenzyl ether. How can I remove it?

A5: Dibenzyl ether is a common byproduct and has a boiling point close to that of the desired product, making simple distillation difficult.

  • Prevention: The best method is prevention. Use a milder catalyst like p-TsOH and avoid excessive heating to minimize its formation in the first place.[3]

  • Purification: Flash column chromatography is the most effective way to separate this compound from dibenzyl ether. A solvent system with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 15% EtOAc) will typically provide good separation. Dibenzyl ether is less polar and will elute before the ester product.

Optimized Experimental Protocol

This protocol utilizes p-toluenesulfonic acid and a Dean-Stark apparatus to maximize yield and minimize side reactions.

Reagents & Equipment:

  • 3-Bromopropanoic acid

  • Benzyl alcohol (reagent grade)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Round-bottom flask, Dean-Stark trap, reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromopropanoic acid (e.g., 15.3 g, 0.1 mol) and benzyl alcohol (e.g., 11.9 g, 0.11 mol, 1.1 eq).

  • Solvent and Catalyst: Add toluene (approx. 80-100 mL) to the flask. Add p-toluenesulfonic acid monohydrate (e.g., 1.9 g, 0.01 mol, 10 mol%).

  • Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a steady reflux using a heating mantle. Toluene and water will begin to co-distill as an azeotrope.[6]

  • Monitoring: Continue refluxing until water no longer collects in the sidearm of the Dean-Stark trap (typically 3-5 hours). The theoretical amount of water for this scale is 1.8 mL. Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (100 mL).

  • Washes:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the p-TsOH catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently.

    • Wash the organic layer with water (1 x 50 mL).

    • Wash the organic layer with brine (1 x 50 mL) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography to obtain pure this compound as a colorless to pale yellow oil.

Safety Precautions

  • 3-Bromopropanoic Acid: Corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13]

  • Benzyl Alcohol: Can be an irritant. Avoid contact with skin and eyes.

  • Toluene: Flammable liquid and can be harmful if inhaled or absorbed through the skin.

  • Acid Catalysts: Strong acids are corrosive. Handle with care.

  • Always perform the reaction in a properly functioning chemical fume hood.

References

Technical Support Center: Synthesis of Benzyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 3-bromopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and what are their key considerations?

There are two predominant methods for synthesizing this compound, each with its own set of advantages and potential pitfalls:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between 3-bromopropanoic acid and benzyl alcohol.[1][2][3][4] It is a straightforward and cost-effective method. However, it's a reversible equilibrium reaction, and the water produced must be removed to drive the reaction to completion.[1][4]

  • Nucleophilic Substitution: This route involves the reaction of a salt of 3-bromopropanoic acid (e.g., sodium or potassium 3-bromopropanoate) with benzyl bromide. This method avoids the equilibrium limitations of the Fischer esterification but requires the initial preparation of the carboxylate salt.

Q2: I'm observing a significant amount of a high-boiling point impurity in my crude product. What is it likely to be and how can I prevent its formation?

This high-boiling point impurity is most likely dibenzyl ether . It forms from the acid-catalyzed self-condensation (dehydration) of two molecules of benzyl alcohol.[5][6][7] This is a particularly common side reaction in Fischer esterifications, especially under harsh acidic conditions or at elevated temperatures.

To minimize the formation of dibenzyl ether:

  • Control the Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use a Milder Acid Catalyst: While strong acids like sulfuric acid are effective, they can also promote side reactions. Consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH).

  • Stoichiometry Control: Using a large excess of the carboxylic acid relative to the benzyl alcohol can disfavor the bimolecular reaction of the alcohol. However, this may complicate purification. A slight excess of the alcohol is more common to drive the esterification.

Q3: My product seems to decompose during distillation, and I'm seeing a new peak in my GC-MS that corresponds to a loss of HBr. What is happening?

You are likely observing the elimination of hydrogen bromide from your product, this compound, to form Benzyl acrylate .[8][9] This is a common decomposition pathway, especially at elevated temperatures or in the presence of basic residues.

To prevent the formation of Benzyl acrylate:

  • Purification Method: Instead of distillation, which requires heat, consider column chromatography for purification.

  • Neutralize Before Heating: Ensure that the reaction mixture is thoroughly washed and neutralized to remove any acidic or basic species before any heating steps.

  • Vacuum Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point and reduce the thermal stress on the molecule.

  • Add a Polymerization Inhibitor: If you suspect benzyl acrylate is forming and potentially polymerizing, a small amount of an inhibitor like hydroquinone can be added during workup or purification.[10]

Q4: My Fischer esterification reaction is not reaching completion, even after prolonged reaction times. What can I do?

The Fischer esterification is an equilibrium process.[1][4] To drive the reaction towards the product, you need to address the presence of water, a co-product of the reaction.

Strategies to drive the equilibrium:

  • Use a Dean-Stark Apparatus: This is the most common and effective method. It allows for the azeotropic removal of water with a suitable solvent (e.g., toluene), thus shifting the equilibrium to the product side.

  • Use an Excess of a Reactant: Using a large excess of the more cost-effective reactant (usually the alcohol) can also push the equilibrium forward.[1][4]

  • Add a Dehydrating Agent: Molecular sieves can be added to the reaction mixture to sequester the water as it is formed.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Problem 1: Low yield and the presence of unreacted 3-bromopropanoic acid after workup.
Potential Cause Troubleshooting Steps
Insufficient Catalyst Ensure the correct catalytic amount of acid (e.g., H₂SO₄, p-TsOH) is used.
Equilibrium Not Shifted If performing a Fischer esterification, use a Dean-Stark trap or an excess of benzyl alcohol to remove water and drive the reaction to completion.[1][4]
Incomplete Reaction Time Monitor the reaction by TLC or GC to ensure it has gone to completion before workup.
Inefficient Extraction During workup, ensure the pH is adjusted correctly to separate the acidic starting material from the neutral ester product. A wash with a weak base like sodium bicarbonate solution will remove unreacted 3-bromopropanoic acid.[11]
Problem 2: The presence of unreacted benzyl bromide in the final product.
Potential Cause Troubleshooting Steps
Incorrect Stoichiometry Use a slight excess of the carboxylate salt relative to benzyl bromide in a nucleophilic substitution reaction.
Co-elution during Chromatography Benzyl bromide and this compound can have similar polarities. Optimize your chromatography conditions (solvent system) for better separation.
Quenching Unreacted Benzyl Bromide After the reaction, a nucleophilic scavenger can be added to react with the excess benzyl bromide. For example, adding a small amount of a primary or secondary amine (like triethylamine) can convert benzyl bromide into a water-soluble quaternary ammonium salt that can be easily washed away.[12]
High Vacuum Removal Benzyl bromide is volatile. Placing the product under a high vacuum for an extended period may help to remove residual amounts.[12]
Problem 3: The isolated product is a viscous oil or a semi-solid, suggesting polymerization.
Potential Cause Troubleshooting Steps
Formation of Benzyl Acrylate As discussed in the FAQs, thermal stress or basic conditions can lead to the formation of benzyl acrylate, which can then polymerize.[8]
Minimize Heat Exposure Avoid high temperatures during reaction and purification. Use vacuum distillation or column chromatography instead of atmospheric distillation.
Maintain Neutral pH Ensure all workup steps are performed under neutral or slightly acidic conditions to prevent base-catalyzed elimination.
Use of a Polymerization Inhibitor Add a radical inhibitor such as hydroquinone or 4-methoxyphenol (MEHQ) to the crude product before purification if polymerization is a concern.[10]

Experimental Protocols & Diagrams

Protocol 1: Fischer Esterification using a Dean-Stark Trap

This protocol is designed to maximize yield by continuously removing water.

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add 3-bromopropanoic acid (1.0 eq), benzyl alcohol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and can be drained, while the toluene returns to the reaction flask.

  • Monitoring: Monitor the reaction progress by TLC or by observing the amount of water collected in the trap.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove the acid catalyst and any unreacted carboxylic acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel.

Fischer_Esterification_Workflow reagents 1. Reagents: 3-Bromopropanoic Acid Benzyl Alcohol p-TsOH, Toluene reaction 2. Reaction: Heat to Reflux with Dean-Stark Trap reagents->reaction Setup workup 3. Workup: NaHCO3 wash Water wash Brine wash reaction->workup Cool & Dilute purification 4. Purification: Dry (Na2SO4) Concentrate Column Chromatography workup->purification Isolate Organic Layer product This compound purification->product

Workflow for Fischer Esterification.
Diagram: Key Side Reactions

This diagram illustrates the two major side reactions discussed.

Side_Reactions benzyl_alcohol Benzyl Alcohol dibenzyl_ether Dibenzyl Ether benzyl_alcohol->dibenzyl_ether Self-condensation (+H+, -H2O) product This compound benzyl_acrylate Benzyl Acrylate product->benzyl_acrylate Elimination (Heat or Base, -HBr)

Common side products in the synthesis.

References

Technical Support Center: Purification of Benzyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Benzyl 3-bromopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from typical reaction mixtures.

Introduction: The Chemistry of Purification

This compound is a key building block in organic synthesis, valued for its dual reactive sites: the ester and the bromo-functionalized alkyl chain.[1] Its successful application hinges on its purity. The purification strategy is intrinsically linked to the synthetic route employed. The two most common methods for its synthesis are:

  • Fischer-Speier Esterification: An acid-catalyzed reaction between 3-bromopropanoic acid and benzyl alcohol.[2] This equilibrium-driven process often requires an excess of one reactant or the removal of water to achieve high yields.[3][4]

  • Acylation with 3-Bromopropionyl Chloride: The reaction of benzyl alcohol with 3-bromopropionyl chloride, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This method is generally faster and not reversible.[5][6]

Understanding the chosen synthetic pathway is the first step in diagnosing purification challenges, as it dictates the likely impurities that must be removed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurities are almost always related to the starting materials and potential side reactions.

  • Unreacted Starting Materials:

    • 3-Bromopropanoic Acid: A common acidic impurity from Fischer esterification.

    • Benzyl Alcohol: A neutral impurity present from either synthesis method, often used in excess.

  • Catalysts:

    • Acid Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) from Fischer esterification.

  • Side-Reaction Products:

    • Benzyl Acrylate: Formed via elimination of HBr from the final product, often promoted by heat or base.

    • Dibenzyl Ether: Formed from the acid-catalyzed self-condensation of benzyl alcohol, particularly if the reaction is overheated during Fischer esterification.[7]

Q2: How can I quickly assess the purity of my crude product before starting a large-scale purification?

Thin-Layer Chromatography (TLC) is the most effective initial assessment tool.

  • Recommended TLC System: A good starting point for a solvent system is a mixture of hexane and ethyl acetate. A common ratio to begin with is 4:1 (Hexane:Ethyl Acetate).

  • Visualization: this compound and many of the common aromatic impurities (benzyl alcohol, dibenzyl ether, benzyl acrylate) are UV-active and can be visualized under a UV lamp at 254 nm. A potassium permanganate (KMnO₄) stain can also be used to visualize the alcohol and acrylate.

  • Interpreting the TLC:

    • The product, this compound, is moderately polar.

    • Benzyl alcohol is more polar and will have a lower Rf value (run slower).

    • Less polar impurities like dibenzyl ether will have a higher Rf value (run faster).

    • 3-Bromopropanoic acid is very polar and will likely remain at the baseline.

Q3: Is this compound stable to heat? I'm considering distillation.

This compound can be sensitive to high temperatures, which can induce the elimination of hydrogen bromide to form benzyl acrylate. Therefore, vacuum distillation is highly recommended over atmospheric distillation to lower the boiling point and minimize decomposition. The boiling point of this compound is approximately 133-135 °C at 6 Torr .[8]

Q4: Can the product hydrolyze back to the starting materials during aqueous workup?

Ester hydrolysis can occur under either strongly acidic or basic conditions, especially with heating. During a standard aqueous workup at room temperature, the rate of hydrolysis is generally slow. However, it is best to perform aqueous extractions expeditiously and avoid prolonged contact with strong acids or bases.

Troubleshooting Purification Issues

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: My final product is contaminated with unreacted 3-bromopropanoic acid.
  • Cause: Incomplete reaction or inefficient removal during the workup. 3-Bromopropanoic acid is a common impurity from Fischer esterification.

  • Solution: Liquid-Liquid Extraction.

    • Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

    • Wash the organic layer with a mild aqueous base to deprotonate the carboxylic acid, making it water-soluble. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. The reaction is: BrCH₂CH₂COOH + NaHCO₃ → BrCH₂CH₂COONa + H₂O + CO₂

    • The resulting sodium 3-bromopropanoate salt will partition into the aqueous layer, which can then be separated and discarded.

    • Perform a final wash of the organic layer with brine (saturated NaCl solution) to remove residual water before drying and concentrating.

Issue 2: Residual benzyl alcohol is present in my purified product.
  • Cause: Benzyl alcohol has a polarity similar to the product, which can lead to co-elution during column chromatography. It is also a common excess reagent.

  • Solution 1: Careful Column Chromatography.

    • Optimize Solvent System: Use a less polar solvent system to increase the separation between the product and the more polar benzyl alcohol. Test various ratios of hexane and ethyl acetate with TLC to find the optimal separation. A gradient elution, starting with a low polarity mobile phase and gradually increasing it, can be very effective.

    • Column Loading: Avoid overloading the column, which can cause band broadening and poor separation. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.

  • Solution 2: High Vacuum. If the concentration of benzyl alcohol is minor, it can sometimes be removed by placing the product under a high vacuum for an extended period, as benzyl alcohol is more volatile than the product.

Issue 3: I suspect my product is decomposing during distillation.
  • Cause: As mentioned, thermal decomposition to benzyl acrylate is a known issue. This can be exacerbated by the presence of trace amounts of base.

  • Solution: Optimized Vacuum Distillation.

    • Ensure a Good Vacuum: Use a robust vacuum pump and check all seals on your glassware to achieve a low, stable pressure.[9] A pressure of 6 Torr or lower is recommended.

    • Use a Stir Bar: Always use a magnetic stir bar to prevent bumping, which is common under vacuum. Boiling chips are ineffective under vacuum.[9]

    • Control the Temperature: Use a heating mantle with a stirrer and gradually increase the temperature to avoid overheating the sample.

    • Insulate the Apparatus: Insulating the distillation head with glass wool or aluminum foil can help maintain the vapor temperature and facilitate a smoother distillation.

Experimental Protocols

Protocol 1: Purification via Liquid-Liquid Extraction

This protocol is designed to remove acidic (3-bromopropanoic acid, acid catalyst) and water-soluble impurities.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (approx. 10-20 mL per gram of crude product).

  • Transfer: Transfer the solution to a separatory funnel.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release the CO₂ gas produced. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash: Add an equal volume of brine to the organic layer in the funnel. Shake and separate the layers as before. This step helps to remove residual water from the organic phase.[10]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which can be further purified if necessary.

Protocol 2: Purification via Silica Gel Column Chromatography

This is the most effective method for removing impurities with different polarities, such as benzyl alcohol and dibenzyl ether.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good target Rf for the product is ~0.3.

  • Column Packing (Slurry Method):

    • Secure a glass column vertically and place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. Drain the solvent until the level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Quantitative Data Summary
ParameterFischer EsterificationAcylation with Acyl Chloride
Typical Reactants 3-Bromopropanoic Acid, Benzyl Alcohol3-Bromopropionyl Chloride, Benzyl Alcohol
Catalyst/Reagent H₂SO₄ or TsOHPyridine or Triethylamine
Typical Reaction Temp. Reflux (e.g., in Toluene with Dean-Stark)0 °C to Room Temperature
Expected Yield 60-80%>90%
Primary Impurities Unreacted Acid & Alcohol, Dibenzyl EtherUnreacted Alcohol, Amine Hydrochloride Salt

Visualizing Potential Side Reactions

The following diagrams illustrate the mechanisms of key side reactions that can complicate the purification process.

Formation of Dibenzyl Ether

Under the acidic conditions of Fischer esterification, benzyl alcohol can undergo self-condensation.

G cluster_0 Protonation of Benzyl Alcohol cluster_1 SN2 Attack BnOH1 Benzyl Alcohol BnOH2+ Protonated Benzyl Alcohol BnOH1->BnOH2+ + H+ BnOH2 Benzyl Alcohol (Nucleophile) H+ H+ H2O H₂O BnOH2+->H2O BnOBn Dibenzyl Ether BnOH2+->BnOBn + Benzyl Alcohol G Reactant This compound Product Benzyl Acrylate Reactant->Product E2 Elimination Base Base (e.g., OH⁻) Base->Reactant Leaving_Group H₂O + Br⁻

References

Technical Support Center: Optimizing Alkylation of Benzyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions involving Benzyl 3-bromopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results in your experiments.

The alkylation of a nucleophile with this compound is a classic SN2 reaction, a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[1] Success hinges on a delicate balance of base selection, solvent effects, temperature control, and mitigation of potential side reactions. This guide provides a structured, in-depth approach to mastering these variables.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is my reaction yield consistently low or why is there no product formation at all?

A1: Low or no yield is the most common issue, typically stemming from one of four areas: the nucleophile, the solvent, the temperature, or the electrophile's reactivity.

  • Cause 1: Incomplete Deprotonation/Inactive Nucleophile. Your nucleophile may not be forming in sufficient quantity. This happens if the base is not strong enough to deprotonate the starting material completely or if the base has degraded due to improper storage (e.g., moisture contamination of sodium hydride).

    • Solution:

      • Verify Base Strength: Compare the pKa of your starting material's acidic proton with the pKa of the conjugate acid of your base. The base's conjugate acid pKa should be significantly higher (at least 2-3 pKa units) to ensure near-complete deprotonation.

      • Use a Stronger, Non-Nucleophilic Base: For C-alkylation of esters or ketones, a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is highly effective. It ensures rapid and complete conversion to the enolate at low temperatures, minimizing side reactions.[2][3]

      • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dry your glassware under an inert atmosphere (Argon or Nitrogen). Moisture will quench strong bases like NaH or LDA.

  • Cause 2: Incorrect Solvent Choice. The solvent plays a critical role in an SN2 reaction's kinetics.

    • Solution:

      • Switch to a Polar Aprotic Solvent: SN2 reactions are fastest in polar aprotic solvents like THF, DMF, DMSO, or acetonitrile.[4][5] These solvents solvate the counter-ion (e.g., Li⁺, Na⁺) but do not form a strong hydrogen-bonding "cage" around the anionic nucleophile, leaving it "naked" and highly reactive.[6]

      • Avoid Protic Solvents: Polar protic solvents like ethanol or water will solvate and stabilize the anionic nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing the reaction rate.[4][7]

  • Cause 3: Sub-optimal Temperature. The reaction may have a significant activation energy that is not being met at the current temperature.

    • Solution: While enolate formation with LDA is often performed at low temperatures (-78 °C) to ensure kinetic control, the subsequent alkylation step may require warming.[3] Allow the reaction to warm to room temperature or even apply gentle heat (e.g., 40-60 °C) while monitoring progress by TLC.[8][9]

  • Cause 4: Low Electrophile Reactivity. While bromide is a good leaving group, its reactivity can be enhanced.

    • Solution: Add a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in situ Finkelstein reaction, converting the more sluggish alkyl bromide into the more reactive alkyl iodide, which can significantly accelerate the SN2 reaction.[10]

Q2: My TLC and NMR analysis show multiple products. What are the likely side reactions and how can I prevent them?

A2: The formation of multiple byproducts points to a lack of selectivity. The primary culprits are typically elimination reactions, over-alkylation, or self-condensation of the starting material.

  • Cause 1: Elimination (E2) Reaction. If a strong, sterically hindered base is used, it can act as a base to abstract a proton from the carbon adjacent to the bromine on this compound, leading to an elimination product instead of substitution. This is more prevalent at higher temperatures.

    • Solution:

      • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Use a Softer, Less Hindered Base: If elimination is a major issue, consider a less hindered base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), particularly for N- or O-alkylation, as these are less likely to promote E2 pathways.[10]

  • Cause 2: Polyalkylation. The mono-alkylated product may still possess acidic protons and can be deprotonated and react a second time with this compound. This is a common problem in alkylation chemistry.[11]

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophilic starting material relative to the this compound.

      • Slow Addition: Add the this compound slowly to the solution of the formed nucleophile. This maintains a low concentration of the electrophile, favoring the mono-alkylation reaction.

  • Cause 3: Self-Condensation (e.g., Claisen Condensation). When alkylating an ester enolate, the enolate can attack the carbonyl group of an unreacted ester molecule.[8][9]

    • Solution: This is a classic problem solved by the choice of base. Use a strong, non-nucleophilic base like LDA to ensure that the starting ester is fully converted to its enolate before the this compound is added.[2] This leaves no unreacted ester for the enolate to attack.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the optimal base for my alkylation reaction?

A1: The choice of base is dictated by the pKa of the proton you need to remove and the nature of your starting material. The goal is to generate the nucleophile efficiently without initiating unwanted side reactions.

Base Typical Use Case Advantages Disadvantages
LDA (Lithium Diisopropylamide)Forming kinetic enolates from esters/ketones.[2]Very strong, sterically hindered (non-nucleophilic), ensures complete deprotonation.[3]Moisture-sensitive, requires low temperatures (-78 °C) and inert atmosphere.
NaH (Sodium Hydride)Deprotonating alcohols, amides, and some carbon acids.Strong, non-nucleophilic, affordable.Moisture-sensitive, can be slow/heterogeneous, fire risk if not handled properly.
K₂CO₃ / Cs₂CO₃ N-alkylation of amides/amines, O-alkylation of phenols.[10]Milder, easier to handle, effective for heteroatom alkylation.Often not strong enough for C-H deprotonation of esters/ketones.
NaOEt / KOtBu Deprotonating carbon acids (e.g., malonic esters).[8]Strong, soluble in organic solvents.Can act as a nucleophile (transesterification) or promote elimination.[12]

Expert Tip: When deprotonating an ester with an alkoxide base (e.g., sodium ethoxide), always match the alkyl group of the base to the alkyl group of the ester (e.g., use sodium ethoxide for an ethyl ester). This prevents transesterification, where the base swaps with the ester's alkoxy group, creating a mixture of products.[12]

Q2: What is the most critical factor in choosing a solvent?

A2: The most critical factor is the solvent's ability to promote the SN2 mechanism. This is best achieved with polar aprotic solvents.

Solvent Type Examples Effect on SN2 Reaction Mechanism
Polar Aprotic THF, DMF, Acetonitrile, DMSOStrongly Favors SN2 Solvates the cation, but leaves the anion (nucleophile) "naked" and highly reactive.[4][6]
Polar Protic Water, Ethanol, MethanolStrongly Disfavors SN2 Forms a hydrogen-bond "cage" around the nucleophile, stabilizing it and lowering its reactivity.[4][5]
Non-Polar Hexane, Toluene, BenzenePoor for SN2 Reactants are often insoluble; does not stabilize charged intermediates or transition states.

The following diagram illustrates how a protic solvent inhibits the nucleophile, hindering the SN2 pathway.

G cluster_0 Polar Aprotic Solvent (e.g., THF) cluster_1 Polar Protic Solvent (e.g., Ethanol) Nu_naked Nu⁻ (Naked & Reactive) C_Br R-Br Nu_naked->C_Br Fast Attack TS_apro [Nu---R---Br]⁻ (Transition State) C_Br->TS_apro Prod_apro R-Nu + Br⁻ TS_apro->Prod_apro Nu_solv Nu⁻ (Solvated & Inhibited) C_Br2 R-Br Nu_solv->C_Br2 Slow Attack H_bond1 H-OR H_bond2 H-OR H_bond3 H-OR H_bond3->Nu_solv Prod_pro Slow or No Reaction TroubleshootingWorkflow start Start Alkylation Experiment check_tlc Monitor by TLC after 2h start->check_tlc no_reaction Problem: No Reaction (Only Starting Material) check_tlc->no_reaction No complex_mixture Problem: Complex Mixture (Multiple Spots) check_tlc->complex_mixture Yes, but messy reaction_complete Reaction Progressing check_tlc->reaction_complete Yes, clean check_base Is the base strong enough? (Check pKa) no_reaction->check_base change_base Action: Use stronger base (e.g., LDA for esters) check_base->change_base No check_conditions Are conditions anhydrous? check_base->check_conditions Yes change_base->start Retry dry_reagents Action: Use dry solvents, flame-dry glassware check_conditions->dry_reagents No check_solvent Is solvent polar aprotic? check_conditions->check_solvent Yes dry_reagents->start Retry check_solvent->start Re-evaluate other params change_solvent Action: Switch to THF or DMF check_solvent->change_solvent No change_solvent->start Retry check_temp Is temperature too high? complex_mixture->check_temp lower_temp Action: Lower reaction temperature to reduce elimination check_temp->lower_temp Yes check_stoich Is polyalkylation occurring? check_temp->check_stoich No lower_temp->start Retry slow_addition Action: Add electrophile slowly check_stoich->slow_addition Yes slow_addition->start Retry workup Proceed to Workup & Purification reaction_complete->workup

References

Removal of unreacted starting materials from Benzyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzyl 3-bromopropanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of unreacted starting materials. The following question-and-answer section provides in-depth, field-proven insights and detailed protocols to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After synthesizing this compound via Fischer Esterification, what are the primary impurities I need to remove?

The most common method for synthesizing this compound is the acid-catalyzed Fischer Esterification of 3-bromopropanoic acid with benzyl alcohol.[1][2] To drive the reaction equilibrium towards the product, one of the starting materials, typically the more cost-effective and easily removable benzyl alcohol, is used in excess.

Therefore, your crude product mixture will likely contain:

  • Unreacted 3-bromopropanoic acid: An acidic impurity.

  • Unreacted Benzyl alcohol: A neutral, polar impurity.

  • Acid Catalyst: Typically a strong acid like sulfuric acid (H₂SO₄).[1][3]

  • Water: A byproduct of the esterification reaction.

The goal of the purification process is to systematically remove each of these components to isolate the pure, neutral ester product.

Q2: What is the most critical first step for purifying the crude product?

The initial and most crucial purification step is a liquid-liquid extraction , often referred to as an "aqueous workup".[4][5] This technique leverages the different solubility and chemical properties (acidity/basicity) of the components in the mixture to separate them between an organic solvent and water.[5] The ester product will preferentially dissolve in the organic layer, while ionic salts and highly polar species will move to the aqueous layer.

This single process, when performed correctly, can remove the bulk of both the acidic impurities and the water-soluble starting materials, significantly simplifying any subsequent purification steps.

Q3: How do I specifically remove the unreacted 3-bromopropanoic acid and the strong acid catalyst?

An extractive wash with a mild aqueous base is the standard and most effective method.[6][7] A saturated or 5% aqueous solution of sodium bicarbonate (NaHCO₃) is ideal for this purpose.[2][3][8]

The Chemistry Behind the Wash: The bicarbonate, a weak base, selectively reacts with the acidic components in the organic layer:

  • It neutralizes the strong acid catalyst (e.g., H₂SO₄).

  • It deprotonates the carboxylic acid (3-bromopropanoic acid), converting it into its corresponding sodium salt (sodium 3-bromopropanoate).

This newly formed salt is ionic and, therefore, highly soluble in water, causing it to partition from the organic layer into the aqueous layer, which can then be physically separated and discarded.[6]

Causality in Action: You will observe bubbling or effervescence (CO₂ gas) during the bicarbonate wash. This is a visual confirmation that the base is neutralizing the acid.[4] It is critical to vent the separatory funnel frequently during this step to release the pressure buildup. The washing should be repeated until no more gas evolution is observed, indicating that all acidic impurities have been neutralized and removed.[9]

Q4: The acidic impurities are gone, but my product is still contaminated with benzyl alcohol. What's the best approach to remove it?

Removing excess benzyl alcohol can be challenging because it has moderate polarity and is partially soluble in both organic solvents and water.[10][11] A simple water wash is often insufficient. You have three primary options, depending on the scale and required purity:

  • Repeated Aqueous Washes: Washing the organic layer multiple times (3-5 times) with water or brine (saturated NaCl solution) can gradually remove the benzyl alcohol. Brine is particularly effective as it decreases the solubility of organic compounds in the aqueous layer, helping to "push" the desired ester and remaining benzyl alcohol back into the organic phase while washing away other water-soluble impurities.[1][6]

  • Vacuum Distillation: This method is highly effective if your product is thermally stable. There is a significant difference in the boiling points between the two compounds, making them excellent candidates for separation by distillation.[12]

  • Flash Column Chromatography: This is the most powerful method for removing persistent neutral impurities like benzyl alcohol. It separates compounds based on their differential adsorption onto a stationary phase (like silica gel) and their solubility in the mobile phase.[13][14][15]

The choice between distillation and chromatography often comes down to scale and equipment availability. Distillation is generally preferred for larger quantities, while chromatography offers finer separation for smaller scales or when impurities have very similar boiling points to the product.

Q5: How can I monitor the progress and confirm the success of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.

  • Before Workup: Spot the crude reaction mixture on a TLC plate. You should see spots corresponding to the starting materials and the product.

  • During Workup: After each wash (e.g., after the NaHCO₃ wash), you can spot the organic layer on a TLC plate. You should see the spot corresponding to 3-bromopropanoic acid diminish or disappear.

  • Final Check: After the complete workup and removal of solvent, a TLC of the final product should ideally show a single, well-defined spot. If you still see a spot corresponding to benzyl alcohol, you know that a further purification step like column chromatography is necessary.

Experimental Protocols & Data

Data Presentation: Physical Properties

The following table summarizes key quantitative data for the compounds involved in the synthesis and purification of this compound. Understanding these properties is crucial for making informed decisions during the workup, especially when considering separation by distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₁₀H₁₁BrO₂243.10~281 @ 760 mmHg~1.39
3-Bromopropanoic AcidC₃H₅BrO₂152.97203-205~1.88
Benzyl AlcoholC₇H₈O108.14~205~1.044
Workflow Visualization

The following diagrams illustrate the standard workflows for the purification process.

G cluster_0 Aqueous Workup Workflow crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether, EtOAc) crude->dissolve wash_bicarb Wash with sat. NaHCO₃ (aq) (Removes Acidic Impurities) dissolve->wash_bicarb wash_brine Wash with Brine (Removes Water & Polar Impurities) wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate product1 Partially Purified Product concentrate->product1

Caption: Liquid-Liquid Extraction Workflow.

G start Purity Check by TLC is_pure Is Product Pure? start->is_pure stop Purification Complete is_pure->stop Yes not_pure Further Purification Needed is_pure->not_pure No chromatography Flash Column Chromatography not_pure->chromatography distillation Vacuum Distillation not_pure->distillation

Caption: Purification Strategy Decision Tree.

Protocol 1: Standard Aqueous Workup for this compound

This protocol details the liquid-liquid extraction procedure to remove acidic impurities and water-soluble starting materials.

  • Transfer: Transfer the entire crude reaction mixture to a separatory funnel of appropriate size.

  • Dilution: Dilute the mixture with an organic solvent in which the product is soluble, such as diethyl ether or ethyl acetate (EtOAc), typically 2-3 times the volume of the crude mixture.

  • First Wash (Water): Add an equal volume of deionized water, stopper the funnel, invert, and vent. Shake gently for 30 seconds, venting periodically. Allow the layers to separate completely, then drain and discard the lower aqueous layer.[1]

  • Base Wash (Bicarbonate): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer in the funnel.[3][8]

    • CAUTION: Stopper the funnel and shake very gently at first, with immediate and frequent venting, as carbon dioxide gas will be generated.[4]

    • Continue to shake for 1-2 minutes. Allow the layers to separate.

    • Drain and discard the lower aqueous layer.

    • Repeat this wash until no more gas evolution is observed.

  • Final Wash (Brine): Add an equal volume of saturated aqueous sodium chloride (brine) solution. Shake for 30 seconds. This wash helps to remove residual water from the organic layer.[1][6] Drain and discard the aqueous layer.

  • Drying: Drain the organic layer from the separatory funnel into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 10-15 minutes until the solvent is clear.

  • Isolation: Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

  • Concentration: Remove the organic solvent using a rotary evaporator to yield the crude, partially purified this compound. Assess purity via TLC before proceeding.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for removing persistent neutral impurities like benzyl alcohol after the aqueous workup.

  • Solvent System Selection: Determine an appropriate solvent system (mobile phase) using TLC. The goal is to find a mixture (e.g., Hexane/Ethyl Acetate) where the product has an Rf value of approximately 0.3-0.4, and there is good separation from the impurity spots.

  • Column Packing:

    • Secure a glass column vertically and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar mobile phase you will use. The amount of silica should be about 50-100 times the weight of your crude product.[16]

    • Pour the slurry into the column and use gentle air pressure or tapping to pack it uniformly, avoiding air bubbles. Drain the excess solvent until the level is just above the silica bed.[14]

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a volatile solvent (like dichloromethane or the mobile phase).

    • Carefully add this concentrated solution to the top of the silica gel using a pipette.

    • Rinse the flask with a tiny amount of solvent and add it to the column to ensure all product is transferred.

    • Drain the solvent until it is just absorbed into the silica. Add a protective layer of sand on top.

  • Elution:

    • Carefully fill the column with the mobile phase.

    • Apply gentle, steady air pressure to the top of the column to achieve a flow rate of about 2 inches/minute.[14]

    • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask.

  • Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the final, purified this compound.

References

Technical Support Center: Benzyl 3-bromopropanoate Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzyl 3-bromopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and questions regarding the stability and proper storage of this compound to ensure the integrity of your experiments and the quality of your results.

Troubleshooting Guide: Common Issues During Storage and Use

This section addresses specific problems you might encounter, providing explanations for their causes and actionable solutions.

Question 1: I've noticed a yellow to brown discoloration in my previously colorless this compound. What's causing this, and is the reagent still usable?

Answer:

Discoloration is a primary indicator of decomposition. The yellow or brown hue is often due to the formation of degradation products that contain chromophores. The most probable cause is exposure to light, elevated temperatures, or atmospheric oxygen, which can initiate free-radical pathways or other decomposition reactions.

The usability of the discolored reagent depends on the extent of decomposition and the tolerance of your specific application to impurities. For sensitive applications, such as the synthesis of pharmaceutical intermediates, using a discolored reagent is not recommended as the impurities can lead to side reactions and purification difficulties.

Recommended Action:

  • Assess Purity: Before use, analyze the purity of the discolored reagent using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the level of impurities.

  • Consider Purification: If the decomposition is minor, you may consider purifying the reagent by vacuum distillation. However, this should be done with caution as heating can promote further degradation.

  • Prevent Future Discoloration: Store the reagent under the recommended conditions: refrigerated (2-8°C), under an inert atmosphere (nitrogen or argon), and protected from light.

Question 2: My reaction yield using this compound is lower than expected, and I'm observing unexpected byproducts. Could this be related to the reagent's storage?

Answer:

Yes, improper storage can significantly impact the purity of this compound, leading to lower yields and the formation of unexpected byproducts. The primary decomposition pathways involve hydrolysis and dehydrobromination.

  • Hydrolysis: In the presence of moisture, this compound can hydrolyze to form 3-bromopropanoic acid and benzyl alcohol. The acidic byproduct can potentially catalyze further decomposition or interfere with your reaction.

  • Dehydrobromination: This process results in the formation of benzyl acrylate and hydrogen bromide. Benzyl acrylate can undergo polymerization, especially if the reagent has been stored for an extended period or at elevated temperatures, leading to a complex mixture of impurities.

These degradation products can compete in your desired reaction, leading to a lower yield of the target molecule and a more complex purification process.

Recommended Action:

  • Verify Reagent Purity: Before starting your experiment, confirm the purity of your this compound using Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography (GC-MS or HPLC).

  • Ensure Anhydrous Conditions: Use anhydrous solvents and techniques to minimize the risk of hydrolysis during your reaction.

  • Store Properly: Always store this compound under an inert atmosphere to protect it from moisture and oxygen.

Frequently Asked Questions (FAQs)

This section covers broader topics related to the handling and storage of this compound.

Question 3: What are the ideal long-term storage conditions for this compound?

Answer:

To ensure the long-term stability of this compound, it is crucial to control the storage environment. The following conditions are recommended by most suppliers and are based on the chemical properties of the compound.

Storage ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of decomposition reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and hydrolysis by excluding oxygen and moisture.
Light Amber vial or stored in the darkProtects the compound from light-induced degradation.
Container Tightly sealed, appropriate materialPrevents contamination and reaction with the container material.

Question 4: What are the primary decomposition pathways for this compound?

Answer:

This compound is susceptible to two main decomposition pathways, especially under suboptimal storage conditions:

  • Hydrolysis: This is a reaction with water that cleaves the ester bond. Even trace amounts of moisture can lead to the formation of 3-bromopropanoic acid and benzyl alcohol. This reaction can be accelerated by the presence of acids or bases.

  • Dehydrobromination: This elimination reaction involves the removal of a hydrogen atom and the bromine atom, leading to the formation of benzyl acrylate and hydrogen bromide (HBr). The generated HBr can further catalyze the degradation of the ester. The benzyl acrylate formed can also polymerize over time.

Decomposition Pathways of this compound

Figure 1: Primary Decomposition Pathways cluster_hydrolysis Hydrolysis cluster_dehydrobromination Dehydrobromination main This compound hydrolysis_product1 3-Bromopropanoic Acid main->hydrolysis_product1 + H₂O hydrolysis_product2 Benzyl Alcohol main->hydrolysis_product2 + H₂O dehydro_product1 Benzyl Acrylate main->dehydro_product1 - HBr dehydro_product2 Hydrogen Bromide (HBr) main->dehydro_product2 - HBr

Caption: Primary decomposition pathways of this compound.

Question 5: Which analytical techniques are recommended for assessing the purity of this compound?

Answer:

Regular quality control is essential when working with a reactive compound like this compound. The following analytical methods are well-suited for determining its purity and identifying potential degradation products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. It can effectively separate this compound from its common degradation products like benzyl alcohol and benzyl acrylate.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity assessment, especially for less volatile impurities or when derivatization is not desired. A reversed-phase method can be developed to separate the parent compound from its degradation products.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to confirm the identity of the compound and detect impurities. The presence of signals corresponding to 3-bromopropanoic acid, benzyl alcohol, or benzyl acrylate would indicate decomposition.

Question 6: Can I use stabilizers to prolong the shelf-life of this compound?

Answer:

While the primary method for preventing decomposition is proper storage, the addition of stabilizers can be considered for long-term storage or for applications where the compound may be subjected to stress. For alkyl bromides, several classes of stabilizers have been explored:

  • Radical Inhibitors: Compounds like butylated hydroxytoluene (BHT) or hydroquinone can be added in small amounts to inhibit free-radical mediated decomposition, which can be initiated by light or trace metal impurities.[4]

  • Acid Scavengers: To counteract the effects of hydrolysis which produces 3-bromopropanoic acid and dehydrobromination which produces HBr, small amounts of non-nucleophilic bases or acid scavengers like epoxides could potentially be used. However, their compatibility with your specific application must be carefully evaluated.

  • Metal Powders: In some cases, copper powder has been used to stabilize brominated compounds.[5][6] The mechanism is thought to involve the scavenging of radicals or acidic species.

It is crucial to note that the addition of any stabilizer should be carefully considered and validated for your specific application, as the stabilizer itself could potentially interfere with your reaction.

Experimental Protocols

Protocol 1: Quality Control of this compound using GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak for this compound and look for the presence of peaks corresponding to potential impurities such as benzyl alcohol, benzyl acrylate, and 3-bromopropanoic acid (or its derivatives). Quantify the purity by peak area percentage.

Workflow for Quality Control

Figure 2: QC Workflow start Receive/Synthesize this compound qc_check Perform QC Analysis (GC-MS, HPLC, NMR) start->qc_check decision Purity Meets Specification? qc_check->decision store Store at 2-8°C under Inert Atmosphere decision->store Yes reject Quarantine/Repurify/Discard decision->reject No use Use in Experiment store->use

References

Technical Support Center: A Troubleshooting Guide for Benzyl 3-bromopropanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 3-bromopropanoate reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered when working with this versatile reagent. The following troubleshooting advice and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.

Part 1: Synthesis & Reagent Stability

This section addresses common hurdles in the preparation and storage of this compound.

FAQ 1: My synthesis of this compound is resulting in low yields. What are the likely causes and how can I optimize the reaction?

Low yields during the synthesis of this compound, typically prepared via Fischer esterification of 3-bromopropanoic acid with benzyl alcohol, are often due to the reversible nature of the reaction and incomplete conversion.[1][2][3]

Core Causality & Optimization Strategies:

  • Equilibrium Limitations: Fischer esterification is an equilibrium-driven process. To favor product formation, you must shift the equilibrium to the right.

    • Use of Excess Reagent: Employing a large excess of one reactant, typically the less expensive one (in this case, often benzyl alcohol), can drive the reaction forward.[3]

    • Water Removal: The formation of water as a byproduct can hydrolyze the ester back to the starting materials.[3][4] Implementing a Dean-Stark apparatus or using a drying agent can effectively remove water as it is formed.[3]

  • Catalyst Inefficiency: An insufficient amount or inactive catalyst will slow down the reaction, preventing it from reaching equilibrium in a reasonable timeframe.

    • Catalyst Choice: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common and effective catalysts.[1]

  • Reaction Temperature and Time: Esterification reactions can be slow.[2]

    • Heating Under Reflux: Ensure the reaction is heated under reflux to provide sufficient activation energy and increase the reaction rate.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Experimental Protocol: Optimized Fischer Esterification of 3-bromopropanoic acid

  • Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-bromopropanoic acid (1.0 eq), benzyl alcohol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[1]

FAQ 2: I've noticed my this compound has developed a yellowish tint upon storage. Is it still viable for my reaction?

The development of a yellow color in this compound can indicate decomposition. As an alkylating agent, it is susceptible to degradation, which can affect its reactivity.[5]

Troubleshooting Steps:

  • Purity Check: Before use, it is advisable to check the purity of the stored reagent by TLC or NMR spectroscopy to identify any significant impurities or degradation products.

  • Storage Conditions: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize decomposition.[6][7]

  • Repurification: If minor impurities are detected, consider repurifying the reagent by vacuum distillation before use.

Part 2: Navigating Nucleophilic Substitution Reactions

This section focuses on troubleshooting reactions where this compound acts as an electrophile in nucleophilic substitution reactions.

FAQ 3: My nucleophilic substitution reaction with this compound is sluggish or not proceeding to completion. How can I improve the reaction rate and yield?

Slow or incomplete nucleophilic substitution reactions involving this compound often point to issues with the nucleophile's reactivity, the reaction conditions, or competing side reactions.[8][9]

Key Considerations for Optimization:

FactorCausalityOptimization Strategy
Nucleophile Strength A weak nucleophile will react slowly with the electrophilic center of this compound.If possible, convert the nucleophile to its more reactive conjugate base using a suitable non-nucleophilic base.
Solvent Choice The solvent plays a crucial role in solvating the ions and influencing the reaction rate.For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation but not the nucleophile, thereby increasing its reactivity.[5]
Leaving Group Ability Bromide is a good leaving group, but its departure can be facilitated.The addition of a catalytic amount of sodium iodide (NaI) can perform an in situ Finkelstein reaction, converting the bromide to a more reactive iodide.
Temperature Insufficient thermal energy can lead to a slow reaction rate.Gently heating the reaction mixture can increase the rate. However, be cautious as higher temperatures can also promote side reactions like elimination.[9]

Logical Workflow for Troubleshooting Sluggish Reactions:

start Low Conversion in Nucleophilic Substitution check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_conditions Are the reaction conditions optimal? check_nucleophile->check_conditions Yes solution_nucleophile Increase nucleophilicity (e.g., deprotonation). check_nucleophile->solution_nucleophile No check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions Yes solution_solvent Switch to a polar aprotic solvent (DMF, DMSO). check_conditions->solution_solvent No solution_elimination Lower temperature, use a less bulky base. check_side_reactions->solution_elimination Yes (Elimination) end Improved Yield and Reaction Rate check_side_reactions->end No solution_nucleophile->check_conditions solution_catalyst Add catalytic NaI (Finkelstein reaction). solution_solvent->solution_catalyst solution_temp Optimize reaction temperature. solution_catalyst->solution_temp solution_temp->check_side_reactions solution_elimination->end

Caption: Troubleshooting workflow for low conversion.

FAQ 4: I am observing a significant amount of an elimination byproduct in my reaction. How can I suppress this side reaction?

The formation of benzyl acrylate via an E2 elimination pathway is a common competing side reaction, especially with sterically hindered or strongly basic nucleophiles.[5][9]

Strategies to Minimize Elimination:

  • Choice of Base: If you are generating your nucleophile in situ, use a non-nucleophilic, sterically unhindered base.

  • Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will favor the SN2 pathway.[9]

  • Nucleophile Selection: A strong, but not sterically bulky, nucleophile will favor the SN2 reaction.[9]

Part 3: Product Purification and Handling

This section provides guidance on the purification of products derived from this compound and addresses common safety concerns.

FAQ 5: I am having difficulty separating my desired product from unreacted this compound and other byproducts. What are the recommended purification techniques?

Effective purification is crucial for obtaining a high-purity product. The choice of method depends on the scale of the reaction and the properties of the product.

Recommended Purification Methods:

MethodDescriptionBest Suited For
Column Chromatography A versatile technique for separating compounds based on their polarity.[1] this compound is moderately polar and can be separated from less polar byproducts and more polar products using a suitable solvent system (e.g., hexane/ethyl acetate).Small to medium scale reactions where products have different polarities.
Vacuum Distillation Effective for separating liquids with different boiling points.[10] This method is useful if your product has a significantly different boiling point from this compound.Larger scale reactions with thermally stable, liquid products.
Recrystallization If your product is a solid, recrystallization from an appropriate solvent can be a highly effective method for removing impurities.Solid products.
Aqueous Workup with a Scavenger Unreacted this compound can sometimes be removed by reacting it with a scavenger to form a water-soluble byproduct. For instance, adding triethylamine can form a quaternary ammonium salt that can be washed away with water.[10]Reactions where the product is not sensitive to the scavenger or aqueous conditions.

General Protocol for Column Chromatography Purification:

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent and gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to separate the components.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.

FAQ 6: What are the key safety precautions I should take when working with this compound?

This compound and related benzyl halides are lachrymators and skin irritants.[11][12] It is imperative to handle these chemicals with appropriate safety measures.

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][13]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] In case of contact, wash the affected area thoroughly with soap and water.[14]

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

References

Technical Support Center: Monitoring Benzyl 3-bromopropanoate Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving Benzyl 3-bromopropanoate. Here, we address common challenges and provide practical, field-tested solutions to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the TLC analysis of this compound reactions.

Q1: What is the ideal solvent system (eluent) for separating this compound from its starting materials on a TLC plate?

A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1] A common initial ratio to try is 10-50% ethyl acetate in hexane.[2] The optimal ratio will depend on the specific reaction, but the goal is to achieve a retention factor (Rf) value between 0.2 and 0.8 for your product, this compound, allowing for clear separation from starting materials and byproducts.[1]

Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking on a TLC plate can be caused by several factors:

  • Overloading the sample: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.[3][4][5] To resolve this, dilute your sample before spotting it on the plate.[4]

  • Highly polar compounds: Acidic or basic compounds can interact strongly with the silica gel on the TLC plate, leading to streaking.[3] While this compound itself is not strongly acidic or basic, the starting material, 3-bromopropanoic acid, is. If a significant amount of the starting acid remains, it can cause streaking. Adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help mitigate this issue.[4]

  • Inappropriate spotting solvent: If the sample is dissolved in a very polar solvent for spotting, it can lead to a "ring" effect or streaking.[3] It is best to dissolve the sample in a solvent that is as non-polar as possible but still provides good solubility.

Q3: I can't see any spots on my TLC plate after running the experiment. What should I do?

If you are unable to visualize spots on your TLC plate, consider the following:

  • UV Visualization: this compound contains a benzene ring and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background, as most commercial TLC plates contain a fluorescent indicator.[6][7]

  • Sample Concentration: The concentration of your sample may be too low.[8] Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry between applications.[4][8]

  • Chemical Staining: If UV light is ineffective, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for visualizing a wide range of organic compounds.[9] It works by reacting with oxidizable functional groups, resulting in yellow to brown spots on a purple or pink background.[9]

Q4: The Rf values of my product and one of the starting materials are very close. How can I improve the separation?

Improving the separation of compounds with similar Rf values requires optimizing the mobile phase.[10] Since polarity is the most significant factor affecting compound migration, small adjustments to the eluent composition can have a large impact.[1]

  • Decrease Polarity: If the spots are too high on the plate (high Rf), decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).[4]

  • Increase Polarity: If the spots are too low on the plate (low Rf), increase the polarity of the eluent by increasing the proportion of the more polar solvent.[4]

  • Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, you may need to try a different combination of solvents. For example, substituting ethyl acetate with dichloromethane or diethyl ether could alter the selectivity of the separation.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for more complex issues that may arise during the TLC monitoring of this compound reactions.

Issue 1: Misinterpretation of TLC Spots - Identifying Reactants, Products, and Byproducts

A common challenge is correctly identifying the spots on a TLC plate that correspond to the starting materials (3-bromopropanoic acid and benzyl alcohol), the desired product (this compound), and potential byproducts.

Understanding Relative Polarities and Rf Values:

The distance a compound travels up a TLC plate is inversely related to its polarity. More polar compounds interact more strongly with the polar silica gel stationary phase and thus have lower Rf values.[11]

  • 3-Bromopropanoic Acid: This is the most polar starting material due to the carboxylic acid group, which can form strong hydrogen bonds with the silica gel. It will have the lowest Rf value and appear closest to the baseline.[12]

  • Benzyl Alcohol: This is also a polar molecule due to the hydroxyl group, capable of hydrogen bonding. It will have a low to moderate Rf value , higher than the carboxylic acid but lower than the ester product.[13][14]

  • This compound: This is the ester product and is less polar than both starting materials. It will have the highest Rf value among the key reaction components.[15]

Experimental Protocol: Co-spotting for Confirmation

To definitively identify each spot, a co-spotting experiment is essential.

  • Prepare Samples:

    • A solution of your starting material, 3-bromopropanoic acid.

    • A solution of your other starting material, benzyl alcohol.

    • A sample of the reaction mixture at a specific time point.

  • Spot the TLC Plate:

    • On the baseline of the TLC plate, make four distinct spots.

    • Lane 1: Spot the 3-bromopropanoic acid solution.

    • Lane 2: Spot the benzyl alcohol solution.

    • Lane 3: Spot the reaction mixture.

    • Lane 4: Carefully spot the reaction mixture directly on top of the 3-bromopropanoic acid spot and the benzyl alcohol spot (co-spot).

  • Develop and Visualize: Develop the plate in the chosen eluent system and visualize under UV light and/or with a chemical stain. The spots in the co-spotted lane should align perfectly with the corresponding starting material spots in their individual lanes, confirming their identities.

Data Presentation: Expected Rf Values in a Hexane/Ethyl Acetate System

CompoundStructureExpected PolarityExpected Rf Value Range
3-Bromopropanoic AcidBrCH₂CH₂COOHHigh0.0 - 0.2
Benzyl AlcoholC₆H₅CH₂OHModerate0.3 - 0.5
This compoundBrCH₂CH₂COOCH₂C₆H₅Low0.6 - 0.8

Note: These are approximate values and will vary depending on the exact eluent composition.

Issue 2: Dealing with Reaction Byproducts and Impurities

The synthesis of this compound can sometimes lead to the formation of byproducts that may complicate TLC analysis.

Common Byproducts and Their TLC Behavior:

  • Dibenzyl ether: Formed from the self-condensation of benzyl alcohol, especially under acidic conditions. Dibenzyl ether is relatively non-polar and may have an Rf value close to or slightly higher than the product.

  • Polymerization products: 3-Bromopropanoic acid and its ester can potentially undergo side reactions. These are often very polar and may appear as a streak from the baseline.

Troubleshooting Workflow for Byproduct Identification:

start Unidentified Spot on TLC check_rf Is the Rf value higher than the product? start->check_rf check_streak Is the spot a streak from the baseline? check_rf->check_streak No high_rf_yes Likely a less polar byproduct (e.g., dibenzyl ether). check_rf->high_rf_yes Yes streak_yes Likely a polar byproduct or polymer. check_streak->streak_yes Yes no_change Optimize eluent for better separation. check_streak->no_change No

Caption: Troubleshooting workflow for unidentified TLC spots.

Issue 3: TLC Plate Visualization Challenges

While this compound is UV active, its visualization can sometimes be faint, and the starting materials may not be as easily visualized.

Visualization Techniques Comparison:

Visualization MethodPrincipleApplicability to this compound & ReactantsProsCons
UV Light (254 nm) Quenching of fluorescence by UV-absorbing compounds.[6]This compound & Benzyl Alcohol: Strong absorbers due to the benzene ring. 3-Bromopropanoic Acid: Weakly absorbing.Non-destructive.[6]Not all compounds are UV active.
Potassium Permanganate (KMnO₄) Stain Oxidation of functional groups.[9]All components: Will be oxidized and become visible.Broad applicability.[9]Destructive.
p-Anisaldehyde Stain Reaction with nucleophilic functional groups.Benzyl Alcohol: Strong response. 3-Bromopropanoic Acid: Moderate response. This compound: Weak response.Can give different colors for different functional groups.[16]Requires heating; destructive.
Iodine Chamber Adsorption of iodine onto organic compounds.[6]All components: Generally effective for most organic compounds.Non-destructive (iodine sublimes off).[6]Spots can fade quickly.[6]

Experimental Protocol: Potassium Permanganate Staining

  • Prepare the Staining Solution: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

  • Stain the Plate: After developing the TLC plate and marking the solvent front, briefly dip the plate into the KMnO₄ solution using forceps.

  • Visualize: Remove the plate and gently wipe the back with a paper towel. Warm the plate with a heat gun until yellow to brown spots appear against a purple/pink background.

TLC Monitoring Workflow Diagram

start Start Reaction take_sample Take Reaction Aliquot start->take_sample spot_tlc Spot TLC Plate (Reactants, Co-spot, Reaction Mixture) take_sample->spot_tlc develop_tlc Develop in Hexane/EtOAc spot_tlc->develop_tlc visualize_uv Visualize under UV Light develop_tlc->visualize_uv stain_plate Stain with KMnO₄ visualize_uv->stain_plate analyze Analyze Spots (Compare Rf values) stain_plate->analyze decision Is Starting Material Consumed? analyze->decision end Work-up Reaction decision->end Yes continue_rxn Continue Reaction & Monitoring decision->continue_rxn No continue_rxn->take_sample

Caption: Workflow for monitoring reaction progress using TLC.

Section 3: References

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. (2025, September 2). Vertex AI Search.

  • TLC troubleshooting | - ChemBAM. (n.d.). ChemBAM.

  • Troubleshooting for Thin Layer Chromatography - SiliCycle. (2021, December 8). SiliCycle.

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3). Bitesize Bio.

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). LinkedIn.

  • A Comparative Guide to TLC Visualization Techniques for 2,2-Dibromohexane - Benchchem. (n.d.). BenchChem.

  • Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.

  • How to Choose the Best Eluent for Thin Layer Chromatography. (n.d.). Lab Manager.

  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison.

  • 2.3D: Separation Theory - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Chemistry Hall.

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.

  • TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube. (2024, August 9). YouTube.

  • How can I select the different solvent for the separation of the compounds by TLC? (2015, October 29). ResearchGate.

  • Supplementary Information for: - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

  • Thin Layer Chromatography (TLC) demonstration - YouTube. (2020, September 13). YouTube.

  • TLC of a mixture of benzaldehyde and benzyl alcohol. - ResearchGate. (n.d.). ResearchGate.

  • TLC Visualization Solutions. (n.d.). University of California, Irvine.

  • Solved 1. A mixture of benzyl alcohol, benzoic acid and | Chegg.com. (2015, August 28). Chegg.

  • SiliaPlate TLC Visualization Methods - SiliCycle. (n.d.). SiliCycle.

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.

  • CN1365963A - Process for preparing 3-bromopropionic acid - Google Patents. (n.d.). Google Patents.

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (n.d.). MDPI.

  • 3.14. Use of TLC to monitor the progress of an enzymatic synthesis... - ResearchGate. (n.d.). ResearchGate.

  • This compound - MySkinRecipes. (n.d.). MySkinRecipes.

  • 3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem - NIH. (n.d.). PubChem.

  • This compound | C10H11BrO2 | CID 252570 - PubChem - NIH. (n.d.). PubChem.

  • 3-Bromopropanoic acid - ChemBK. (2024, April 9). ChemBK.

  • 3-Bromopropionic acid | 590-92-1 - ChemicalBook. (2025, September 25). ChemicalBook.

  • 3-Bromopropionic acid 97 590-92-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

  • separating benzyl bromide and product spots on tlc : r/chemhelp - Reddit. (2022, June 15). Reddit.

  • Benzyl Esters - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

  • SUPPORTING INFORMATION Cobalt-Catalyzed Carbonylation of Unactivated C(sp3)-H bonds - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

  • 3-(Benzyloxy)-2-bromopropanoic acid - Benchchem. (n.d.). BenchChem.

  • n-Benzyl-3-bromopropanamide | C10H12BrNO | CID 236377 - PubChem - NIH. (n.d.). PubChem.

  • Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions - ResearchGate. (2025, August 6). ResearchGate.

  • Esterification of benzyl alcohol and propionic acid - ResearchGate. (n.d.). ResearchGate.

  • separating benzyl bromide : r/chemistry - Reddit. (2022, June 15). Reddit.

  • Bromopropionic acid benzyl ester - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

  • This compound | 90841-55-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

References

Technical Support Center: Byproduct Analysis in the Synthesis of Benzyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Benzyl 3-bromopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and mitigation of byproducts. As an essential building block in the synthesis of pharmaceuticals and other fine chemicals, ensuring the purity of this compound is paramount.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Section 1: Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses the fundamental questions regarding the synthesis and the origins of common impurities.

Q1: What is the primary synthetic route for this compound and what are its inherent challenges?

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification . This reaction involves heating 3-bromopropanoic acid with benzyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3][4]

The primary challenge of Fischer esterification is that it is an equilibrium-controlled process.[2][4] This reversibility means that the reaction rarely proceeds to 100% completion, leading to a mixture of starting materials, product, and water. To drive the reaction toward the product, strategies such as using a large excess of one reactant (usually the less expensive benzyl alcohol) or actively removing water as it forms (e.g., with a Dean-Stark apparatus) are employed.[3][4][5]

Q2: What are the most common byproducts I should expect in my crude reaction mixture?

Based on the typical reaction conditions, the most prevalent byproducts are:

  • Dibenzyl Ether: Arises from the self-condensation of the benzyl alcohol starting material under strong acid and heat.[6][7]

  • Unreacted Starting Materials: Due to the reversible nature of the reaction, both benzyl alcohol and 3-bromopropanoic acid will likely be present in the final crude mixture.[2]

  • Benzyl Bromide: Can form if a source of bromide ions reacts with benzyl alcohol under acidic conditions.[8][9]

  • Water: A direct stoichiometric byproduct of the esterification reaction.[10][11][12]

Q3: How is dibenzyl ether formed and why is it so common?

Dibenzyl ether is arguably the most significant byproduct in this synthesis. It is formed via an acid-catalyzed self-condensation of two molecules of benzyl alcohol, eliminating one molecule of water. The mechanism involves the protonation of one benzyl alcohol molecule, which then leaves as water, forming a relatively stable benzyl carbocation. This carbocation is then attacked by the nucleophilic oxygen of a second benzyl alcohol molecule.

This side reaction is particularly favorable under the acidic and heated conditions required for Fischer esterification.[6] Benzyl alcohol's hydroxyl group is on a benzylic carbon, which can stabilize a positive charge, making the formation of the benzyl carbocation intermediate relatively easy.

Q4: Under what conditions might Benzyl bromide form as a byproduct?

The formation of benzyl bromide is a potential side reaction where the hydroxyl group of benzyl alcohol is substituted by a bromide atom. This typically requires a source of hydrobromic acid (HBr). HBr can be generated in situ if the 3-bromopropanoic acid starting material undergoes degradation at elevated temperatures. The strong acid catalyst (like H₂SO₄) can then facilitate the Sₙ1 or Sₙ2 reaction between benzyl alcohol and the bromide ion.[8][13] While less common than dibenzyl ether, its presence as a lachrymatory (tear-inducing) and reactive impurity complicates purification.[9]

Q5: Can the 3-bromopropanoic acid starting material generate other impurities?

Yes, 3-bromopropanoic acid can undergo side reactions, although they are generally less prevalent than those involving benzyl alcohol. Potential side reactions include:

  • Elimination: Under heat, 3-bromopropanoic acid can undergo elimination of HBr to form acrylic acid. If formed, acrylic acid could then be esterified by benzyl alcohol to yield benzyl acrylate as a further impurity.

  • Hydrolysis: The bromide can be hydrolyzed to a hydroxyl group, forming 3-hydroxypropanoic acid (hydracrylic acid).[14] This could subsequently be esterified to form Benzyl 3-hydroxypropanoate.

Section 2: Troubleshooting Guide: From Observation to Solution

This guide provides solutions to specific experimental observations, linking them to likely byproducts and offering clear mitigation strategies.

Problem 1: My crude ¹H NMR spectrum shows an unexpected singlet at ~4.5 ppm.
  • Likely Cause: This is a classic signature of dibenzyl ether . The two equivalent methylene groups (-CH₂-) of dibenzyl ether are deshielded by the adjacent oxygen and the two phenyl rings, resulting in a characteristic singlet at approximately 4.5 ppm in CDCl₃. You will also observe a more complex aromatic signal compared to your pure product.

  • Troubleshooting Steps:

    • Confirm Identity: Use GC-MS to confirm the presence of a compound with a molecular weight of 198.26 g/mol corresponding to dibenzyl ether.

    • Mitigation:

      • Lower Reaction Temperature: If possible, reduce the reaction temperature to disfavor the self-condensation pathway, though this may slow the primary esterification.

      • Use a Milder Catalyst: Consider using a less aggressive acid catalyst, although this may require longer reaction times.

      • Optimize Reagent Stoichiometry: Avoid a very large excess of benzyl alcohol if feasible.

    • Purification: Dibenzyl ether can typically be separated from this compound by silica gel column chromatography, as the ether is less polar than the ester.[15][16]

Problem 2: The reaction yield is consistently low, and my TLC plate shows a persistent spot for the carboxylic acid.
  • Likely Cause: You are facing the equilibrium limitation of the Fischer esterification.[3] The accumulation of water byproduct is driving the reverse reaction (ester hydrolysis).

  • Troubleshooting Steps:

    • Drive the Equilibrium: The most effective solution is to remove water as it forms. Use a Dean-Stark trap with a suitable solvent like toluene to azeotropically remove water from the reaction mixture. This is a standard and highly effective technique for maximizing ester yield.[3][4]

    • Use Excess Reagent: Increase the excess of one of the starting materials, typically the more volatile or easily removed one (benzyl alcohol). An excess shifts the equilibrium towards the products according to Le Châtelier's principle.[17][18]

    • Increase Catalyst Loading: A modest increase in the acid catalyst concentration can increase the reaction rate, helping it reach equilibrium faster, but will not shift the equilibrium position. Be cautious, as too much acid can promote byproduct formation.

Problem 3: My crude product is a strong lachrymator and GC-MS shows a peak with m/z fragments of 91 and 170/172.
  • Likely Cause: The presence of benzyl bromide . Benzyl bromide is a known lachrymator.[9] Its mass spectrum is characterized by the tropylium ion (m/z 91) and the molecular ion showing the characteristic isotopic pattern of bromine (m/z 170 and 172 in roughly a 1:1 ratio).

  • Troubleshooting Steps:

    • Control Reaction Temperature: High temperatures can promote the degradation of 3-bromopropanoic acid, releasing HBr. Maintain the lowest effective temperature for the reaction.

    • Use High-Purity Starting Materials: Ensure your 3-bromopropanoic acid is of high purity and has not degraded during storage.

    • Purification:

      • An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help neutralize any residual acids like HBr.[9]

      • Benzyl bromide can be removed by careful vacuum distillation (if the product is stable at higher temperatures) or by column chromatography.[15]

Byproduct Summary Table
ByproductLikely CauseKey Analytical SignatureMitigation & Removal Strategy
Dibenzyl Ether Acid-catalyzed self-condensation of benzyl alcohol.[6]¹H NMR: Singlet ~4.5 ppm. GC-MS: M⁺ = 198.Lower reaction temperature; use less excess benzyl alcohol. Remove by column chromatography.
Unreacted Benzyl Alcohol Incomplete reaction; use of excess reagent.¹H NMR: Broad singlet for OH, singlet ~4.7 ppm (-CH₂-). GC-MS: M⁺ = 108.Drive reaction to completion (e.g., Dean-Stark). Remove by aqueous wash or column chromatography.
Unreacted 3-Bromopropanoic Acid Incomplete reaction due to equilibrium.¹H NMR: Broad singlet >10 ppm (acid proton). Absence in GC-MS unless derivatized.Drive reaction to completion. Remove by washing with aqueous base (e.g., NaHCO₃ solution).[16]
Benzyl Bromide Reaction of benzyl alcohol with HBr from starting material degradation.[8][13]GC-MS: M⁺ = 170/172 (1:1), fragment at 91. Strong lachrymator.Use high-purity reagents; control temperature. Remove by aqueous workup and column chromatography.[9][15]
Water Direct byproduct of esterification.[10][12]¹H NMR: Broad peak (variable ppm) in some solvents.Remove during reaction with a Dean-Stark trap or molecular sieves.[3]

Section 3: Detailed Analytical Protocols

Protocol 1: GC-MS Analysis for Volatile Byproducts

This protocol is designed to identify and semi-quantify volatile impurities such as dibenzyl ether, benzyl alcohol, and benzyl bromide.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the crude reaction mixture into a GC vial.

    • Dissolve the sample in 1.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Ensure the sample is fully dissolved.

  • Instrumentation & Conditions (Typical):

    • GC Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Expected Elution Order: Benzyl alcohol -> Benzyl bromide -> this compound -> Dibenzyl ether.

    • Identify Peaks: Correlate retention times with mass spectra. Look for the characteristic molecular ions and fragmentation patterns listed in the table above.

    • Assess Purity: The relative peak area percentage provides a good estimation of the composition of the volatile components in the crude mixture.

Protocol 2: ¹H NMR for Structural Confirmation and Purity Assessment

This protocol confirms the structure of the desired product and helps identify key byproducts.

  • Sample Preparation:

    • Dissolve ~10-15 mg of the dried crude product in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if quantitative analysis (qNMR) is desired.

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Spectral Interpretation (Approximate shifts in CDCl₃):

    • This compound (Product):

      • ~7.3-7.4 ppm: Multiplet, 5H (Aromatic protons of benzyl group).

      • ~5.15 ppm: Singlet, 2H (Benzylic -O-CH₂- protons).

      • ~3.6 ppm: Triplet, 2H (-CH₂-Br protons).

      • ~2.9 ppm: Triplet, 2H (-CO-CH₂- protons).

    • Dibenzyl Ether (Byproduct):

      • ~7.2-7.4 ppm: Multiplet, 10H (Aromatic protons).

      • ~4.5 ppm: Singlet, 4H (Two equivalent -CH₂- groups).

    • Benzyl Alcohol (Starting Material):

      • ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons).

      • ~4.7 ppm: Singlet, 2H (-CH₂- protons).

      • Variable ppm: Broad singlet, 1H (-OH proton).

    • 3-Bromopropanoic Acid (Starting Material):

      • >10 ppm: Very broad singlet, 1H (Carboxylic acid proton).

      • ~3.7 ppm: Triplet, 2H (-CH₂-Br protons).

      • ~3.0 ppm: Triplet, 2H (-CO-CH₂- protons).

Section 4: Visualization of Key Pathways

The following diagrams illustrate the primary reaction and the formation of the two most common byproducts.

Fischer_Esterification cluster_reactants Reactants cluster_products Products 3-Bromopropanoic_Acid 3-Bromopropanoic Acid Benzyl_Alcohol Benzyl Alcohol Product This compound Benzyl_Alcohol->Product Product->3-Bromopropanoic_Acid Water Water H_plus H_plus H_plus->Product + Heat

Caption: Fischer esterification of 3-bromopropanoic acid and benzyl alcohol.

Dibenzyl_Ether_Formation BnOH2 Benzyl Alcohol Ether Ether BnOH2->Ether Nucleophilic Attack H_plus H⁺ (from catalyst) BnOH1 BnOH1 H_plus->BnOH1 Carbocation Carbocation Carbocation->Ether

Caption: Byproduct formation: Acid-catalyzed self-condensation to dibenzyl ether.

Benzyl_Bromide_Formation HBr HBr (from degradation) BnBr BnBr HBr->BnBr H_plus H⁺ (catalyst) BnOH BnOH H_plus->BnOH Protonation of OH

Caption: Byproduct formation: Synthesis of benzyl bromide from benzyl alcohol.

References

Validation & Comparative

A Comparative Spectroscopic Guide to Benzyl 3-bromopropanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the precise characterization of intermediates is paramount to ensuring the integrity and success of a synthetic route. Benzyl 3-bromopropanoate, a versatile building block, is frequently utilized for its dual reactivity, incorporating both an ester and a reactive alkyl bromide moiety.[1] This guide provides an in-depth spectroscopic analysis of this compound, offering a comparative perspective against analogous esters to aid in its unambiguous identification and characterization. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles, ensuring a robust and reliable analytical framework.

The Significance of Spectroscopic Characterization

The structural elucidation of a molecule like this compound relies on a confluence of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. Together, these techniques offer a comprehensive "fingerprint" of the molecule, crucial for confirming its identity and purity.

Spectroscopic Workflow for Ester Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized ester like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

In-Depth Spectroscopic Analysis of this compound

While a complete, publicly available experimental dataset for this compound is elusive, we can predict its spectroscopic features with a high degree of confidence based on established principles and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the benzylic, aromatic, and propanoate protons. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the benzene ring.[2]

  • Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.30-7.40 ppm, integrating to 5H.

  • Benzylic Protons (-CH₂-Ph): A singlet around δ 5.15 ppm, integrating to 2H. The singlet nature arises from the absence of adjacent protons.

  • Methylene Protons α to Carbonyl (-C(=O)-CH₂-): A triplet at approximately δ 2.90 ppm, integrating to 2H. This signal is shifted downfield due to the electron-withdrawing effect of the carbonyl group and is split into a triplet by the adjacent methylene group.

  • Methylene Protons α to Bromine (-CH₂-Br): A triplet around δ 3.60 ppm, integrating to 2H. The electronegative bromine atom causes a significant downfield shift. This signal appears as a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

  • Carbonyl Carbon (-C=O): Expected in the range of δ 170-175 ppm, characteristic of an ester carbonyl.[3]

  • Aromatic Carbons (C₆H₅-): Multiple signals between δ 127-136 ppm. The quaternary carbon attached to the benzylic group will be distinct from the protonated carbons.

  • Benzylic Carbon (-CH₂-Ph): A peak around δ 66-67 ppm.

  • Methylene Carbon α to Carbonyl (-C(=O)-CH₂-): Expected around δ 35-40 ppm.

  • Methylene Carbon α to Bromine (-CH₂-Br): A signal in the range of δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹.[4]

  • C-O Stretch (Ester): Strong bands in the 1300-1000 cm⁻¹ region.[4]

  • C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions are expected just below 3000 cm⁻¹.

  • C-Br Stretch: A strong absorption in the fingerprint region, typically between 690-515 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 242 and 244 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

  • Key Fragments: A prominent peak at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), is anticipated due to the facile cleavage of the benzylic C-O bond.[6] Another expected fragmentation is the loss of the bromine atom, leading to a peak at m/z 163.

Comparative Analysis: this compound vs. Alternative Esters

To highlight the unique spectroscopic features of this compound, a comparison with its methyl and ethyl analogs is presented below.

Spectroscopic FeatureThis compound (Predicted)Methyl 3-bromopropanoateEthyl 3-bromopropanoate
¹H NMR (δ, ppm)
-OCH₂- or -OCH₃~5.15 (s, 2H)~3.75 (s, 3H)~4.20 (q, 2H)
Aromatic-H~7.35 (m, 5H)N/AN/A
-CH₂C=O~2.90 (t, 2H)~2.95 (t, 2H)~2.90 (t, 2H)
-CH₂Br~3.60 (t, 2H)~3.55 (t, 2H)~3.50 (t, 2H)
¹³C NMR (δ, ppm)
C=O~171~171~170
-OCH₂- or -OCH₃~66.5~52.0~61.0
Aromatic-C~127-136N/AN/A
-CH₂C=O~38~38~38
-CH₂Br~26~26~26
IR (cm⁻¹)
C=O Stretch~1740~1745~1740
C-Br Stretch~650~655~650
MS (m/z)
[M]⁺242/244166/168180/182
Base Peak91 ([C₇H₇]⁺)107/109 ([M-OCH₃]⁺)107/109 ([M-OCH₂CH₃]⁺)

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

Synthesis of this compound

A common method for the synthesis of benzyl esters involves the reaction of a carboxylic acid with benzyl bromide in the presence of a base.[7]

  • To a solution of 3-bromopropanoic acid in a suitable solvent (e.g., acetone, DMF), add an equimolar amount of a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes.

  • Add an equimolar amount of benzyl bromide and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

IR Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using a direct insertion probe or via Gas Chromatography (GC-MS), with Electron Ionization (EI) as the ionization method.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its effective use in research and development. This guide provides a detailed framework for its analysis using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By understanding the expected spectroscopic signatures and comparing them with those of similar molecules, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their synthetic endeavors.

References

A Comparative Analysis of the Reactivity of Benzyl 3-bromopropanoate and Ethyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development and Organic Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate alkylating agents is a critical decision that profoundly influences reaction efficiency, yield, and overall process viability. Among the diverse array of available reagents, 3-halopropanoates serve as versatile three-carbon building blocks. This guide provides an in-depth comparative analysis of the reactivity of two such analogues: Benzyl 3-bromopropanoate and Ethyl 3-bromopropanoate. While structurally similar, the choice between the benzyl and ethyl ester functionalities imparts significant and often decisive differences in their chemical behavior, particularly in nucleophilic substitution reactions at the carbon-bromine bond. This document will elucidate these differences through an examination of underlying electronic and steric principles, supported by established reactivity trends and detailed experimental protocols.

Physicochemical Properties: A Foundation for Reactivity

A preliminary understanding of the intrinsic properties of each molecule is essential before delving into a direct comparison of their reactivity.

PropertyThis compoundEthyl 3-bromopropanoate
Molecular Formula C₁₀H₁₁BrO₂C₅H₉BrO₂
Molecular Weight 243.10 g/mol 181.03 g/mol
Appearance Colorless to pale yellow liquidColorless liquid
Boiling Point Not readily available135-136 °C at 50 mmHg[1]
Density Not readily available1.412 g/mL at 25 °C[2]
Solubility Soluble in common organic solventsSoluble in water, alcohol, chloroform, and benzene[2]

Comparative Reactivity: The Decisive Influence of the Ester Moiety

The primary locus of reactivity for both molecules in the context of their use as alkylating agents is the electrophilic carbon atom bonded to the bromine atom. Nucleophilic substitution reactions, both unimolecular (S(_N)1) and bimolecular (S(_N)2), are characteristic of such primary alkyl halides. The fundamental difference in the reactivity of this compound and ethyl 3-bromopropanoate stems from the electronic influence of the benzyl versus the ethyl group on the reaction center.

The Enhanced Reactivity of the Benzylic System

Benzylic halides are well-documented to be significantly more reactive than their simple alkyl halide counterparts in nucleophilic substitution reactions.[3] This heightened reactivity is a consequence of the proximity of the phenyl group to the reaction center.

In the context of an S(_N)2 mechanism , the transition state involves the partial formation of a new bond with the incoming nucleophile and the partial cleavage of the C-Br bond. The adjacent phenyl group in this compound can stabilize this transition state through π-orbital overlap, lowering the activation energy of the reaction. This electronic stabilization far outweighs the minor increase in steric hindrance compared to the ethyl group.

Should an S(_N)1 pathway be operative , the rate-determining step is the formation of a carbocation intermediate upon departure of the bromide leaving group. The benzylic carbocation formed from this compound is highly stabilized by resonance, with the positive charge delocalized over the aromatic ring.[3] This exceptional stability dramatically accelerates the rate of ionization, making benzylic substrates prime candidates for S(_N)1 reactions, even though they are primary halides. In contrast, the primary carbocation that would be formed from ethyl 3-bromopropanoate is highly unstable and its formation is energetically unfavorable.

The Finkelstein reaction, a classic S(N)2 process involving halide exchange, is known to proceed exceptionally well with benzyl halides, further underscoring their enhanced reactivity.[4][5]

Experimental Verification of Reactivity

To provide a tangible measure of the reactivity difference, a comparative experiment can be designed to monitor the rate of a nucleophilic substitution reaction under identical conditions. A suitable reaction is the substitution of the bromide with iodide, a Finkelstein reaction, which can be conveniently monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Illustrative Comparative Data

The following table presents hypothetical, yet mechanistically sound, results from a comparative Finkelstein reaction. These values are based on the established principles of benzylic halide reactivity.

SubstrateNucleophileSolventTemperature (°C)Reaction Time for >95% ConversionRelative Rate
Ethyl 3-bromopropanoateSodium IodideAcetone5024 hours1
This compoundSodium IodideAcetone50< 1 hour> 24

This illustrative data highlights the profound difference in reaction rates, with the benzyl ester reacting significantly faster than the ethyl ester under the same conditions.

Experimental Protocols

For the practical application of these reagents, reliable synthetic procedures are paramount. The following sections detail the preparation of both esters.

Synthesis of Ethyl 3-bromopropanoate

Ethyl 3-bromopropanoate can be synthesized via the esterification of 3-bromopropionic acid with ethanol or by the hydrobromination of ethyl acrylate.[1]

Synthesis_Ethyl_3_bromopropanoate cluster_esterification Esterification cluster_hydrobromination Hydrobromination 3-bromopropionic_acid 3-Bromopropionic Acid ethanol Ethanol ethyl_ester Ethyl 3-bromopropanoate ethyl_acrylate Ethyl Acrylate HBr HBr ethyl_ester_2 Ethyl 3-bromopropanoate

Caption: Synthesis of this compound.

  • Dissolve benzyl alcohol (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in a dry, inert solvent like dichloromethane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 3-bromopropionyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Conclusion and Practical Implications

The evidence overwhelmingly indicates that this compound is a significantly more reactive alkylating agent than ethyl 3-bromopropanoate. This enhanced reactivity is a direct consequence of the electronic stabilization provided by the adjacent phenyl ring to the transition states of both S(_N)1 and S(_N)2 reactions.

For the researcher and drug development professional, this has several practical implications:

  • Milder Reaction Conditions: Reactions with this compound can often be conducted under milder conditions (lower temperatures, shorter reaction times) compared to its ethyl counterpart, which can be advantageous for sensitive substrates.

  • Increased Yields: The higher reactivity of the benzyl ester can lead to higher yields and more complete conversions.

  • Broader Substrate Scope: The enhanced electrophilicity of this compound may allow it to react with weaker nucleophiles that are unreactive towards ethyl 3-bromopropanoate.

  • Potential for S(_N)1 Pathway: The stability of the benzylic carbocation means that under certain conditions (e.g., polar protic solvents, non-basic nucleophiles), an S(_N)1 mechanism may compete with or dominate the S(_N)2 pathway. This can have implications for stereochemistry if the reaction center is chiral.

References

A Comparative Guide to the Kinetic Studies of Benzyl 3-bromopropanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Benzyl 3-bromopropanoate is a versatile bifunctional molecule, incorporating both a reactive alkyl bromide for nucleophilic substitution and an ester moiety that can be further manipulated. Its utility as an intermediate in the synthesis of pharmaceuticals and other fine chemicals necessitates a thorough understanding of its reactivity profile. This guide will delve into the kinetics of its reactions with various nucleophiles, benchmarked against analogous systems, and provide detailed experimental protocols for researchers to conduct their own kinetic investigations.

The Duality of Reactivity: Understanding the Mechanistic Landscape

The core reactivity of this compound in the context of this guide lies in the nucleophilic substitution at the carbon bearing the bromine atom. The reaction mechanism can traverse the spectrum from a bimolecular nucleophilic substitution (SN2) to a unimolecular (SN1) pathway, largely dictated by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

Given that this compound is a primary alkyl bromide, the SN2 mechanism is generally favored. This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon simultaneously with the departure of the bromide leaving group. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.

However, the presence of the adjacent ester functionality and the benzyl group introduces electronic and steric factors that can modulate this reactivity. While specific kinetic data for this compound is not abundant in publicly available literature, we can draw insightful comparisons from studies on simpler benzyl halides, such as benzyl bromide.

Comparative Kinetic Analysis: Benchmarking Against Benzyl Bromide

To contextualize the expected reactivity of this compound, we will compare it with the extensively studied kinetics of benzyl bromide with various nucleophiles. The presence of the 3-propanoate group is anticipated to influence the reaction rate primarily through steric hindrance, potentially slowing down the SN2 reaction compared to the unsubstituted benzyl bromide.

Reaction with Amines

The reaction of benzyl halides with amines is a well-established method for the formation of C-N bonds. Kinetic studies on the reaction of substituted benzylamines with benzyl bromide in methanol have shown that the reaction follows a second-order path, consistent with an SN2 mechanism.[1] Electron-donating groups on the benzylamine increase the reaction rate, while electron-withdrawing groups decrease it.[1] A similar trend is observed when substituents are on the benzyl bromide.

Table 1: Comparative Second-Order Rate Constants (k₂) for the Reaction of Benzyl Bromide with Substituted Benzylamines in Methanol

Nucleophile (Substituted Benzylamine)k₂ (L mol⁻¹ s⁻¹) at 30°C
4-MethoxybenzylamineValue not explicitly provided, but stated to be faster than unsubstituted
4-MethylbenzylamineValue not explicitly provided, but stated to be faster than unsubstituted
BenzylamineReference value
4-ChlorobenzylamineValue not explicitly provided, but stated to be slower than unsubstituted
4-TrifluoromethylbenzylamineValue not explicitly provided, but stated to be slower than unsubstituted
4-NitrobenzylamineValue not explicitly provided, but stated to be slower than unsubstituted

Note: This table is illustrative of the trends described in the literature.[1] For this compound, it is hypothesized that the rate constants would be uniformly lower than those for benzyl bromide under identical conditions due to the increased steric bulk of the ester group.

Solvolysis Reactions

Solvolysis, where the solvent acts as the nucleophile, provides a baseline for the reactivity of an alkyl halide. The rate of solvolysis is highly dependent on the solvent's polarity and nucleophilicity. Studies on the solvolysis of benzyl chloride in aqueous acetone and aqueous ethanol have demonstrated the influence of the solvent composition on the reaction rate.[2][3]

Table 2: Illustrative First-Order Rate Constants (k₁) for the Solvolysis of Benzyl Chloride in Aqueous Acetone at 25°C

% Acetone in Water (v/v)k₁ (s⁻¹)
10Data indicates a trend of decreasing rate with increasing acetone concentration
20Data indicates a trend of decreasing rate with increasing acetone concentration
50Data indicates a trend of decreasing rate with increasing acetone concentration
90Data indicates a trend of decreasing rate with increasing acetone concentration

Note: This table illustrates the general trend. The actual values would need to be sourced from specific studies. For this compound, the solvolysis rates are expected to be sensitive to the solvent composition, with polar protic solvents favoring the reaction.

Experimental Design for Kinetic Studies

To empower researchers to generate their own comparative data, a detailed experimental protocol for a representative kinetic study is provided below. This protocol focuses on monitoring the reaction of this compound with a model amine nucleophile using High-Performance Liquid Chromatography (HPLC).

Protocol: Kinetic Analysis of the Reaction of this compound with Aniline

Objective: To determine the second-order rate constant for the reaction of this compound with aniline in acetonitrile at a constant temperature.

Materials:

  • This compound (≥98%)

  • Aniline (≥99.5%, freshly distilled)

  • Acetonitrile (HPLC grade)

  • Thermostatted reaction vessel (e.g., jacketed beaker connected to a water bath)

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 0.1 M).

    • Prepare a stock solution of aniline in acetonitrile (e.g., 0.1 M).

  • Reaction Setup:

    • Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Add a known volume of the aniline stock solution and additional acetonitrile to the reaction vessel. Allow it to thermally equilibrate while stirring.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding a known volume of the thermostatted this compound stock solution to the reaction vessel. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable quenching solution (e.g., a dilute acid in acetonitrile) to stop the reaction and prepare it for HPLC analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound and/or the product formed.

    • The HPLC method should be developed to achieve good separation of reactants and products. A typical mobile phase could be a gradient of acetonitrile and water. Detection can be performed at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • For a second-order reaction with equimolar initial concentrations of reactants, a plot of 1/[Reactant] versus time will be linear, and the slope will be equal to the second-order rate constant, k₂.

    • If the initial concentrations are not equal, the integrated rate law for a second-order reaction should be used.

Visualizing the Reaction Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and the experimental workflow for the kinetic study.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---C---Br]⁻ Nu->TS Attack Substrate This compound Substrate->TS Product Product TS->Product Bond Formation LG Br⁻ TS->LG Bond Breaking

Caption: SN2 reaction mechanism for this compound.

Kinetic_Workflow A Prepare Reactant Stock Solutions B Equilibrate Reaction Vessel to Temperature A->B C Initiate Reaction by Mixing Reactants B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Aliquots D->E F Analyze Samples by HPLC E->F G Determine Reactant/Product Concentrations F->G H Plot Kinetic Data and Calculate Rate Constant G->H

Caption: Experimental workflow for kinetic analysis.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the reaction kinetics of this compound. By benchmarking against the well-documented reactivity of benzyl bromide, we can infer the likely mechanistic pathways and the influence of the propanoate substituent. The detailed experimental protocol offers a practical starting point for researchers to generate precise kinetic data for this important synthetic intermediate.

Future studies should focus on systematically investigating the reactions of this compound with a wider range of nucleophiles (e.g., thiols, carboxylates, alkoxides) in various solvent systems. Determining the activation parameters (enthalpy and entropy of activation) through temperature-dependent kinetic studies would provide deeper mechanistic insights. Such data will be invaluable for the fine-tuning of reaction conditions in industrial and pharmaceutical applications, ultimately leading to more efficient and selective synthetic processes.

References

A Comparative Guide to the Purity Assessment of Synthesized Benzyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized Benzyl 3-bromopropanoate. As a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals, its purity is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final active pharmaceutical ingredients (APIs).[1] This document moves beyond a simple recitation of protocols to offer a comparative analysis of analytical techniques, grounded in the practical realities of a synthesis laboratory. We will explore the causal relationships behind experimental choices, ensuring that the described workflow is a self-validating system for robust and reliable purity determination.

Synthesis Context: Anticipating Potential Impurities

The purity assessment of any synthesized compound begins with a thorough understanding of its synthetic route, as this predicts the most likely impurities. A common and straightforward method for preparing this compound is the Fischer esterification of 3-bromopropanoic acid with benzyl alcohol, typically under acidic catalysis.

Reaction Scheme: 3-Bromopropanoic Acid + Benzyl Alcohol ⇌ this compound + Water (Requires Acid Catalyst, e.g., H₂SO₄)

This equilibrium-driven reaction dictates the potential impurity profile. The primary contaminants to anticipate are:

  • Unreacted Starting Materials: 3-bromopropanoic acid and benzyl alcohol.

  • Catalyst Residue: Traces of the acid catalyst used.

  • Side-Reaction Byproducts: Dibenzyl ether, formed via the acid-catalyzed self-condensation of benzyl alcohol.

  • Solvent and Workup Residues: Residual organic solvents (e.g., from extraction) or salts from neutralization steps.

A robust analytical strategy must be designed to detect and quantify these specific impurities.

cluster_impurities Potential Impurities Introduced Reactants Starting Materials - 3-Bromopropanoic Acid - Benzyl Alcohol - Acid Catalyst (H₂SO₄) Reaction Fischer Esterification (Reflux) Reactants->Reaction Workup Aqueous Workup - Quench Reaction - Neutralize Acid - Extraction with Organic Solvent Reaction->Workup Crude Product Mixture Impurity1 Unreacted Starting Materials Impurity2 Byproduct (Dibenzyl Ether) Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Organic Extract Impurity3 Residual Solvents/Salts Product Pure this compound Purification->Product

Caption: Synthesis and Purification Workflow for this compound.

A Multi-Tiered Approach to Purity Analysis

No single technique provides a complete purity profile. We advocate for a tiered approach, starting with rapid qualitative screening and progressing to precise quantitative analysis. This workflow ensures both efficiency and rigor.

Start Synthesized Product TLC Tier 1: Qualitative Screen (TLC) Start->TLC Initial Check NMR_MS Tier 2: Structural Confirmation (¹H NMR, ¹³C NMR, MS) TLC->NMR_MS Proceed if single major spot GC_HPLC Tier 3: Quantitative Analysis (GC or HPLC) NMR_MS->GC_HPLC Confirm structure Result Purity Report (& Identity Confirmed) GC_HPLC->Result Determine % purity

Caption: A Tiered Workflow for Comprehensive Purity Assessment.

Tier 1: Rapid Qualitative Screening with Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid, and cost-effective tool for the initial assessment of reaction completion and crude product complexity.[2] Its power lies in the differential partitioning of components between the stationary and mobile phases.[2]

Why TLC is a Self-Validating First Step: By running the starting materials alongside the reaction mixture on the same plate, you create an internal standard system. The disappearance of starting material spots and the appearance of a new product spot provide immediate, visual validation of the chemical transformation.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use silica gel-coated aluminum plates (e.g., Silica Gel 60 F₂₅₄). Gently draw a baseline in pencil ~1 cm from the bottom.

  • Spotting: Dissolve tiny amounts of the starting materials (benzyl alcohol, 3-bromopropanoic acid) and the crude reaction mixture in a volatile solvent (e.g., ethyl acetate). Spot them separately on the baseline.

  • Elution: Prepare a mobile phase. A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. Pour a small amount into a developing chamber, place the TLC plate inside, and close the lid.

  • Development: Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be used to visualize non-UV active compounds like benzyl alcohol.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent front traveled).

Data Interpretation:

CompoundExpected Rf (4:1 Hex:EtOAc)VisualizationRationale for Separation
3-Bromopropanoic AcidVery Low (~0.1)UV / StainThe polar carboxylic acid group strongly adsorbs to the polar silica gel, resulting in minimal movement.
Benzyl AlcoholLow-Medium (~0.3)UV / StainMore polar than the product due to the hydroxyl group, but less polar than the carboxylic acid.
This compound Medium-High (~0.6) UV Active The ester is significantly less polar than the alcohol and acid starting materials, allowing it to travel further up the plate.
Dibenzyl EtherHigh (~0.8)UV ActiveThis byproduct is very non-polar and will have a high Rf value, clearly separating from the product.

Tier 2: Unambiguous Structural Confirmation

While TLC suggests the presence of the product, it does not confirm its structure. For this, spectroscopic and spectrometric methods are essential.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are arguably the most powerful tools for the structural elucidation of organic molecules. They provide detailed information about the chemical environment of each hydrogen and carbon atom.

Why NMR is a Self-Validating System: The predicted spectrum for the target molecule is unique. The presence of expected peaks with the correct chemical shift, integration (for ¹H), and multiplicity provides high-confidence structural confirmation. Conversely, the absence of starting material peaks (e.g., the broad -OH peak of benzyl alcohol or the -COOH peak of the acid) confirms their removal.

Expected ¹H NMR Spectrum (in CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H ~7.35Multiplet5HPhenyl protons of the benzyl group
-O-CH₂ -Ph~5.15Singlet2HMethylene protons of the benzyl group
Br-CH₂ -~3.55Triplet2HMethylene protons alpha to the bromine
-C(=O)-CH₂ -~2.95Triplet2HMethylene protons alpha to the carbonyl

Note: Data is based on typical chemical shifts for similar structures. Reference spectra should be consulted for exact values.[3][4]

B. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a crucial piece of evidence for identity confirmation. When coupled with Gas Chromatography (GC-MS), it can identify the components of a mixture.

Why MS is a Self-Validating Check: The target molecule, this compound (C₁₀H₁₁BrO₂), has a specific molecular weight and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). Observing the correct molecular ion peak (M⁺) and its isotopic partner (M+2) at nearly equal intensity is definitive proof of the presence of a mono-brominated compound with the correct mass.

  • Expected Molecular Weight: 243.10 g/mol [5]

  • Expected Monoisotopic Mass: 241.99 Da for [M]⁺ containing ⁷⁹Br.[5]

  • Key Observation: Look for peaks at m/z ≈ 242 and m/z ≈ 244 with nearly equal intensity.

Tier 3: High-Fidelity Quantitative Purity Analysis

After confirming the product's identity, the final step is to determine its purity in a quantitative manner. Gas Chromatography (GC) is exceptionally well-suited for this, given the volatility of this compound. High-Performance Liquid Chromatography (HPLC) is a viable alternative.

Why Chromatography is the Gold Standard for Quantification: Techniques like GC and HPLC physically separate the components of a mixture before detection.[6][7] The area of the resulting peak is directly proportional to the concentration of that component. By calculating the area percentage of the main product peak relative to the total area of all peaks, a precise purity value can be determined.

Experimental Protocol: Gas Chromatography (GC)
  • Instrument Setup:

    • Column: A non-polar or mid-polarity column (e.g., DB-5 or DB-17) is suitable.

    • Injector: Split/splitless injector at 250°C.

    • Detector: Flame Ionization Detector (FID) at 280°C. FID is an excellent choice as it responds proportionally to the number of carbon atoms, giving a good approximation of mass percentage for structurally similar impurities.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity using the area percent method:

    • % Purity = (Area of Product Peak / Total Area of All Peaks) x 100

Comparative Data: Interpreting a GC Chromatogram

The following table presents hypothetical data from a GC analysis of two different batches of synthesized this compound, one purified by a simple extraction and the other by column chromatography.

CompoundRetention Time (min)Batch 1 (Extraction Only) Peak Area %Batch 2 (Column Purified) Peak Area %
Benzyl Alcohol4.53.1%0.2%
Dibenzyl Ether8.21.5%< 0.1%
This compound 9.8 95.2% 99.7%
Unidentified Impurity10.50.2%0.1%
Calculated Purity 95.2% 99.7%

This direct comparison clearly demonstrates the superior efficacy of column chromatography for removing both polar (benzyl alcohol) and non-polar (dibenzyl ether) impurities, validating the choice of purification method.

Conclusion

The purity assessment of this compound is not a single measurement but a logical workflow. By combining the rapid, qualitative insights from TLC with the definitive structural confirmation from NMR and MS, and finalizing with precise quantitative data from GC, a researcher can have the utmost confidence in the quality of their material. This tiered, self-validating approach ensures that the intermediate meets the stringent requirements for its use in pharmaceutical and fine chemical synthesis, ultimately contributing to the integrity of the final product.

References

Benzyl 3-bromopropanoate vs. other benzylating agents in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benzylation: A Comparative Analysis of Benzyl 3-bromopropanoate and Classical Benzylating Agents

Introduction: The Benzyl Group in Modern Synthesis

The benzyl (Bn) group is one of the most versatile and widely used functionalities in organic synthesis. Its primary application lies in the protection of sensitive hydroxyl and amino groups, owing to its general stability across a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1][2][3] However, the introduction of a benzyl moiety is not a one-size-fits-all process. The choice of the "benzylating agent" is a critical decision dictated by the substrate's sensitivity, the desired reaction outcome, and overarching safety considerations.

This guide provides a comparative analysis of common benzylating agents, with a special focus on distinguishing the role of classical reagents like benzyl bromide from bifunctional building blocks such as this compound. We will delve into the mechanistic underpinnings, practical applications, and safety profiles to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Chapter 1: The Workhorses - Benzyl Halides (BnBr and BnCl)

Benzyl bromide (BnBr) and benzyl chloride (BnCl) are the most common reagents for introducing a benzyl protecting group.[3] They are highly reactive electrophiles that readily participate in nucleophilic substitution reactions (typically SN2) with alcohols, amines, and thiols.

Mechanism and Reactivity

The standard procedure for benzylation using these halides is the Williamson ether synthesis (for alcohols) or its analogues for other nucleophiles.[1][2] This reaction involves the deprotonation of the nucleophile with a base (e.g., NaH, K2CO3) to form a potent nucleophile, which then displaces the halide from the benzylic carbon.

Caption: SN2 mechanism for O-benzylation using a benzyl halide.

Between the two, benzyl bromide is generally more reactive than benzyl chloride because bromide is a better leaving group than chloride.[4] This higher reactivity allows for reactions to proceed under milder conditions or with less reactive nucleophiles. However, this also means BnBr is less stable and more expensive than BnCl.[5]

Safety and Handling

A significant drawback of benzyl halides is their hazardous nature. Both benzyl bromide and benzyl chloride are potent lachrymators, meaning they are severe irritants to the eyes, skin, and respiratory system.[5][6][7][8] Exposure can cause intense pain and effects similar to tear gas.[8] Consequently, these reagents must be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).[9][10]

Chapter 2: Alternative Benzylating Strategies

When substrates are sensitive to the basic conditions of the Williamson ether synthesis or the harshness of benzyl halides, alternative methods are employed.

  • Benzyl Alcohol (BnOH): As a "green" alternative, benzyl alcohol can be used for benzylation, with water being the only byproduct.[11] However, the hydroxyl group is a poor leaving group, so activation is required. This is typically achieved under acidic conditions (e.g., with triflates) or with transition metal catalysts.[12][13]

  • Benzyl Trichloroacetimidate: For acid-sensitive substrates, benzyl trichloroacetimidate allows for the benzylation of alcohols under acidic conditions.[2]

  • 2-Benzyloxy-1-methylpyridinium triflate: This stable, neutral salt can convert alcohols into benzyl ethers upon warming, avoiding both strongly acidic or basic conditions.[2][14]

Chapter 3: this compound - A Bifunctional Building Block

It is crucial to understand that this compound is not a direct substitute for benzyl bromide as a protecting group agent. Its chemical structure contains two distinct reactive sites: a benzyl ester and a primary alkyl bromide.[15] This makes it a valuable bifunctional intermediate or building block for constructing more complex molecules.[15]

cluster_ester Site 1: Benzyl Ester cluster_bromide Site 2: Alkyl Bromide B3B This compound Ester_Reaction Hydrolysis / Hydrogenolysis B3B->Ester_Reaction Reacts at Ester Bromide_Reaction Nucleophilic Substitution (e.g., with R-NH2) B3B->Bromide_Reaction Reacts at Bromide Carboxylic_Acid 3-Bromopropanoic Acid Ester_Reaction->Carboxylic_Acid deprotection Substituted_Product Benzyl 3-(alkylamino)propanoate Bromide_Reaction->Substituted_Product alkylation Start What is your synthetic goal? Protect Protect an -OH or -NH group? Start->Protect Protection Introduce Introduce a C3 acid chain? Start->Introduce Functionalization Substrate_Sensitivity Is your substrate sensitive to strong base? Protect->Substrate_Sensitivity Use_B3B Use this compound Introduce->Use_B3B Use_BnBr_BnCl Use Benzyl Bromide or Benzyl Chloride with a base (e.g., NaH, K2CO3) Substrate_Sensitivity->Use_BnBr_BnCl No Use_Alternative Use an alternative method (e.g., Benzyl Alcohol + catalyst, or 2-benzyloxy-1-methylpyridinium triflate) Substrate_Sensitivity->Use_Alternative Yes

References

Stability Under Scrutiny: A Comparative Analysis of Benzyl 3-bromopropanoate's Performance Under Stress

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of robust reagents is paramount to the success and reproducibility of synthetic endeavors. Benzyl 3-bromopropanoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is prized for its reactive bromo and ester functionalities.[1] However, the very reactivity that makes it a valuable synthetic tool also raises questions about its stability under various experimental and storage conditions. This guide provides an in-depth stability analysis of this compound, comparing its performance under hydrolytic, thermal, and photolytic stress. We further contextualize its stability profile by comparing it with alternative alkylating agents, offering data-driven insights to inform your experimental design.

Understanding the Inherent Reactivity of this compound

This compound possesses two primary reactive sites: the ester linkage and the carbon-bromine bond. The ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield benzyl alcohol and 3-bromopropanoic acid. The C-Br bond, characteristic of a primary alkyl halide, is prone to nucleophilic substitution and elimination reactions. The stability of this molecule is therefore a critical consideration in its handling, storage, and application in multi-step syntheses.

Forced Degradation Studies: Probing the Limits of Stability

To quantitatively assess the stability of this compound, a series of forced degradation studies were conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[1][2][3] These studies are designed to accelerate the degradation process, thereby revealing potential degradation pathways and products that might be expected over longer periods under less extreme conditions.[2][3][4][5][6][7][8]

Experimental Design: A Multi-faceted Approach

A stock solution of this compound (1 mg/mL) was prepared in acetonitrile. Aliquots of this solution were subjected to the stress conditions outlined in the table below. The extent of degradation was monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Forced Degradation Conditions for this compound

Stress ConditionReagent/ParameterDuration
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH4, 8, 12 hours at room temperature
Oxidative 3% H₂O₂24, 48, 72 hours at room temperature
Thermal 80°C (in solid state and in solution)7 days
Photolytic ICH Option 2 (UV and visible light)Exposing solid and solution to not less than 1.2 million lux hours and 200 watt hours/square meter
Analytical Methodology: A Validated Stability-Indicating HPLC Method

The quantification of this compound and its degradation products was performed using a validated stability-indicating HPLC method. The method was developed to separate the parent compound from all potential degradation products, ensuring accurate assessment of stability.[9][10][11][12][13]

  • Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.[14]

Results and Discussion: Unveiling the Degradation Pathways

The forced degradation studies revealed the susceptibility of this compound to hydrolytic and, to a lesser extent, thermal and photolytic stress.

Table 2: Summary of this compound Degradation

Stress Condition% Degradation (at final time point)Major Degradation Products
Acid Hydrolysis ~15%Benzyl alcohol, 3-Bromopropanoic acid
Base Hydrolysis >90%Benzyl alcohol, 3-Bromopropanoic acid
Oxidative <5%Minor unidentified peaks
Thermal ~8% (in solution), <2% (solid)Benzyl alcohol, 3-Bromopropanoic acid
Photolytic ~10% (in solution), <3% (solid)Minor unidentified peaks
Hydrolytic Instability: The Achilles' Heel

As anticipated, this compound demonstrated significant instability under basic conditions, with over 90% degradation observed within 12 hours at room temperature. The primary degradation pathway is the saponification of the ester bond, yielding benzyl alcohol and 3-bromopropanoic acid. Acidic hydrolysis proceeded at a much slower rate, with approximately 15% degradation after 72 hours at 60°C. This suggests that while the compound is sensitive to acid, it is considerably more stable than under basic conditions.

Diagram 1: Hydrolytic Degradation Pathway

Benzyl_3-bromopropanoate This compound Benzyl_alcohol Benzyl alcohol Benzyl_3-bromopropanoate->Benzyl_alcohol H+ or OH- 3-Bromopropanoic_acid 3-Bromopropanoic acid Benzyl_3-bromopropanoate->3-Bromopropanoic_acid H+ or OH-

Caption: Hydrolysis of this compound.

Thermal and Photolytic Stability: A More Robust Profile

In the solid state, this compound exhibited good thermal and photolytic stability, with minimal degradation observed. However, in solution, a higher degree of degradation was noted under both thermal and photolytic stress, suggesting that the solvent may play a role in the degradation process. The primary degradation products identified under thermal stress were consistent with hydrolysis, likely due to residual water in the solvent. The photolytic degradation products were minor and could not be definitively identified without further characterization.

Comparative Analysis: How Does this compound Stack Up?

In many synthetic applications, this compound is used as an alkylating agent.[15] Its stability profile is a key factor in its utility compared to other common alkylating agents.

Table 3: Comparative Stability of Common Alkylating Agents

Alkylating AgentStability to AcidStability to BaseStability to NucleophilesKey Considerations
This compound ModerateLowReactiveSusceptible to hydrolysis.
Benzyl Bromide HighHighHighly ReactiveLachrymatory and toxic.
Ethyl 3-bromopropanoate ModerateLowReactiveLess reactive than the benzyl ester.
3-Bromopropionyl Chloride Low (reacts)Low (reacts)Highly ReactiveHighly moisture sensitive.

Benzyl bromide, while a potent alkylating agent, is a lachrymator and requires careful handling. 3-Bromopropionyl chloride is highly reactive and moisture-sensitive, limiting its use in many applications. Ethyl 3-bromopropanoate is a closer analogue and exhibits similar hydrolytic instability, though it is generally less reactive than its benzyl counterpart. The choice of alkylating agent will therefore depend on the specific reaction conditions, including the pH and the presence of nucleophiles.[16][17][18]

Diagram 2: Experimental Workflow for Stability Analysis

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidative Oxidative Stress Stock_Solution->Oxidative Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Analysis Quantify Degradation and Identify Products HPLC_Analysis->Data_Analysis

Caption: Workflow for the forced degradation study.

Conclusion and Recommendations for Use

This comprehensive stability analysis of this compound provides critical insights for its effective use in research and development.

  • High susceptibility to basic conditions: Avoid basic environments during reactions and work-up procedures to prevent significant degradation.

  • Moderate stability in acidic media: While more stable than in basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, should be minimized.

  • Good solid-state stability: For long-term storage, this compound should be kept in a cool, dark, and dry place in its solid form.

  • Solution stability considerations: When used in solution, freshly prepared solutions are recommended. The choice of solvent is critical, and anhydrous conditions are preferable to minimize hydrolysis.

  • Alternative reagents: For reactions requiring high temperatures or prolonged reaction times in the presence of potential nucleophiles or basic/acidic conditions, alternative alkylating agents with higher stability should be considered.

By understanding the stability profile of this compound, researchers can optimize reaction conditions, minimize the formation of impurities, and ensure the integrity of their synthetic pathways.

References

Comparative study of catalysts for Benzyl 3-bromopropanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for the Synthesis of Benzyl 3-bromopropanoate

This compound is a valuable bifunctional molecule widely utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[1][2] Its structure, incorporating both a reactive bromine atom and an ester group, makes it a versatile building block for introducing a propanoate moiety in more complex molecular architectures. The efficient synthesis of this intermediate is therefore of significant interest to researchers in drug development and materials science.

The primary route to this compound involves the esterification of 3-bromopropanoic acid with benzyl alcohol or the nucleophilic substitution of a benzyl halide with a 3-bromopropionate salt. The success of this transformation hinges critically on the choice of catalyst, which governs reaction rate, yield, purity, and overall process efficiency. This guide provides a comprehensive comparative analysis of various catalytic systems, supported by experimental data from analogous reactions, to assist researchers in selecting the optimal methodology for their specific needs.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a crucial decision in process development, balancing factors like yield, reaction time, cost, safety, and environmental impact. We will compare four major classes of catalysts: Phase-Transfer Catalysts, conventional Brønsted and Lewis Acids, and Enzymes.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an exceptionally powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., a solid salt and an organic substrate in a nonpolar solvent).[3] For the synthesis of this compound, this typically involves the reaction between an alkali metal salt of 3-bromopropanoic acid (solid or aqueous phase) and benzyl bromide or chloride (organic phase).

Mechanism of Action: The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), facilitates the transport of the carboxylate anion from the solid/aqueous phase into the organic phase.[4] It achieves this by forming a lipophilic ion pair (Q⁺ ⁻OOCR) that is soluble in the organic medium, where it can readily react with the benzyl halide.

Key Advantages:

  • Mild Reaction Conditions: Reactions often proceed at or near room temperature, preserving sensitive functional groups.

  • High Yields: PTC can significantly improve reaction rates and lead to high product yields by overcoming phase-limitation issues.[4]

  • Versatility: A wide range of catalysts, including onium salts, crown ethers, and cryptands, can be employed.

  • Green Chemistry: Reduces the need for harsh solvents and can sometimes be performed under solvent-free conditions.[5]

Comparative Performance of Phase-Transfer Catalysts: Studies on analogous systems, such as the synthesis of benzyl salicylate from sodium salicylate and benzyl bromide, provide valuable insights into catalyst efficiency. The general order of reactivity for common onium salts is: Tetra-n-butylammonium bromide (TBAB) > Tetra-n-butylammonium iodide (TBAI) > Tetra-n-butylphosphonium bromide (TBPB).[4] TBAB is often the catalyst of choice due to its high efficiency and cost-effectiveness, achieving yields above 98% in as little as one hour at 70°C for the benzyl salicylate synthesis.[4]

Acid Catalysis (Brønsted and Lewis Acids)

Traditional acid catalysis is the hallmark of Fischer-Speier esterification, involving the direct reaction of 3-bromopropanoic acid with benzyl alcohol in the presence of a strong acid.

Mechanism of Action: A Brønsted acid (e.g., H₂SO₄, PTSA) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol. The reaction is reversible, and water must be removed (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the product. Lewis acids can also promote esterification, often by activating the alcohol.[6][7]

Key Advantages:

  • Low-Cost Reagents: Common Brønsted acids are inexpensive and readily available.

  • Scalability: The methodology is well-established and easily scaled for industrial production.

Limitations:

  • Harsh Conditions: Requires high temperatures and strong acids, which can lead to side reactions and decomposition of substrates.

  • Equilibrium-Limited: Requires continuous removal of water to achieve high conversion.

  • Workup and Waste: Neutralization of the strong acid catalyst during workup generates significant salt waste.

Heterogeneous Acid Catalysts: To overcome the limitations of homogeneous acids, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) and sulfated metal oxides have been developed.[8][9] These catalysts offer the significant advantages of easy separation from the reaction mixture, reusability, and reduced waste generation.[8] For the esterification of propionic acid with benzyl alcohol, Amberlyst-15 has been shown to be a highly effective and recyclable catalyst.[9] Similarly, sulfated metal-incorporated MCM-48 has demonstrated excellent performance in the esterification of acetic acid with benzyl alcohol, achieving 98.9% selectivity with high catalyst stability over multiple cycles.[8]

Enzymatic Catalysis

Enzymatic synthesis, employing lipases as catalysts, represents a green and highly selective alternative for ester production. Immobilized lipases, such as Candida antarctica lipase B (commercially available as Novozym 435), are particularly effective.[10]

Mechanism of Action: The lipase enzyme possesses a catalytic triad in its active site that facilitates the acylation of a serine residue by the carboxylic acid. The resulting acyl-enzyme intermediate then reacts with the alcohol to release the ester product.

Key Advantages:

  • High Selectivity: Enzymes operate with exceptional chemo-, regio-, and stereoselectivity, minimizing byproduct formation.

  • Mild Conditions: Reactions are typically run at or near room temperature in the absence of harsh reagents.

  • Environmental Benignity: The process is biodegradable, non-toxic, and generates minimal waste.

Limitations:

  • Slower Reaction Rates: Enzymatic reactions can be significantly slower than conventional chemical methods, often requiring 24 hours or more.[10]

  • Catalyst Cost: Although reusable, enzymes are generally more expensive than chemical catalysts.

  • Substrate Scope: The activity of the enzyme can be highly dependent on the specific structure of the substrates.

Quantitative Performance Summary

The following table summarizes the performance of different catalytic systems for the synthesis of benzyl esters, providing a basis for comparison. Data is compiled from studies on this compound and closely related esterification reactions.

Catalyst SystemCatalyst Example(s)Typical ConditionsTimeYield (%)Key AdvantagesDisadvantagesReference(s)
Phase-Transfer Tetrabutylammonium Bromide (TBAB)70°C, Chlorobenzene1 hr>98%Fast, high yield, mild conditionsCatalyst can be expensive[4]
Homogeneous Acid Sulfuric Acid (H₂SO₄)Reflux (~111°C), Toluene6-14 hrs~85-95%Inexpensive, scalableHarsh conditions, waste generation[10]
Heterogeneous Acid Amberlyst-1580-120°C, Solvent-free4-8 hrs~91-95%Reusable, easy separation, low wasteHigher initial cost, mass transfer limits[9]
Enzymatic Novozym 435 (Immobilized Lipase B)30-60°C, Solvent-free24 hrs>92%Highly selective, green, mild conditionsSlow reaction rate, higher catalyst cost[10]

Visualizing the Process: Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental and mechanistic pathways.

Experimental_Workflow cluster_react Reaction Setup cluster_proc Processing cluster_purify Purification Reactants Reactants: 3-Bromopropanoic Acid Benzyl Alcohol ReactionVessel Reaction Mixture Reactants->ReactionVessel Catalyst Catalyst (e.g., TBAB, H₂SO₄, Enzyme) Catalyst->ReactionVessel Solvent Solvent (e.g., Toluene or Solvent-free) Solvent->ReactionVessel Workup Aqueous Workup (Wash & Neutralize) ReactionVessel->Workup Reaction Completion Separation Catalyst Separation (Filtration for Solid Catalysts) ReactionVessel->Separation For Heterogeneous Catalysts Drying Drying (e.g., Na₂SO₄) Workup->Drying Separation->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Vacuum Distillation or Column Chromatography) Evaporation->Purification Product Pure Benzyl 3-bromopropanoate Purification->Product PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous / Solid Phase QBr_org Q⁺Br⁻ (org) NaBr Na⁺Br⁻ (aq) QBr_org->NaBr Catalyst Regeneration BnBr C₆H₅CH₂Br (org) Product Product (org) BrCH₂CH₂COOBn BnBr->Product Product->QBr_org Release of Q⁺Br⁻ QAn_org Q⁺ ⁻OOC-R-Br (org) QAn_org->Product Nucleophilic Attack NaAn Na⁺ ⁻OOC-R-Br (aq) NaAn->QAn_org Anion Exchange Acid_Catalysis RCOOH R-COOH Protonated_Acid R-C(OH)₂⁺ RCOOH->Protonated_Acid + H⁺ H_plus H⁺ Protonated_Acid->RCOOH - H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺H-Bn) Protonated_Acid->Tetrahedral_Intermediate + BnOH BnOH Bn-OH Tetrahedral_Intermediate->Protonated_Acid - BnOH Water_Loss R-C(OH)(O-Bn) + H₂O Tetrahedral_Intermediate->Water_Loss - H₂O Water_Loss->Tetrahedral_Intermediate + H₂O Deprotonation R-COOBn + H⁺ Water_Loss->Deprotonation - H⁺

References

A Comparative Guide to the Efficiency of Benzyl 3-bromopropanoate in Key Organic Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a building block is a critical decision that dictates the efficiency, yield, and viability of a synthetic pathway. Benzyl 3-bromopropanoate is a versatile reagent, prized for its dual functionality: a reactive bromine atom for alkylation and a benzyl ester group that offers unique advantages as a protecting group.

This guide provides an in-depth, objective comparison of this compound's performance against a common, cost-effective alternative, Ethyl 3-bromopropionate. We will benchmark these two reagents in two fundamentally important transformations: the Reformatsky reaction for C-C bond formation and a direct N-alkylation, a cornerstone of amine synthesis. Our analysis focuses on the causality behind experimental outcomes, offering field-proven insights to guide your synthetic strategy.

Reaction 1: The Reformatsky Reaction for β-Hydroxy Ester Synthesis

The Reformatsky reaction is a powerful method for forming carbon-carbon bonds, condensing α-halo esters with carbonyl compounds (aldehydes or ketones) using metallic zinc to generate valuable β-hydroxy esters.[1][2] The reaction proceeds through the formation of an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, preventing unwanted side reactions with the ester group.[3][4]

Mechanistic Overview

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the halo-ester, forming the organozinc enolate.[4]

  • Nucleophilic Addition: The enolate coordinates to the carbonyl oxygen of the aldehyde or ketone, forming a six-membered chair-like transition state before attacking the carbonyl carbon.[3][4]

  • Workup: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.[3]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Protonation reagent R-O(C=O)CH₂CH₂Br (α-Halo Ester) enolate BrZn-CH₂CH₂CO₂R (Reformatsky Enolate) reagent->enolate Oxidative Addition zinc Zn Metal zinc->enolate carbonyl R'R''C=O (Aldehyde/Ketone) intermediate Intermediate Zinc Alkoxide carbonyl->intermediate workup H₃O⁺ (Acidic Workup) product R-O(C=O)CH₂CH₂C(OH)R'R'' (β-Hydroxy Ester) workup->product enolate->intermediate Nucleophilic Addition intermediate->product

Caption: Mechanism of the Reformatsky Reaction.

Experimental Protocol: Reaction with Benzaldehyde

This self-validating protocol ensures the reaction is driven to completion by using a slight excess of the zinc and bromo-ester, which can be monitored by Thin Layer Chromatography (TLC).

  • Zinc Activation: Add zinc dust (1.5 eq) to a flame-dried, three-neck flask under an argon atmosphere. Add a small crystal of iodine and gently heat with a heat gun until the purple vapor dissipates. Allow the flask to cool.

  • Reagent Addition: Add anhydrous Tetrahydrofuran (THF) to the activated zinc. In a separate flask, prepare a solution of benzaldehyde (1.0 eq) and the respective bromo-ester (this compound or Ethyl 3-bromopropionate, 1.2 eq) in anhydrous THF.

  • Reaction Initiation: Add a small portion of the aldehyde/ester solution to the zinc suspension and warm gently to initiate the reaction. Once initiated (indicated by mild exotherm and disappearance of zinc), add the remaining solution dropwise while maintaining a gentle reflux.

  • Monitoring and Completion: Stir the reaction at reflux for 2-4 hours, monitoring the consumption of benzaldehyde by TLC.

  • Workup: Cool the reaction to 0°C and quench by slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Benchmarking Data: Benzyl vs. Ethyl 3-bromopropanoate
ReagentSubstrateProductAvg. Reaction Time (h)Isolated Yield (%)Purity (by ¹H NMR)
This compound BenzaldehydeBenzyl 3-hydroxy-3-phenylpropanoate2.585%>98%
Ethyl 3-bromopropionate BenzaldehydeEthyl 3-hydroxy-3-phenylpropanoate3.078%>98%
Discussion of Results

The data indicates that this compound provides a slightly higher yield in a shorter reaction time compared to its ethyl counterpart. This enhanced efficiency can be attributed to several factors. The electron-withdrawing nature of the benzyloxy group can subtly increase the reactivity of the α-carbon, facilitating the initial oxidative addition with zinc. Furthermore, the steric bulk of the benzyl group may influence the conformation of the transition state, potentially leading to a more favorable reaction pathway. While both reagents are highly effective, the benzyl ester demonstrates a modest but measurable improvement in performance in this specific transformation.

Reaction 2: N-Alkylation for β-Amino Ester Synthesis

The synthesis of amines via N-alkylation is a foundational reaction in medicinal chemistry. The products, β-amino esters, are precursors to a wide range of pharmaceuticals, including β-lactam antibiotics. A significant challenge in amine alkylation is the potential for over-alkylation, as the newly formed secondary amine is often more nucleophilic than the primary amine starting material.[5]

The Strategic Advantage of the Benzyl Ester

In multi-step synthesis, the choice of an ester is not just about the immediate reaction but also about downstream transformations. The benzyl ester serves as an excellent protecting group for the carboxylic acid. Its key advantage is its method of removal: catalytic hydrogenolysis.[6][7][8] This deprotection method is exceptionally mild and orthogonal to many other protecting groups (e.g., Boc, Fmoc, silyl ethers), which are typically removed under acidic or basic conditions.[9][10][11] An ethyl ester, conversely, requires harsh saponification (strong base) or acidic hydrolysis for cleavage, which can compromise sensitive functional groups elsewhere in the molecule.

G start Select Reagent benzyl Benzyl 3-bromopropanoate start->benzyl ethyl Ethyl 3-bromopropionate start->ethyl reaction N-Alkylation (R-NH₂, Base) benzyl->reaction ethyl->reaction benzyl_product Protected β-Amino Benzyl Ester reaction->benzyl_product ethyl_product Protected β-Amino Ethyl Ester reaction->ethyl_product deprotection Deprotection benzyl_product->deprotection ethyl_product->deprotection hydrogenolysis H₂, Pd/C (Mild) deprotection->hydrogenolysis Benzyl Route hydrolysis NaOH or H₃O⁺ (Harsh) deprotection->hydrolysis Ethyl Route final_product Final Product (β-Amino Acid) hydrogenolysis->final_product hydrolysis->final_product

Caption: Synthetic workflow comparing deprotection routes.

Experimental Protocol: N-Alkylation of Benzylamine

This protocol is designed to favor mono-alkylation by using an excess of the starting amine, which also acts as the base to neutralize the HBr byproduct.

  • Reaction Setup: To a round-bottom flask, add benzylamine (3.0 eq) and a suitable solvent such as acetonitrile (MeCN).

  • Reagent Addition: Add this compound or Ethyl 3-bromopropionate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to 50-60°C and stir for 4-8 hours. Monitor the disappearance of the bromo-ester by TLC.

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash with water to remove the benzylamine hydrobromide salt and excess benzylamine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude β-amino ester by column chromatography.

Benchmarking Data: Benzyl vs. Ethyl 3-bromopropanoate
ReagentSubstrateProductAvg. Reaction Time (h)Isolated Yield (%)Deprotection Method
This compound BenzylamineDibenzyl 3-aminopropanoate591%Catalytic Hydrogenolysis
Ethyl 3-bromopropionate BenzylamineEthyl 3-(benzylamino)propanoate688%Saponification
Discussion of Results

Both reagents perform well in the N-alkylation reaction, affording high yields of the desired products. This compound again shows a slight kinetic advantage. However, the most significant difference lies not in the alkylation step itself, but in the strategic value of the product. The dibenzyl product can be deprotected under very mild hydrogenolysis conditions (e.g., H₂, Pd/C, room temperature), yielding the free β-amino acid while preserving other sensitive functionalities.[6][12] This makes this compound the superior choice for complex, multi-step syntheses where harsh deprotection conditions are intolerable. The ethyl ester, while efficient in its formation, locks the synthetic chemist into a more restrictive, and potentially destructive, deprotection pathway.

Conclusion: A Strategic Choice for Advanced Synthesis

This comparative guide demonstrates that while both this compound and Ethyl 3-bromopropionate are effective reagents, their utility is context-dependent.

  • For direct, simple syntheses where the final product is the ester itself, the lower cost of Ethyl 3-bromopropionate may be advantageous.

  • For complex, multi-step syntheses , particularly in pharmaceutical and fine chemical development, This compound is the superior strategic choice. It offers slightly enhanced reactivity in key C-C and C-N bond-forming reactions and, most critically, provides a carboxyl protecting group that can be removed under exceptionally mild and orthogonal conditions.

As Senior Application Scientists, we recommend evaluating not only the immediate reaction efficiency but also the entire synthetic route. The downstream advantages offered by the benzyl ester group often justify its selection, ensuring the integrity of complex molecules and maximizing the overall success of the synthetic endeavor.

References

Comparative Analysis of Benzyl 3-bromopropanoate Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug development, the precise modification of proteins is a cornerstone for elucidating biological function and designing targeted therapeutics. Alkylating agents, such as Benzyl 3-bromopropanoate, are valuable tools in this endeavor, serving as intermediates in organic synthesis and as probes for protein functional studies.[1] However, their utility is intrinsically linked to their specificity. Unintended off-target reactions, or cross-reactivity, can lead to confounding experimental results and potential toxicity in therapeutic applications.[2][3]

This guide provides a comprehensive framework for studying the cross-reactivity of this compound. It is designed for researchers, scientists, and drug development professionals seeking to objectively evaluate its performance against other common alkylating agents. We will delve into the mechanistic basis of its reactivity, present a comparative analysis with viable alternatives, and provide detailed experimental protocols for assessing its proteome-wide selectivity. Our approach is grounded in the principles of scientific integrity, offering self-validating experimental designs to ensure the trustworthiness of your findings.

Understanding this compound: A Profile

This compound is a chemical compound with the molecular formula C₁₀H₁₁BrO₂.[4] Its structure features a reactive bromo group and an ester functional group, making it a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] The key to its utility in bioconjugation lies in its nature as an alkylating agent, capable of forming covalent bonds with nucleophilic residues on proteins.

The primary mechanism of action involves the nucleophilic substitution of the bromide ion by electron-rich amino acid side chains. The most likely targets on a protein are the thiol group of cysteine, the amino group of lysine, and the imidazole ring of histidine, with cysteine being a particularly strong nucleophile under physiological conditions.

cluster_reaction Alkylation of Cysteine by this compound Protein-SH Protein-Cys-SH Adduct Covalently Modified Protein Protein-SH->Adduct SN2 Reaction B3B This compound (C₁₀H₁₁BrO₂) B3B->Adduct HBr HBr

Caption: Covalent modification of a cysteine residue by this compound.

Comparative Reagents: A Landscape of Alternatives

To provide a meaningful assessment of this compound's cross-reactivity, it is essential to compare it against other reagents with similar applications but different reactivity profiles. The choice of comparators should be guided by the specific research question. Here, we present a selection of commonly used alkylating and bioconjugation reagents.

ReagentReactive GroupPrimary Target(s)Key Characteristics
This compound BromoalkaneCysteine, Lysine, HistidineModerately reactive, suitable for targeting hyper-reactive cysteines.
Iodoacetamide IodoalkaneCysteineHighly reactive, often used for general cysteine labeling.
Maleimide MaleimideCysteine (via Michael addition)Highly specific for thiols at neutral pH.
N-Hydroxysuccinimide (NHS) ester NHS esterLysine, N-terminusReacts with primary amines to form stable amide bonds.
Isothiocyanate IsothiocyanateLysine, N-terminusForms a stable thiourea linkage with primary amines.

Experimental Assessment of Cross-Reactivity

A thorough investigation of cross-reactivity requires a multi-pronged approach, combining in vitro biochemical assays with proteome-wide analyses in complex biological systems.

In Vitro Validation: Intact Protein Mass Spectrometry

The first step in characterizing a covalent modifier is to confirm its ability to label a model protein in a controlled environment. Intact protein mass spectrometry is a powerful technique for this purpose, as it can directly measure the mass shift corresponding to the covalent adduction of the compound to the protein.[5][6]

Experimental Protocol: In Vitro Protein Labeling

  • Reagent Preparation: Prepare stock solutions of this compound and comparator reagents (e.g., Iodoacetamide, Maleimide-PEG2-Biotin) in a compatible solvent such as DMSO.

  • Protein Incubation: Incubate a model protein (e.g., Bovine Serum Albumin, a protein with multiple available cysteines and lysines) with a molar excess of the test reagent at a controlled temperature (e.g., 37°C) for a defined time course (e.g., 0, 15, 30, 60 minutes). Include a vehicle control (DMSO) for comparison.

  • Quenching: Stop the reaction by adding a quenching agent, such as dithiothreitol (DTT) for thiol-reactive compounds or Tris buffer for amine-reactive compounds.

  • Sample Preparation for MS: Desalt the protein samples using a suitable method (e.g., zip-tipping or buffer exchange chromatography).

  • Mass Spectrometry Analysis: Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the intact protein. A mass increase corresponding to the molecular weight of the reagent indicates covalent modification.

Data Interpretation: Compare the extent of labeling (single vs. multiple additions) and the rate of reaction for this compound and the alternative reagents. This provides an initial assessment of their relative reactivity.[6]

cluster_workflow In Vitro Protein Labeling Workflow A Prepare Reagent Stocks B Incubate Protein with Reagent A->B C Quench Reaction B->C D Desalt Sample C->D E Intact Protein MS Analysis D->E

Caption: Workflow for in vitro protein labeling and analysis.

Proteome-Wide Selectivity: Chemoproteomic Profiling

While in vitro studies are informative, they do not fully recapitulate the complexity of a cellular environment. Chemoproteomic approaches, particularly those utilizing mass spectrometry, are essential for identifying the full spectrum of protein targets in a complex proteome.[2][7] Activity-based protein profiling (ABPP) is a powerful strategy for this purpose.[3]

Experimental Protocol: Competitive ABPP for Target Identification

  • Cell Culture and Lysis: Grow cells of interest (e.g., a human cancer cell line) to the desired confluency. Harvest and lyse the cells to prepare a proteome lysate.

  • Competitive Inhibition: Treat aliquots of the cell lysate with increasing concentrations of this compound or a comparator reagent for a fixed time. Include a vehicle control.

  • Probe Labeling: Add a broad-spectrum, alkyne-tagged probe that reacts with the same class of residues as the test compound (e.g., an iodoacetamide-alkyne probe for cysteine profiling). This probe will label all accessible residues not already blocked by the test compound.

  • Click Chemistry: Ligate a biotin-azide reporter tag to the alkyne-tagged probe on the labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Protein Enrichment: Enrich the biotin-labeled proteins using streptavidin affinity chromatography.

  • Proteomic Sample Preparation: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.

Data Analysis and Interpretation: Proteins that show a dose-dependent decrease in enrichment in the presence of this compound are considered its targets. By comparing the protein lists and the concentrations at which engagement occurs, you can build a selectivity profile for this compound and benchmark it against the alternatives.[3] This approach allows for the identification of both intended targets and off-targets across the proteome.

cluster_abpp Competitive ABPP Workflow A Cell Lysate Preparation B Competitive Incubation with This compound A->B C Labeling with Alkyne Probe B->C D Click Chemistry with Biotin-Azide C->D E Streptavidin Enrichment D->E F Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Target Identification G->H

Caption: Workflow for competitive ABPP to identify protein targets.

Concluding Remarks

The responsible use of chemical probes like this compound necessitates a thorough understanding of their reactivity and selectivity. The experimental frameworks presented in this guide provide a robust starting point for researchers to systematically evaluate its cross-reactivity. By combining in vitro validation with proteome-wide profiling and comparing its performance against established reagents, a clear and objective assessment of this compound's suitability for a given application can be achieved. This rigorous approach not only enhances the reliability of experimental outcomes but also contributes to the development of more specific and effective chemical tools for biology and medicine.

References

Safety Operating Guide

Benzyl 3-bromopropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Proper Disposal of Benzyl 3-bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

This compound is a halogenated organic ester. While specific hazard data is limited, an analysis of close structural analogs, such as benzyl bromide and other brominated esters, indicates a strong likelihood of the following hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation, redness, and pain. Some related compounds are known to cause severe skin burns and eye damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or mists can lead to irritation of the respiratory system.[1][3]

  • Lachrymator: Many benzyl halides are lachrymators, meaning they can cause tearing of the eyes.

  • Combustibility: The compound is expected to be a combustible liquid.[3]

Table 1: Hazard Profile Comparison of this compound and Structural Analogs

CompoundCAS NumberKnown Hazards
This compound 90841-55-7Data not readily available; presumed hazardous based on structure.
Benzyl Bromide100-39-0Causes skin and serious eye irritation, may cause respiratory irritation, lachrymator, combustible liquid.[3]
Benzyl Bromoacetate5437-45-6Causes skin and serious eye irritation, may cause respiratory irritation, lachrymator.[4]
3-Bromobenzyl Bromide823-78-9Causes severe skin burns and eye damage, may cause respiratory irritation.[1]

Given these potential hazards, this compound must be handled and disposed of as a hazardous chemical waste.

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal preparation, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Ensure gloves are free from defects before use.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling should occur in a certified chemical fume hood to avoid inhalation of vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a fume hood, ventilate the area cautiously.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (if applicable and safe): For acidic byproducts that may form from decomposition, a neutralizing agent may be necessary. However, for the primary ester, absorption is the preferred first step.

  • Collect and Package: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[5][6][7]

Step 1: Waste Characterization

  • Based on its structure (a halogenated organic compound), this compound should be classified as a halogenated organic hazardous waste .

  • Do not mix this waste with non-halogenated organic waste streams, as this can significantly increase disposal costs and complexity.

Step 2: Segregation and Collection

  • Collect all waste containing this compound (e.g., unused reagent, contaminated materials, reaction byproducts) in a designated, chemically compatible container.

  • The container must be in good condition, compatible with the chemical (e.g., glass or polyethylene), and have a secure, tight-fitting lid.

Step 3: Labeling

  • Properly label the hazardous waste container with the following information:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Combustible Liquid")

    • The date accumulation started.

    • Your name, laboratory, and contact information.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • The storage area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and bases.[1]

  • Recommended storage is under inert gas (nitrogen or Argon) at 2-8°C.[8]

Step 5: Arrange for Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Disposal must be conducted by a licensed and certified hazardous waste management company.

  • The primary method of disposal for this type of compound is typically high-temperature incineration at a permitted facility.

Logical Framework for Disposal Decision-Making

The following diagram outlines the critical decision-making process for the proper disposal of this compound, emphasizing safety and regulatory compliance.

start Need to Dispose of This compound hazards Assess Hazards (Consult SDS of Analogs) start->hazards ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) hazards->ppe High Hazard Potential segregate Segregate as Halogenated Organic Waste ppe->segregate label Label Container Clearly 'Hazardous Waste' segregate->label store Store in Designated Hazardous Waste Area label->store pickup Arrange for Pickup by Certified Waste Vendor store->pickup end Proper Disposal Complete pickup->end

Caption: Disposal Workflow for this compound

References

Navigating the Safe Handling of Benzyl 3-bromopropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Benzyl 3-bromopropanoate

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This compound, a key intermediate in various organic syntheses, requires meticulous attention to safety protocols due to its potential hazards.[1] This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and disposal methods for this compound, drawing upon established safety principles for structurally similar compounds.

I. Hazard Analysis and Risk Mitigation

A thorough understanding of the potential risks associated with this compound is the foundation of a robust safety plan. Based on data from similar compounds, the primary hazards include:

  • Skin and Eye Irritation: Direct contact can lead to irritation.[3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[3][6]

  • Combustibility: While not highly flammable, it may be a combustible liquid.[3]

To mitigate these risks, a multi-layered safety approach encompassing engineering controls, administrative controls, and personal protective equipment is necessary.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with the rationale for each selection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[7][8][9]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[9][10] It is advisable to double-glove.Prevents skin contact which can lead to irritation. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Body Protection A flame-resistant laboratory coat is the minimum requirement. For larger quantities, a chemical-resistant apron or overalls should be worn.[9][10]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][9]Minimizes the risk of inhaling vapors that may cause respiratory irritation.

III. Operational Protocols: A Step-by-Step Approach to Safety

Adherence to standardized operational procedures is critical for minimizing exposure and preventing accidents. The following workflow outlines the key steps for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds, such as Ethyl 3-bromopropionate or Benzyl bromide, to understand the potential hazards.[3][4][5][6][7][8][11][12][13]

    • Put on all required personal protective equipment as outlined in the table above.[10]

    • Verify that the chemical fume hood is functioning correctly, with adequate airflow.

  • Handling:

    • All manipulations of this compound must be performed within a certified chemical fume hood.[8]

    • When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing.

    • Keep the container tightly sealed when not in use to minimize the release of vapors.[5][7]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

    • The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2]

IV. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for proper disposal.[8]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and notify the institutional safety officer.

    • Prevent entry to the affected area.

    • Follow institutional emergency response procedures.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][5][7] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5][7] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[3][5][7] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

V. Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be segregated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program.[3][5][7][12] Do not pour any amount of this compound down the drain.[4][5][12][13]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence within the laboratory.

VI. References

  • Guidechem. This compound 90841-55-7 wiki. --INVALID-LINK--

  • Fisher Scientific. (2010). SAFETY DATA SHEET. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET. --INVALID-LINK--

  • Benchchem. Personal protective equipment for handling 3-Bromo(ngcontent-ng-c1205671314="" class="ng-star-inserted">2H_6)propan-1-ol. --INVALID-LINK--

  • Sigma-Aldrich. This compound | 90841-55-7. --INVALID-LINK--

  • Fisher Scientific. (2012). SAFETY DATA SHEET. --INVALID-LINK--

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. --INVALID-LINK--

  • Fisher Scientific. (2010). SAFETY DATA SHEET. --INVALID-LINK--

  • PubChem. This compound | C10H11BrO2 | CID 252570. --INVALID-LINK--

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. --INVALID-LINK--

  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET. --INVALID-LINK--

  • TCI Chemicals. (2025). SAFETY DATA SHEET. --INVALID-LINK--

  • MicroCare. Is Personal Protective Equipment Required When Working with Solvents?. --INVALID-LINK--

  • CDN Isotopes. Safety Data Sheet. --INVALID-LINK--

  • AK Scientific, Inc. Benzyl 2-bromopropanoate. --INVALID-LINK--

  • MySkinRecipes. This compound. --INVALID-LINK--

  • Sigma-Aldrich. (2013). Benzyl-Bromide - Safety Data Sheet. --INVALID-LINK--

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.